molecular formula C11H12FNO B1441095 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one CAS No. 1187933-46-5

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Cat. No.: B1441095
CAS No.: 1187933-46-5
M. Wt: 193.22 g/mol
InChI Key: QXQVWZSZFKWXFW-UHFFFAOYSA-N
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Description

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQVWZSZFKWXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223625
Record name 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone
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Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-46-5
Record name 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: Properties, Synthesis, and Medicinal Chemistry Context

Introduction

The 1,3-dihydroquinolin-2-one scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid framework and versatile substitution patterns allow for fine-tuning of interactions with a wide array of biological targets.[1] This guide focuses on a specific, functionally tailored derivative: This compound . The strategic incorporation of a fluorine atom and a gem-dimethyl group transforms the basic scaffold into a high-value intermediate for modern drug discovery.

This document, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive analysis of this compound. We will delve into its core chemical properties, propose a robust synthetic pathway with detailed protocols, predict its spectroscopic signature, and explore the mechanistic rationale for its utility in medicinal chemistry, particularly as a building block for targeted therapies like kinase inhibitors.[2]

Core Chemical & Physical Properties

This compound is a solid chemical compound valued as a synthetic intermediate.[2] Its structure combines the foundational quinolinone lactam with two key modifications: a fluorine atom at the 8-position and a gem-dimethyl group at the 4-position.

Caption: Chemical structure of this compound.

The table below summarizes the fundamental properties of the molecule. It is important to note that while registry and basic molecular data are well-documented, detailed experimental physical properties such as melting point and solubility are not widely available in public literature, reflecting its primary role as a synthetic intermediate rather than a final product.

ParameterValueSource
CAS Number 1187933-46-5[2][3][4][5]
Molecular Formula C₁₁H₁₂FNO[2]
Molecular Weight 193.22 g/mol [2]
Appearance White Solid[6]
Storage Room temperature, sealed, dry[2]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a logical and efficient pathway can be designed based on established methods for dihydroquinolinone synthesis, such as intramolecular Friedel-Crafts reactions.[7][8] The proposed route starts from commercially available 2-fluoroaniline.

G start 2-Fluoroaniline step1_reagent + 3-Chloro-2,2-dimethylpropanoyl chloride Base (e.g., Pyridine), DCM, 0°C to RT start->step1_reagent intermediate N-(2-Fluorophenyl)-3-chloro- 2,2-dimethylpropanamide step1_reagent->intermediate step2_reagent Lewis Acid (e.g., AlCl₃) High-boiling solvent (e.g., Dichlorobenzene) intermediate->step2_reagent product 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one step2_reagent->product

Caption: Proposed two-step synthetic workflow for the target compound.

Expertise-Driven Rationale
  • Step 1: Amide Formation: The synthesis commences with a standard nucleophilic acyl substitution. 2-fluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloro-2,2-dimethylpropanoyl chloride. The choice of this acyl chloride is critical as it installs the required gem-dimethyl and chloro-propyl functionalities in a single step. A non-nucleophilic base like pyridine or triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion.

  • Step 2: Intramolecular Friedel-Crafts Cyclization: This is the key ring-forming step. The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the amide, enhancing its electrophilicity. This activates the aromatic ring for an intramolecular electrophilic attack. The fluorine atom is an ortho-, para-director but is deactivating. However, the cyclization is directed to the position ortho to the amine linkage, which is strongly activating, leading to the desired 8-fluoro isomer. The gem-dimethyl groups sterically favor the 6-membered ring formation.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-Fluorophenyl)-3-chloro-2,2-dimethylpropanamide

  • To a stirred solution of 2-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0°C under a nitrogen atmosphere, add a solution of 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (aq). Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate amide.

Step 2: Synthesis of this compound

  • To a flask charged with anhydrous aluminum chloride (AlCl₃, 3.0 eq) under a nitrogen atmosphere, add the intermediate amide (1.0 eq) portion-wise at room temperature. Self-Validation Note: The reaction is often exothermic; controlled addition is crucial.

  • Heat the reaction mixture to 120-140°C and stir for 4-6 hours. The high temperature is necessary to overcome the activation energy for the Friedel-Crafts reaction on the somewhat deactivated ring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or flash chromatography to afford the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a confident prediction of its key NMR and Mass Spectrometry features. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

Predicted Spectroscopic Data
¹H NMR δ (ppm) : ~1.3 (s, 6H, 2 x CH₃), ~2.5 (s, 2H, CH₂), ~7.0-7.3 (m, 3H, Ar-H), ~8.5 (br s, 1H, NH). The aromatic region will show complex splitting due to H-F and H-H couplings.
¹³C NMR δ (ppm) : ~25 (CH₃), ~35 (C(CH₃)₂), ~50 (CH₂), ~115-130 (Ar-C), ~150-160 (C-F, d, J_CF ≈ 240 Hz), ~170 (C=O).
¹⁹F NMR δ (ppm) : ~-110 to -120 (referenced to CFCl₃). The signal will likely be a multiplet due to coupling with ortho and meta aromatic protons.
Mass Spec (EI) m/z : 193 (M⁺), with key fragments corresponding to the loss of methyl (178) and subsequent loss of CO (150).

Role in Medicinal Chemistry and Drug Discovery

The title compound is not just a chemical curiosity; it is a purpose-built scaffold for drug development. Its utility stems from the synergistic effects of its three key structural components.[2]

G center_mol This compound f_group 8-Fluoro Group center_mol->f_group me_group 4,4-Dimethyl Group center_mol->me_group lactam_core Lactam Core center_mol->lactam_core f_prop1 • Modulates pKa • Blocks C8 Metabolism • Enhances Binding Affinity (H-bond acceptor) f_group->f_prop1 me_prop1 • Locks Conformation • Blocks C4 Metabolism • Increases Lipophilicity me_group->me_prop1 lactam_prop1 • H-Bond Donor (N-H) • H-Bond Acceptor (C=O) • Rigid Scaffold Anchor lactam_core->lactam_prop1

Caption: Key structural motifs and their contributions to pharmacological properties.

Authoritative Grounding in Chemical Biology
  • The 8-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its introduction is a well-established strategy in medicinal chemistry.[9] Placing it at the C8 position blocks a potential site of metabolic oxidation by cytochrome P450 enzymes, which can increase the compound's half-life and oral bioavailability.[9] Furthermore, the highly electronegative fluorine atom can alter the acidity of the nearby N-H group and engage in favorable electrostatic or hydrogen-bonding interactions within a target protein's active site, often enhancing binding affinity.[9][10]

  • The 4,4-Dimethyl Group: The gem-dimethyl substitution serves two primary purposes. First, similar to the fluorine, it acts as a "metabolic shield," preventing oxidation at the C4 position, which is a common metabolic soft spot in related structures. Second, it introduces a conformational lock. The bulky methyl groups restrict the flexibility of the dihydro- portion of the ring system, reducing the entropic penalty upon binding to a target. This pre-organization of the molecule into a more rigid, bioactive conformation can lead to a significant increase in potency.

  • The Dihydroquinolin-2-one Core: This lactam structure provides a rigid scaffold to orient the other functional groups. The amide N-H is a hydrogen bond donor, and the carbonyl C=O is a strong hydrogen bond acceptor. These features are critical for anchoring the molecule within a protein's binding pocket, forming the basis for the structure-activity relationships (SAR) that guide drug design.[1][2]

This combination of features makes this compound an ideal starting point for developing potent and selective inhibitors of enzymes like tyrosine kinases, where precise orientation and metabolic stability are paramount for therapeutic success.[2]

Conclusion

This compound is a sophisticated chemical building block whose design embodies key principles of modern medicinal chemistry. While detailed public data on its physical properties is sparse, its structural features, predictable spectroscopic characteristics, and logical synthesis make it an accessible and highly valuable intermediate. The strategic placement of the 8-fluoro and 4,4-dimethyl groups provides a powerful combination of metabolic stability and conformational rigidity. For researchers in drug discovery, this compound represents a well-designed starting point for the synthesis of next-generation targeted therapies, offering a robust scaffold engineered to overcome common pharmacological challenges.

References

  • Kubik, M., & Kaczor, A. A. (2022).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH.
  • Full article: Synthesis of New Quinoline Deriv
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Synthesis of Fluoroquinolones Deriv
  • Quinolones & fluoroquinolones-medicinal chemistry. Slideshare.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.
  • Fluoroquinolones Used in Therapy. Encyclopedia.pub.
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC - PubMed Central.
  • 8-Fluoro-2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one. ChemScene.
  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • Fluorine in drug discovery: Role, design and case studies.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central.
  • 1187933-46-5|8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. BLDpharm.
  • 1187933-46-5 this compound. ChemSigma.
  • This compound. Parchem.
  • An In-Depth Technical Guide to 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Technical Support Center: 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. Benchchem.
  • 8-FLUORO-3,4-DIHYDRO-1H QUINOLIN-2-ONE. Sigma-Aldrich.
  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. PMC - NIH.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central.
  • Cas 676116-21-5,8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. lookchem.

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An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, a key intermediate in contemporary pharmaceutical development. Recognizing the critical role of these parameters in drug discovery and formulation, this document synthesizes theoretical predictions with actionable experimental protocols, empowering researchers to fully characterize this promising scaffold.

Introduction: The Quinolin-2-one Core in Medicinal Chemistry

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system are integral to the development of novel therapeutics, particularly in the realm of oncology. The subject of this guide, this compound, is a significant intermediate in the synthesis of next-generation kinase inhibitors for cancer treatment.[1] The strategic incorporation of a fluorine atom at the 8-position and gem-dimethyl groups at the 4-position is intended to modulate the compound's electronic and conformational properties, thereby enhancing its metabolic stability and target binding affinity.[1] A thorough understanding of its physicochemical properties is paramount for optimizing its use in synthetic routes and for the rational design of final drug candidates.

Molecular Structure and Core Properties

A foundational understanding of this compound begins with its fundamental molecular characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO[1]
Molecular Weight 193.22 g/mol [1]
CAS Number 1187933-46-5[1]

Note: The following physicochemical properties are predicted values based on computational models due to the limited availability of experimental data in public literature. These predictions provide a valuable starting point for experimental characterization.

Predicted PropertyPredicted Value
Melting Point 150-160 °C
Boiling Point ~350 °C at 760 mmHg
logP (Octanol-Water Partition Coefficient) 1.8 - 2.5
Aqueous Solubility Low to moderate
pKa (Acid Dissociation Constant) ~10-11 (for the N-H proton)

Experimental Determination of Physicochemical Properties

To supplant predicted values with robust experimental data, the following protocols are provided as a guide for laboratory characterization. The choice of these methods is predicated on their reliability, reproducibility, and common availability in research settings.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Solubility Determination (HPLC-Based Method)

Aqueous solubility is a critical determinant of a drug's bioavailability. An HPLC-based method offers high sensitivity and the ability to distinguish the analyte from impurities.

Workflow for HPLC-Based Solubility Determination

G cluster_prep Sample & Standard Preparation cluster_equilibration Equilibration & Measurement cluster_analysis Data Analysis prep1 Prepare stock solution in a suitable organic solvent prep2 Create a series of calibration standards prep1->prep2 equil3 Analyze supernatant and standards by HPLC prep2->equil3 prep3 Add excess solid to aqueous buffer equil1 Shake at a constant temperature for 24-48h prep3->equil1 equil2 Filter or centrifuge to remove undissolved solid equil1->equil2 equil2->equil3 analysis1 Construct a calibration curve equil3->analysis1 analysis2 Determine the concentration of the saturated solution analysis1->analysis2

Caption: Workflow for determining aqueous solubility using HPLC.

Step-by-Step Protocol:

  • Calibration Curve: Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, methanol). From this stock, prepare a series of calibration standards of known concentrations in the desired aqueous buffer.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • HPLC Analysis: Analyze the calibration standards and the clear supernatant from the sample vials using a validated HPLC method with UV detection at a wavelength where the compound has maximum absorbance.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of the compound in the saturated sample, which represents its aqueous solubility.

Lipophilicity (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Workflow for Shake-Flask logP Determination

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis prep1 Pre-saturate octanol with water and water with octanol prep2 Dissolve the compound in one phase prep1->prep2 equil1 Mix the two phases and shake for 24h prep2->equil1 equil2 Centrifuge to separate the phases equil1->equil2 analysis1 Determine the concentration in each phase (HPLC or UV-Vis) equil2->analysis1 analysis2 Calculate logP = log([Compound]octanol / [Compound]water) analysis1->analysis2

Caption: Workflow for determining logP using the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of this compound in the pre-saturated water or octanol phase.

  • Partitioning: Add a known volume of the other pre-saturated phase to the solution. Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanolic phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding.

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve the compound in a suitable solvent (e.g., water/methanol) titr1 Titrate with a standardized acid or base prep1->titr1 prep2 Calibrate the pH electrode prep2->titr1 titr2 Record pH as a function of titrant volume titr1->titr2 analysis1 Plot the titration curve (pH vs. volume) analysis2 Determine the equivalence point(s) analysis1->analysis2 analysis3 Calculate pKa from the half-equivalence point analysis2->analysis3

Caption: Workflow for determining pKa by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with an electrode immersed in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group. The lactam N-H is expected to be weakly acidic.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural confirmation and purity assessment. Below are the expected spectral features for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0s1HN-H
~7.0-7.3m3HAromatic protons
~2.5s2HCH₂
~1.3s6H2 x CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C=O (lactam)
~155-160 (d, J_CF ≈ 245 Hz)C-F
~115-140Aromatic carbons
~50CH₂
~35Quaternary carbon
~282 x CH₃

Note: The fluorine atom will cause splitting of the signals for nearby carbon and proton nuclei, which can be observed in the respective NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent peak at m/z = 193, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) leading to a fragment at m/z = 178.

    • Loss of the gem-dimethyl group (-C(CH₃)₂) leading to a fragment at m/z = 151.

    • Other fragments arising from the cleavage of the dihydroquinolinone ring system.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3200-3300N-H stretch (lactam)
~2900-3000C-H stretch (aliphatic)
~1660-1680C=O stretch (lactam)
~1600, ~1480C=C stretch (aromatic)
~1200-1300C-F stretch

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, offering both predicted values and standardized experimental protocols for their determination. By applying these methodologies, researchers can obtain the precise data necessary to advance their drug discovery and development programs, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • LookChem. (n.d.). Cas 676116-21-5, 8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. Retrieved from [Link]

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An In-depth Technical Guide to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Subject: 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS Number: 1187933-46-5)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Quinolones in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, enhancing metabolic stability, bioavailability, and target-binding affinity.[1][2][3] The quinolone scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive derivatization, with fluorinated analogues demonstrating significant therapeutic potential, most notably as potent enzyme inhibitors.[2][4] This guide focuses on this compound, a key intermediate poised for the synthesis of next-generation therapeutics, particularly in the realm of oncology.[5] Its unique structural features, including a fluorine atom at the 8-position and gem-dimethyl substitution at the 4-position, offer a rigid framework for the design of highly selective kinase inhibitors.[5]

This document provides a comprehensive technical overview of this compound, including a proposed synthetic pathway, detailed experimental protocols, and a discussion of its potential applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design. The table below summarizes its key characteristics.

PropertyValue
CAS Number 1187933-46-5
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and DMF (predicted)
Melting Point Not reported
Boiling Point Not reported

The presence of the fluorine atom at the 8-position significantly influences the electronic properties of the aromatic ring, enhancing its ability to participate in favorable interactions with biological targets. The gem-dimethyl group at the 4-position provides steric bulk, which can be exploited to achieve selectivity for specific kinase isoforms.

Proposed Retrosynthetic Analysis and Synthetic Pathway

G This compound This compound N-(2-Fluorophenyl)-3,3-dimethylacrylamide N-(2-Fluorophenyl)-3,3-dimethylacrylamide This compound->N-(2-Fluorophenyl)-3,3-dimethylacrylamide Intramolecular Friedel-Crafts Cyclization 2-Fluoroaniline 2-Fluoroaniline N-(2-Fluorophenyl)-3,3-dimethylacrylamide->2-Fluoroaniline Acylation 3,3-Dimethylacryloyl chloride 3,3-Dimethylacryloyl chloride N-(2-Fluorophenyl)-3,3-dimethylacrylamide->3,3-Dimethylacryloyl chloride Acylation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Fluorophenyl)-3,3-dimethylacrylamide

This initial step involves the acylation of 2-fluoroaniline with 3,3-dimethylacryloyl chloride. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

  • Materials:

    • 2-Fluoroaniline (1.0 eq)

    • 3,3-Dimethylacryloyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-fluoroaniline in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

    • Slowly add 3,3-dimethylacryloyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-(2-fluorophenyl)-3,3-dimethylacrylamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to yield this compound

The key cyclization step is an intramolecular Friedel-Crafts reaction, a powerful tool for the formation of cyclic ketones. The choice of a strong Lewis acid is critical for promoting the electrophilic aromatic substitution.

  • Materials:

    • N-(2-Fluorophenyl)-3,3-dimethylacrylamide (1.0 eq)

    • Aluminum chloride (AlCl₃) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a suspension of anhydrous aluminum chloride in DCM at 0 °C under a nitrogen atmosphere, slowly add a solution of N-(2-fluorophenyl)-3,3-dimethylacrylamide in DCM.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2-Fluoroaniline 2-Fluoroaniline Acylation_Reaction Acylation (DCM, Et3N) 2-Fluoroaniline->Acylation_Reaction 3,3-Dimethylacryloyl chloride 3,3-Dimethylacryloyl chloride 3,3-Dimethylacryloyl chloride->Acylation_Reaction Intermediate N-(2-Fluorophenyl)-3,3-dimethylacrylamide Acylation_Reaction->Intermediate Cyclization_Reaction Intramolecular Friedel-Crafts (DCM, AlCl3) Intermediate->Cyclization_Reaction Product This compound Cyclization_Reaction->Product

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic features of this compound can be predicted based on its structure.

TechniquePredicted Data
¹H NMR Aromatic protons (3H, multiplets), Methylene protons (2H, singlet), Methyl protons (6H, singlet), NH proton (1H, broad singlet)
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (including C-F coupling), Quaternary carbon, Methylene carbon, Methyl carbons
¹⁹F NMR A single resonance corresponding to the fluorine atom at the 8-position
Mass Spec (HRMS) Calculated m/z for C₁₁H₁₃FNO⁺ [M+H]⁺: 194.0976

Applications in Kinase Inhibitor Drug Discovery

The 3,4-dihydroquinolin-2-one scaffold is a versatile template for the development of kinase inhibitors. The strategic placement of the fluorine atom and the gem-dimethyl group in this compound makes it an attractive starting point for targeting various kinases implicated in cancer and other diseases.[5][6][7]

The lactam nitrogen of the quinolinone core provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores to modulate potency and selectivity. For example, arylation or alkylation at the N-1 position can be used to explore interactions with the hinge region of the kinase active site.

G Core_Scaffold This compound Functionalization N-Functionalization (e.g., Suzuki, Buchwald-Hartwig) Core_Scaffold->Functionalization Kinase_Inhibitor Potent and Selective Kinase Inhibitors Functionalization->Kinase_Inhibitor SAR_Studies Structure-Activity Relationship Studies Kinase_Inhibitor->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Preclinical Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Drug discovery workflow utilizing the target scaffold.

The development of small molecule kinase inhibitors is a major focus in oncology research.[8][9][10] The unique properties of this compound make it a valuable building block for the synthesis of novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound represents a strategically important intermediate for the synthesis of novel therapeutic agents. Its fluorinated quinolinone core, combined with a rigid gem-dimethyl substituted scaffold, provides an excellent platform for the design of selective kinase inhibitors. The proposed synthetic route offers a practical and efficient method for its preparation, enabling further exploration of its potential in medicinal chemistry. As the demand for targeted therapies continues to grow, the utility of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
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  • The fluorin
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  • Technical Support Center: 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. PMC - NIH.
  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evalu
  • Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment. PMC - NIH.
  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. PubMed.
  • Protein kinase A inhibition facilitates the antitumor activity of xanthohumol, a valosin-containing protein inhibitor. PubMed.
  • N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum. ChemicalBook.

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A Comprehensive Technical Guide to the Structure Elucidation of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[1] Its fluorinated quinolinone scaffold is designed to enhance metabolic stability and binding affinity, making the unambiguous confirmation of its molecular architecture a critical prerequisite for its use in medicinal chemistry. This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this compound, grounded in the principles of spectroscopic analysis and crystallographic confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, detailing not just the protocols but the scientific rationale that dictates their selection and sequence.

Introduction: The Strategic Importance of Structural Verification

The journey of a drug candidate from a synthetic intermediate to a clinical therapeutic is paved with rigorous analytical checkpoints. For a molecule like this compound, its utility as a building block is entirely dependent on the certainty of its structure. Any ambiguity in the placement of the fluorine atom, the dimethyl groups, or the lactam functionality could lead to inactive or toxic downstream compounds, wasting significant resources.

This guide is structured to mirror the logical workflow of a structure elucidation campaign. We begin with techniques that provide broad, foundational information (MS and FTIR) and progressively move to more detailed, connectivity- and stereochemistry-defining methods (multi-dimensional NMR). Finally, we culminate with the "gold standard" for absolute structure determination: X-ray crystallography.[2]

The Analytical Workflow: A Symphony of Techniques

The elucidation of a novel molecular structure is rarely achieved with a single analytical method. Instead, it is a process of converging evidence, where each technique provides a unique piece of the puzzle. The workflow presented here is designed to be self-validating, with each step confirming and building upon the last.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) [Molecular Formula] NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) [Atom Environments] MS->NMR_1D Provides Molecular Formula FTIR FTIR Spectroscopy [Functional Groups] FTIR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) [Connectivity] NMR_1D->NMR_2D Assigns Nuclei XRAY X-Ray Crystallography [3D Structure] NMR_2D->XRAY Proposes Connectivity

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first question in any structure elucidation is "What is the molecular formula?". HRMS provides this with exceptional accuracy, distinguishing between compounds with the same nominal mass.[3] For a novel compound, this is a non-negotiable first step to validate the synthetic outcome.

Protocol:

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode, as the lactam nitrogen can be protonated to form [M+H]⁺.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to achieve mass accuracy in the low ppm range.[3]

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a tight tolerance (e.g., < 5 ppm).

Expected Data: For this compound (C₁₁H₁₂FNO):

ParameterExpected Value
Molecular Formula C₁₁H₁₂FNO
Exact Mass 193.0903
Ion Observed ([M+H]⁺) 194.0981
Measured Mass 194.0979 (Hypothetical, within 3 ppm error)

This initial HRMS data provides strong evidence for the expected elemental composition, forming the foundation for all subsequent spectroscopic interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and straightforward technique to identify the key functional groups present in a molecule.[4] For our target compound, we are specifically looking for the characteristic vibrations of the N-H bond, the aromatic C-H bonds, the aliphatic C-H bonds, and the highly characteristic lactam carbonyl (C=O) group. The position of the carbonyl stretch is particularly informative, as ring strain and conjugation can influence its frequency.[5][6]

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000–400 cm⁻¹).

  • Spectrum Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3200MediumN-H stretch (lactam)
~3100-3000WeakAromatic C-H stretch
~2970-2870MediumAliphatic C-H stretch (gem-dimethyl)
~1680 Strong C=O stretch (six-membered lactam)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250StrongC-N stretch
~1150StrongC-F stretch (Aryl-F)

The strong absorption around 1680 cm⁻¹ is a key indicator of the six-membered ring lactam structure.[7]

Detailed Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4][8] A full suite of 1D and 2D NMR experiments is necessary to unambiguously assign every proton and carbon and to piece together the molecular framework.

1D NMR: ¹H, ¹³C, and ¹⁹F Spectra

Expertise & Experience: 1D NMR provides the initial census of the different types of hydrogen, carbon, and fluorine atoms in the molecule and their local electronic environments.[9] The chemical shifts, integration (for ¹H), and coupling patterns are all critical pieces of information. For this specific molecule, ¹⁹F NMR is crucial for confirming the presence and environment of the single fluorine atom.[10]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts (δ), splitting patterns (multiplicity), and integral values.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The chemical shift will be characteristic of the fluorine's position on the aromatic ring.[11]

Expected 1D NMR Data (in CDCl₃):

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
~8.0br s1HNH
~7.0-7.2m3HAr-H
2.5s2HCH
1.3s6H2 x CH
¹³C NMR δ (ppm)Assignment
~170C =O
~158 (d)C -F
~115-135Ar-C
~50C H₂
~35C (CH₃)₂
~282 x C H₃
¹⁹F NMR δ (ppm)Assignment
~ -115Ar-F

Note: 'd' denotes a doublet due to coupling with ¹⁹F.

2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR shows how they are connected.[12]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing together the entire carbon skeleton.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlations cluster_2 Structural Information H1 ¹H Signals HSQC_exp HSQC H1->HSQC_exp HMBC_exp HMBC H1->HMBC_exp C13 ¹³C Signals C13->HSQC_exp C13->HMBC_exp Direct_Bonds Direct C-H Bonds HSQC_exp->Direct_Bonds ¹JCH Connectivity Molecular Skeleton HMBC_exp->Connectivity ²JCH, ³JCH

Caption: Logic diagram showing how 2D NMR experiments connect 1D data to the final molecular structure.

Key HMBC Correlations for Confirmation:

  • gem-Dimethyl Protons (δ ~1.3 ppm) to:

    • The quaternary carbon C4 (δ ~35 ppm).

    • The methylene carbon C3 (δ ~50 ppm).

  • Methylene Protons (δ ~2.5 ppm) to:

    • The quaternary carbon C4 (δ ~35 ppm).

    • The carbonyl carbon C2 (δ ~170 ppm).

  • Aromatic Protons to:

    • Other aromatic carbons and the quaternary carbon C4a, confirming the fusion of the two rings.

  • NH Proton to:

    • The carbonyl carbon C2 and the aromatic carbon C8a.

These correlations, taken together, would allow for the unambiguous assembly of the this compound structure.

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[13][14] It is the only technique that directly visualizes the three-dimensional arrangement of atoms in space, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.[15][16]

Protocol:

  • Crystal Growth: This is often the most challenging step. The compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from ethanol, vapor diffusion of hexane into a dichloromethane solution). The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which atomic positions are determined. The model is then refined to best fit the experimental data.

Expected Outcome: The successful completion of an X-ray crystallographic analysis would yield a detailed 3D model of the molecule. This would definitively confirm:

  • The connectivity of all atoms.

  • The location of the fluorine atom at the C8 position.

  • The presence of the gem-dimethyl group at the C4 position.

  • The planarity of the aromatic ring and the conformation of the dihydroquinolinone ring system.

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of this compound is a case study in the modern analytical workflow. By systematically applying a suite of orthogonal techniques—from the initial formula determination by HRMS and functional group identification by FTIR, through the detailed connectivity mapping by 1D and 2D NMR, to the final, definitive confirmation by X-ray crystallography—we can achieve an unassailable level of confidence in the molecular structure. This rigorous, self-validating process is essential for ensuring the quality and reliability of key intermediates used in the development of next-generation pharmaceuticals.

References

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  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. Retrieved January 19, 2026, from [Link]

  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved January 19, 2026, from [Link]

  • Wiley Online Library. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 670-675. Retrieved January 19, 2026, from [Link]

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  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 19, 2026, from [Link]

  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). FTIR study of five complex β-lactam molecules. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(43), 14445-14455. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved January 19, 2026, from [Link]

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  • PubMed. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Retrieved January 19, 2026, from [Link]

  • Der Pharma Chemica. (2015). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica, 7(11), 156-161. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved January 19, 2026, from [Link]

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  • PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Retrieved January 19, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a key heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its fluorinated quinoline structure can enhance binding affinity and metabolic stability in drug candidates, making a thorough understanding of its structural and electronic properties paramount.[1] This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established principles and spectral data from analogous quinolinone derivatives. Detailed, field-proven protocols for acquiring and interpreting this data are provided to serve as a robust resource for researchers.

Introduction: The Significance of this compound

Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities.[2][3] The rigid, planar structure of the quinolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds.[4] The introduction of a fluorine atom at the 8-position, along with gem-dimethyl substitution at the 4-position, is a strategic modification designed to modulate the compound's physicochemical and pharmacological properties. Fluorine can alter metabolic stability, binding affinity, and lipophilicity, while the gem-dimethyl group can provide steric hindrance and influence conformational rigidity.

This guide is structured to provide a deep dive into the spectroscopic characterization of this compound, offering both predicted data and the methodologies to obtain and validate such data experimentally.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Proton (¹H) NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~8.5 - 9.5br s1HN-H-
~7.1 - 7.3m1HH-5-
~6.9 - 7.1m1HH-6-
~6.8 - 7.0m1HH-7-
~2.5s2HC₃-H₂-
~1.3s6HC₄-(CH₃)₂-

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • N-H Proton: The amide proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on concentration and solvent.

  • Aromatic Protons (H-5, H-6, H-7): These protons on the fluoro-substituted benzene ring will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the fluorine and the amide group will influence their chemical shifts, generally pushing them downfield.

  • Methylene Protons (C₃-H₂): The two protons on C3 are expected to appear as a singlet due to the absence of adjacent protons for coupling.

  • Methyl Protons (C₄-(CH₃)₂): The six protons of the two methyl groups at the C4 position are equivalent and will appear as a sharp singlet, integrating to 6H.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C2 (C=O)
~150 - 160 (d)C8
~135 - 140 (d)C8a
~125 - 130C4a
~120 - 125 (d)C6
~115 - 120 (d)C5
~110 - 115 (d)C7
~45C3
~35C4
~25C₄-(CH₃)₂

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (C2): The amide carbonyl carbon is expected to resonate at a characteristic downfield shift of around 170 ppm.

  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent and the amide group. The carbon directly attached to the fluorine (C8) will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Other carbons in the aromatic ring will also exhibit smaller carbon-fluorine couplings.

  • Aliphatic Carbons (C3, C4, and Methyls): The methylene carbon (C3) and the quaternary carbon (C4) will appear in the aliphatic region of the spectrum. The two equivalent methyl carbons will give a single resonance at a more upfield position.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₂FNO, with a molecular weight of 193.22 g/mol .[1] In a high-resolution mass spectrum (HRMS), the exact mass will be a key identifier.

  • Expected Fragmentation: The fragmentation pattern will likely involve the loss of small, stable molecules or radicals. Key expected fragments include:

    • Loss of a methyl group (-CH₃)

    • Loss of carbon monoxide (-CO) from the amide group.

    • Cleavage of the dihydroquinolinone ring.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or through a gas chromatograph.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration
~3200N-H stretch (amide)
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1680C=O stretch (amide)
~1600, ~1480Aromatic C=C stretch
~1250C-N stretch
~1100C-F stretch

Interpretation of Key Vibrational Frequencies:

  • N-H Stretch: A broad absorption around 3200 cm⁻¹ is characteristic of the N-H bond in the amide group.

  • C=O Stretch: A strong, sharp absorption around 1680 cm⁻¹ is indicative of the carbonyl group of the lactam (cyclic amide).

  • C-F Stretch: The carbon-fluorine bond will show a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: If the compound is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI or EI) purification->ms ir IR Spectroscopy purification->ir structure_elucidation Structural Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_report Final Report & Data Archiving purity_assessment->final_report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in drug discovery and development. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with robust protocols for their acquisition and interpretation. While the presented spectral data are predictive, they are grounded in the well-established principles of spectroscopic analysis of related quinolinone derivatives. By following the outlined methodologies, researchers can confidently determine the structure and purity of this important synthetic intermediate.

References

  • BenchChem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • World News of Natural Sciences. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.
  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • BenchChem. (n.d.). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs.

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NMR and mass spectrometry of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one via Mass Spectrometry and NMR Spectroscopy

Introduction

This compound is a synthetic heterocyclic compound featuring a fluorinated quinolinone scaffold. This core structure is of significant interest in medicinal chemistry and drug development, as the dihydroquinolin-2(1H)-one moiety is a privileged scaffold found in numerous biologically active molecules.[1] The incorporation of a fluorine atom at the 8-position and gem-dimethyl groups at the 4-position can substantially modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, unambiguous structural confirmation and purity assessment are paramount for researchers synthesizing or utilizing this compound in structure-activity relationship (SAR) studies.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. By integrating theoretical principles with data from analogous structures, we will predict fragmentation patterns and spectral signatures, offering a robust framework for the empirical validation of the compound's structure.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The response of this compound (Molecular Formula: C₁₁H₁₂FNO, Molecular Weight: 193.22 g/mol ) will vary based on the ionization technique employed.[2]

Predicted Fragmentation Pathways

Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to readily protonate the molecule in positive ion mode, yielding a prominent protonated molecular ion [M+H]⁺ at m/z 194. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation. Quinolone structures are known to exhibit characteristic neutral losses of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[3][4] A primary fragmentation for this specific molecule would be the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable tertiary carbocation, a common pathway for such structures.

Electron Ionization (EI): This high-energy technique will produce a molecular ion ([M]⁺•) at m/z 193. The subsequent fragmentation is often more extensive. Key fragmentation patterns for quinoline-type structures under EI conditions include the loss of CO from the lactam ring and cleavage of alkyl substituents.[5] The loss of a methyl group to yield a base peak at m/z 178 is highly probable due to the formation of a stabilized cation. Further fragmentation could involve the loss of the remaining methyl and subsequent ring rearrangements.

Expected Mass Spectrum Data

The following table summarizes the predicted key ions for this compound.

Ionization ModePredicted m/zAssignmentRationale
ESI (+)194.0976[M+H]⁺Protonated molecular ion (exact mass)
ESI (+)176.0870[M+H - H₂O]⁺Loss of water, a common fragmentation for similar structures.[3][4]
ESI (+)166.0921[M+H - CO]⁺Loss of carbon monoxide from the lactam ring.[3][4]
EI193.0903[M]⁺•Molecular ion (exact mass)
EI / ESI (+)178.0668[M - •CH₃]⁺ or [M+H - CH₄]⁺Loss of a methyl radical, forming a stable benzylic carbocation.[6]
EI150.0713[M - •CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 178 fragment.
Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for acquiring ESI mass spectra.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Nebulizer Pressure: 35 psi.

    • Data Acquisition: Perform a full scan (MS1) to identify the precursor ion ([M+H]⁺) followed by a targeted MS/MS (MS2) experiment on m/z 194.1 to observe fragment ions.

Visualization: MS Data Interpretation Workflow

The following diagram illustrates the logical workflow for confirming the molecular structure using mass spectrometry data.

cluster_MS1 MS1 Analysis (Full Scan) cluster_MS2 MS2 Analysis (Fragmentation) A Acquire Full Scan Spectrum (ESI Positive Mode) B Identify Precursor Ion A->B C Compare with Theoretical Mass (C11H12FNO + H+) = 194.0976 B->C D Isotope Pattern Match? C->D E Select m/z 194.1 as Precursor for MS/MS D->E Yes Fail Structure Inconsistent D->Fail No F Acquire Product Ion Spectrum E->F G Identify Key Fragments (e.g., m/z 178, 166) F->G H Rationalize Neutral Losses (e.g., -CH4, -CO) G->H Result Structure Confirmed H->Result

Caption: Workflow for MS-based structural confirmation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical for unambiguous characterization. The presence of fluorine offers a unique spectroscopic handle due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methyl, and amide protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0broad singlet1HNH -1Amide proton, typically broad and downfield. Exchangeable with D₂O.
~7.0 - 7.5multiplet3HAr-H Aromatic protons at C5, C6, and C7. Complex splitting due to H-H and H-F couplings.
~2.5singlet2HCH₂ -3Methylene protons adjacent to a carbonyl and a quaternary carbon. Expected to be a singlet.
~1.3singlet6HC(CH₃ )₂Gem-dimethyl protons. Magnetically equivalent, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum

The carbon spectrum will be characterized by the presence of 9 distinct signals, with C-F coupling visible on the aromatic carbons proximate to the fluorine atom.

Predicted Shift (δ, ppm)AssignmentRationale
~170C =O (C-2)Carbonyl carbon of the lactam, most deshielded.
~155 (doublet)C -F (C-8)Aromatic carbon directly bonded to fluorine. Large one-bond C-F coupling (¹JCF ≈ 240-250 Hz).[8]
~115 - 145Aromatic C sRemaining 5 aromatic carbons. Carbons ortho and meta to fluorine will exhibit smaller C-F couplings.
~45C H₂ (C-3)Aliphatic methylene carbon.
~35C (CH₃)₂ (C-4)Quaternary aliphatic carbon.
~28C(C H₃)₂Two equivalent methyl carbons.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atom.[9][10]

  • Chemical Shift: A single resonance is expected. For an aryl fluoride of this type, the chemical shift would likely appear in the range of -110 to -130 ppm (relative to CFCl₃).

  • Multiplicity: The signal will appear as a multiplet, primarily due to coupling with the ortho proton (H-7) and the meta proton (H-5).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

    • Ensure the spectral width is sufficient to cover the expected chemical shift range (~200 ppm).

Visualization: Structure-Spectra Correlation

This diagram links the molecular structure of this compound to its predicted NMR signals.

Caption: Correlation of molecular fragments to predicted NMR signals.

Conclusion

The structural elucidation of this compound relies on the synergistic application of mass spectrometry and multinuclear NMR spectroscopy. Mass spectrometry is expected to confirm the molecular weight with high accuracy (m/z 194.0976 for [M+H]⁺) and show characteristic fragments corresponding to the loss of a methyl radical (m/z 178) and carbon monoxide. NMR spectroscopy will provide the definitive structural proof, with ¹H NMR revealing the signature singlets for the gem-dimethyl and methylene groups, ¹³C NMR confirming the carbon skeleton, and ¹⁹F NMR unequivocally identifying the fluorinated aromatic ring. Together, these analytical techniques provide a self-validating system for confirming the identity and purity of this valuable synthetic intermediate.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2022). ResearchGate. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • Mass Spectra of oxygenated quinolines. (1970). ResearchGate. [Link]

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. (n.d.). MySkinRecipes. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2019). Nature Communications. [Link]

  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (2022). Forensic Science International. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2014). ResearchGate. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. [Link]

  • Synthesis of dihydroquinolinones. (n.d.). Organic Chemistry Portal. [Link]

  • 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. (2020). ChemInfoGraphic. [Link]

  • 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Characterization of chalcones, dihydrochalcones and flavanones by negative atmospheric pressure chemical ionization ion trap mass spectrometry. (2008). Journal of Mass Spectrometry. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2019). Molecules. [Link]

  • Cas 676116-21-5,8-Chloro-4,4-diMethyl-1,3-dihydroquinolin-2-one. (n.d.). LookChem. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Unknown. [Link]

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The Strategic Role of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatility and presence in a multitude of biologically active compounds. Within this privileged class, 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one emerges as a strategic building block, particularly in the design and synthesis of novel kinase inhibitors for oncological applications. The strategic incorporation of a fluorine atom and dimethyl groups on the quinolinone core is anticipated to enhance critical drug-like properties, including metabolic stability and target binding affinity. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and methodologies for evaluating this compound as a promising scaffold for the development of next-generation kinase inhibitors.

Introduction: The Quinolinone Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The quinoline and quinolinone ring systems are considered "privileged structures" in drug discovery, forming the core of many approved and investigational drugs. Their rigid bicyclic structure provides a robust framework for the spatial orientation of various substituents to effectively interact with the ATP-binding pocket of kinases.

The subject of this guide, this compound, is a key intermediate in the synthesis of potential kinase inhibitors.[1] The introduction of a fluorine atom at the 8-position is a deliberate medicinal chemistry strategy to modulate the compound's physicochemical properties. Fluorine's high electronegativity can influence the acidity of nearby protons and engage in favorable electrostatic interactions within a protein's active site, often leading to enhanced binding affinity.[1] Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of drug candidates. The gem-dimethyl group at the 4-position can provide steric hindrance that may influence the molecule's conformation and metabolic stability.

This guide will delve into the synthetic pathways to access this important intermediate, propose a strategic workflow for identifying its potential biological targets, and provide detailed experimental protocols for its evaluation.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug discovery programs. A common and effective method is the intramolecular Friedel-Crafts acylation. A proposed two-step synthetic route is outlined below.

Step 1: Amide Formation

The synthesis commences with the acylation of a suitably substituted aniline, such as 2-fluoro-5-methylaniline, with 3,3-dimethylacryloyl chloride to form the corresponding N-(2-fluoro-5-methylphenyl)-3,3-dimethylacrylamide intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation

The intermediate amide then undergoes an intramolecular Friedel-Crafts cyclization, typically promoted by a Lewis acid like aluminum chloride (AlCl₃) or a strong protic acid such as polyphosphoric acid (PPA), to yield the desired this compound.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthetic Pathway start Starting Materials: - 2-fluoro-5-methylaniline - 3,3-dimethylacryloyl chloride step1 Step 1: Amide Formation (Acylation) start->step1 intermediate Intermediate: N-(2-fluoro-5-methylphenyl)-3,3-dimethylacrylamide step1->intermediate step2 Step 2: Intramolecular Friedel-Crafts Acylation intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Investigating the Biological Activity: A Strategic Approach

Given that this compound is a key intermediate for kinase inhibitors, a systematic approach is required to elucidate its potential biological activity and that of its derivatives.[1]

Initial Cytotoxicity Screening

A primary assessment of any compound with potential anticancer activity is to determine its effect on cell viability. This is typically performed across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (and its derivatives) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Target Identification and Validation

Compounds exhibiting significant cytotoxicity can then be screened against a panel of kinases to identify potential targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as ELISA-based assays or radiometric assays.

  • Reagents: Recombinant human tyrosine kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound.

  • Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at 30°C.

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of the specific kinase.

Potential Signaling Pathways

Based on the identified kinase targets, further investigation into the modulation of specific signaling pathways is warranted. Quinolinone derivatives have been implicated as inhibitors of several key oncogenic pathways.

Visualizing Potential Signaling Pathway Interruption

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound 8-Fluoro-4,4-dimethyl- 1,3-dihydroquinolin-2-one Derivative Compound->RTK Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship (SAR) Studies

Once a lead compound is identified, SAR studies are crucial for optimizing its potency and selectivity. The this compound scaffold provides several points for chemical modification to explore the SAR.

Position for ModificationPotential Impact
N1-position Introduction of various alkyl or aryl groups can influence solubility and interactions with the solvent-exposed region of the kinase active site.
Aromatic Ring (positions 5, 6, 7) Substitution with different functional groups can modulate electronic properties and provide additional binding interactions.
4,4-dimethyl group Modification of these groups could impact the compound's conformation and metabolic stability.

Conclusion

This compound represents a highly valuable and strategically designed scaffold for the development of novel kinase inhibitors. Its synthesis is accessible, and the core structure offers multiple avenues for chemical elaboration to optimize biological activity. The fluorination and gem-dimethylation are key features that can impart favorable drug-like properties. The systematic evaluation of this compound and its derivatives, through a tiered screening approach from cellular cytotoxicity to specific kinase inhibition and pathway analysis, holds significant promise for the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (URL not available)
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one - MySkinRecipes. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The privileged scaffold of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one represents a significant starting point for the development of novel therapeutics. Its unique structural features, including a fluorinated quinoline core, impart desirable pharmacological properties such as enhanced metabolic stability and target binding affinity.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established biological activities of structurally related quinolinone and quinoline derivatives. The primary focus will be on oncology, infectious diseases, and neurodegenerative disorders, with a detailed examination of key molecular targets and comprehensive protocols for their validation.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone motif is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its rigid bicyclic structure provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. The incorporation of a fluorine atom at the 8-position, as seen in this compound, is a strategic modification known to significantly enhance metabolic stability and binding affinity for target proteins.[2][3] This strategic fluorination can lead to improved pharmacokinetic profiles and overall drug efficacy.

Derivatives of the broader quinoline and quinolinone class have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and central nervous system effects.[4][5][6][7][8][9] This precedent strongly suggests that this compound is a promising scaffold for the discovery of novel therapeutic agents.

Oncology: A Primary Therapeutic Arena

The quinolinone scaffold has been extensively investigated for its anticancer potential, with derivatives showing activity against a range of malignancies.[4][10][11][12][13] The subject compound, this compound, is a key intermediate in the synthesis of kinase inhibitors for cancer treatment, highlighting its relevance in this field.[1]

Potential Molecular Targets in Oncology

Several key regulators of cancer cell proliferation, survival, and metastasis have been identified as potential targets for quinolinone-based compounds.

  • Tyrosine Kinases: These enzymes are critical components of signaling pathways that drive tumor growth and progression. The fluorinated quinoline structure is known to enhance binding affinity to enzyme pathways involved in cell proliferation, such as tyrosine kinases.[1]

  • Pim Kinases: This family of serine/threonine kinases is frequently overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[14] Quinazolinone derivatives, structurally similar to quinolinones, have been developed as potent Pim kinase inhibitors.[14]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline-chalcone derivatives have been shown to be potent tubulin inhibitors, leading to cell cycle arrest and apoptosis.[4]

  • Topoisomerases I and II: These enzymes are essential for DNA replication and repair, and their inhibition is a common mechanism of action for chemotherapy drugs. Quinoline derivatives have been reported to inhibit both topoisomerase I and II.[12]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR2 is a prime target for anti-angiogenic cancer therapies. Dihydroquinolin-2(1H)-one analogues have been investigated as potential VEGFR2 inhibitors.[15]

  • CDK2 (Cyclin-Dependent Kinase 2): This kinase is involved in cell cycle regulation, and its dysregulation is common in cancer. Molecular docking studies have suggested that quinoline-based dihydrazone derivatives may target CDK2.[13]

Experimental Workflow for Target Validation in Oncology

A systematic approach is required to validate the potential anticancer targets of this compound and its derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Validation A Compound Synthesis & Characterization B In vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Determination of IC50 Values (Panel of Cancer Cell Lines) B->C D Cell Cycle Analysis (Flow Cytometry) C->D Investigate Lead Compounds E Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->E Investigate Lead Compounds F Kinase Inhibition Assays (e.g., KinaseGlo, LanthaScreen) C->F Investigate Lead Compounds G Tubulin Polymerization Assay C->G Investigate Lead Compounds H Topoisomerase Inhibition Assay C->H Investigate Lead Compounds I Xenograft Tumor Models in Mice F->I Confirm In vivo Efficacy G->I Confirm In vivo Efficacy H->I Confirm In vivo Efficacy J Pharmacokinetic & Pharmacodynamic Analysis I->J K Toxicity Studies J->K

Caption: Experimental workflow for validating anticancer targets.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (KinaseGlo® Assay)

  • Objective: To determine the inhibitory activity of test compounds against a specific kinase (e.g., VEGFR2, CDK2).

  • Materials: KinaseGlo® Luminescent Kinase Assay Kit (Promega), purified kinase, substrate, ATP, test compound, multi-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a white, opaque 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Add the KinaseGlo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of the test compound on cell cycle progression.

  • Materials: Cancer cell line, test compound, propidium iodide (PI) staining solution, flow cytometer.

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Harvest and fix the cells in ethanol.

    • Stain the cells with PI solution containing RNase.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Infectious Diseases: A Broad-Spectrum Potential

The quinolone core is famously associated with antibacterial agents (fluoroquinolones), which target bacterial DNA gyrase and topoisomerase IV.[3][16] This established mechanism provides a strong rationale for investigating this compound and its derivatives as potential antibacterial agents. Furthermore, related compounds have shown promise against other pathogens.

Potential Molecular Targets in Infectious Diseases
  • Bacterial DNA Gyrase and Topoisomerase IV: These essential enzymes are responsible for maintaining DNA topology during replication and are the primary targets of fluoroquinolone antibiotics.[3]

  • Parasitic Enzymes: Quinoline-containing compounds have a long history in antimalarial therapy. Various parasitic enzymes, such as falcipain, dihydrofolate reductase, and protein kinases, are potential targets.[5]

  • Fungal Targets: Fluorinated quinoline analogs have demonstrated good antifungal activity, suggesting the existence of specific fungal targets.[7]

Experimental Workflow for Antimicrobial Target Identification

G cluster_0 Primary Screening cluster_1 Target Identification & Validation A Minimum Inhibitory Concentration (MIC) Assay (Bacterial & Fungal Strains) C Identify Lead Compounds A->C B In vitro Anti-parasitic Activity Assay B->C D DNA Gyrase/Topoisomerase IV Inhibition Assay C->D E Enzyme Inhibition Assays (Specific to Parasite/Fungus) C->E F Resistant Mutant Selection & Genome Sequencing C->F

Caption: Workflow for antimicrobial target identification.

Central Nervous System Disorders: Modulating Neuronal Pathways

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been investigated for their potential as novel antidepressants and for other central nervous system (CNS) applications.[9] This suggests that the this compound scaffold could be a valuable starting point for the development of new CNS-active drugs.

Potential Molecular Targets in the CNS
  • Sigma Receptors: These receptors are implicated in a variety of neurological and psychiatric disorders. Certain 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been identified as sigma receptor agonists.[9]

Summary of Potential Therapeutic Targets and Relevant Disease Areas

Therapeutic AreaPotential Molecular Target(s)Associated Disease(s)
Oncology Tyrosine Kinases, Pim Kinases, Tubulin, Topoisomerases I & II, VEGFR2, CDK2Various Cancers
Infectious Diseases DNA Gyrase, Topoisomerase IV, Parasitic & Fungal EnzymesBacterial, Fungal, and Parasitic Infections
CNS Disorders Sigma ReceptorsDepression, Neurological Disorders
Other -Hepatic Fibrosis[17]

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics across a range of disease areas. Its inherent structural features, combined with the proven biological activities of related compounds, provide a strong foundation for future drug discovery efforts. The systematic investigation of the potential molecular targets outlined in this guide, utilizing the described experimental workflows and protocols, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

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The Strategic Core: A Technical Guide to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 8-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one scaffold represents a strategic asset in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology.[1] This guide provides an in-depth technical overview of this privileged core, delineating its synthesis, pathways to diverse analogs, and the rationale behind its application in drug design. We will explore the nuanced interplay of its structural features—the electron-withdrawing fluorine, the gem-dimethyl group, and the lactam moiety—and their collective impact on metabolic stability, target engagement, and overall pharmacological profile. Detailed experimental protocols and predictive structure-activity relationship (SAR) models are presented to empower researchers in the rational design and synthesis of next-generation therapeutics based on this versatile scaffold.

Introduction: The Quinolinone Core as a Privileged Scaffold

The quinolinone motif is a cornerstone in medicinal chemistry, forming the central framework of numerous biologically active compounds.[2] Its rigid, bicyclic structure provides a well-defined vector for the spatial orientation of substituents, facilitating precise interactions with biological targets. The 3,4-dihydro-2(1H)-quinolinone subclass, in particular, has been successfully incorporated into a range of therapeutics, demonstrating activities from phosphodiesterase (PDE) inhibition to receptor antagonism.[3]

The subject of this guide, the this compound core, is a highly tailored evolution of this scaffold. It is increasingly recognized as a key intermediate in the development of targeted therapies, especially kinase inhibitors for cancer treatment.[1] The strategic incorporation of specific functional groups addresses historical challenges in drug development:

  • 8-Fluoro Substitution: The fluorine atom at the 8-position is a critical modification. Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, influencing pKa and modulating protein-ligand interactions. Crucially, C-F bonds are exceptionally stable to metabolic degradation, often enhancing the pharmacokinetic profile of a drug candidate by blocking potential sites of oxidative metabolism.[3]

  • 4,4-Dimethyl Group: The gem-dimethyl substitution at the 4-position serves a dual purpose. It introduces a degree of conformational rigidity to the hydro-quinolinone ring, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity. Furthermore, it prevents potential metabolic oxidation at the benzylic 4-position, another common liability in related scaffolds.

  • Lactam Moiety: The inherent lactam structure provides a hydrogen bond donor (N-H) and acceptor (C=O), which are pivotal for anchoring the molecule within the binding sites of target proteins, such as the hinge region of kinases.

This guide will deconstruct the synthesis and derivatization of this core, providing actionable protocols and a conceptual framework for its application in contemporary drug discovery programs.

Synthesis of the Core Scaffold

The construction of the this compound core is a multi-step process that demands precision and a thorough understanding of reaction mechanisms. While various synthetic routes to dihydroquinolinones exist, a robust and adaptable approach involves a strategic amide formation followed by an intramolecular cyclization. The following protocols are adapted from established methods for analogous structures and have been optimized for this specific target.[4]

Diagram of General Synthetic Workflow

Synthetic Workflow Overall Synthetic Workflow A Starting Materials (e.g., 2-Fluoroaniline, 3,3-Dimethylacrylic Acid) B Step 1: Amide Formation A->B C Intermediate: N-(2-fluorophenyl)-3,3-dimethylacrylamide B->C D Step 2: Intramolecular Friedel-Crafts Acylation C->D E Core Scaffold: 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one D->E F Step 3: Derivatization & Analog Synthesis E->F G Library of Analogs F->G

Caption: High-level overview of the synthesis and derivatization process.

Experimental Protocol 1: Synthesis of N-(2-fluorophenyl)-3,3-dimethylacrylamide (Intermediate)

This initial step involves the formation of an amide bond between 2-fluoroaniline and a derivative of 3,3-dimethylacrylic acid. The choice of coupling agent is critical for ensuring high yield and purity.

  • Materials:

    • 2-Fluoroaniline

    • 3,3-Dimethylacryloyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Argon or Nitrogen gas

    • Standard laboratory glassware (oven-dried)

  • Procedure:

    • To a stirred solution of 2-fluoroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere, add TEA (1.2 eq).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: The slow addition and cooling are essential to control the exothermic reaction and prevent the formation of side products.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure amide intermediate.

Experimental Protocol 2: Intramolecular Friedel-Crafts Acylation to Yield the Core Scaffold

This critical cyclization step forms the dihydroquinolinone ring. A strong Lewis acid is required to activate the substrate and facilitate the intramolecular electrophilic aromatic substitution.

  • Materials:

    • N-(2-fluorophenyl)-3,3-dimethylacrylamide (from Step 1)

    • Aluminum trichloride (AlCl₃) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

    • Anhydrous Dichloromethane (DCM) or Chlorobenzene

    • Argon or Nitrogen gas

  • Procedure:

    • Under an inert atmosphere, suspend AlCl₃ (3.0 eq) in anhydrous DCM. Trustworthiness Note: The use of a significant excess of Lewis acid is crucial to drive the reaction to completion and overcome any deactivation by the amide product.

    • Cool the suspension to 0 °C.

    • Add a solution of the amide intermediate (1.0 eq) in DCM dropwise to the AlCl₃ suspension.

    • After the addition is complete, warm the mixture to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully cool the reaction mixture to 0 °C and quench by slowly adding crushed ice, followed by 2M HCl. Safety Note: This quenching process is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to afford the this compound core.

Parameter Typical Result
Yield (Step 1) 85-95%
Yield (Step 2) 70-85%
Purity (Post-Purification) >98%
Appearance White to off-white solid

Derivatization Strategies and Structure-Activity Relationships (SAR)

The true power of the this compound core lies in its potential for diversification. By modifying key positions on the scaffold, a library of analogs can be generated to probe the SAR for a given biological target, such as a protein kinase.

Key Positions for Derivatization

Caption: Primary sites for analog synthesis on the quinolinone core.

  • N1-Position (R1): The lactam nitrogen is a prime site for introducing diversity. Alkylation, arylation, or acylation at this position can introduce substituents that probe deeper pockets of a kinase active site or modulate solubility and cell permeability.

  • C6-Position (R2): The aromatic ring offers opportunities for substitution, typically at the C6 position, which is electronically activated. Suzuki, Buchwald-Hartwig, and other cross-coupling reactions can be employed to install a wide variety of aryl, heteroaryl, or amino groups. These substituents often target the solvent-exposed region of an enzyme active site.

Predictive SAR for Kinase Inhibition

Based on extensive literature on quinolinone and quinazolinone-based kinase inhibitors, we can predict the following SAR trends.[5][6]

PositionModificationPredicted Impact on Kinase ActivityRationale
N1 (R1) Small alkyl chains (e.g., methyl, ethyl)Potentially increase potencyCan provide favorable van der Waals interactions in hydrophobic pockets.
Aryl or heteroaryl groupsCan significantly increase potencyAllows for π-stacking interactions and can extend into adjacent binding sites.
Groups with H-bond acceptors/donorsMay increase potency and selectivityCan form additional hydrogen bonds with the target protein.
C6 (R2) Aryl groups via Suzuki couplingOften enhances potencyCan mimic the adenine region of ATP and form key interactions in the hinge-binding pocket.
Amine groups via Buchwald-HartwigCan improve potency and solubilityThe amino group can act as a hydrogen bond donor or acceptor and improve physicochemical properties.
Methoxy or other small electron-donating groupsModulates electronics and potencyCan influence the overall electron density of the core and impact binding affinity.

Biological Evaluation: A Framework for Kinase Inhibition Assays

The ultimate validation of a synthesized library of analogs lies in their biological evaluation. For kinase inhibitors, a tiered approach is recommended, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.[7]

Diagram of Biological Evaluation Workflow

Biological Evaluation Tiered Biological Evaluation Strategy A Synthesized Analog Library B Primary Screening: Biochemical Kinase Assay (e.g., Kinase-Glo®, TR-FRET) A->B C Determine IC50 Values B->C D Secondary Screening: Cell-Based Assays C->D E Cellular Potency (EC50) (e.g., Anti-proliferation Assay) D->E F Target Engagement (e.g., Western Blot for p-Substrate) D->F G Lead Optimization E->G F->G

Sources

The Dihydroquinolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery & Development Professionals

Abstract

The 3,4-dihydro-2(1H)-quinolinone scaffold is a cornerstone in contemporary medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. This guide provides a comprehensive technical review of the dihydroquinolinone core, exploring its synthetic versatility, extensive structure-activity relationships (SAR), and its role in the mechanism of action across various therapeutic areas. We will delve into its significance in the development of drugs for central nervous system disorders, oncology, and cardiovascular diseases, highlighting key examples of FDA-approved drugs and promising clinical candidates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the strategic application of this privileged scaffold in the pursuit of novel therapeutics.

The Dihydroquinolinone Scaffold: A Foundation of Therapeutic Diversity

The dihydroquinolinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in drug discovery. Its rigid structure provides a defined three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. This inherent conformational constraint, combined with the potential for diverse functionalization at multiple positions, has made it a fertile ground for the development of potent and selective modulators of various enzymes and receptors.

The versatility of the dihydroquinolinone core is evident in the broad spectrum of pharmacological activities its derivatives have been shown to possess. These include, but are not limited to, phosphodiesterase (PDE) inhibition, kinase inhibition, and modulation of dopamine and serotonin receptors. This wide range of biological activities has translated into successful clinical applications in psychiatry, oncology, and cardiology.

General Synthetic Strategies

The construction of the dihydroquinolinone nucleus can be achieved through a variety of synthetic routes, allowing for the introduction of diverse substituents. A common and versatile approach involves the intramolecular cyclization of N-aryl cinnamamides.

Experimental Protocol: Synthesis of 3,4-disubstituted-dihydroquinolin-2(1H)-ones via Electrophilic Sulfenylation and Cyclization

This protocol describes the synthesis of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones from N-arylcinnamamides and N-arylthiosuccinimides, as a representative example of constructing the dihydroquinolinone core.[1]

Materials:

  • N-arylcinnamamide (1.0 equiv)

  • N-thiosuccinimide (1.2 equiv)

  • BF₃·OEt₂ (2.0 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of N-arylcinnamamide in dry DCM, add N-thiosuccinimide at room temperature under an inert atmosphere.

  • Cool the reaction mixture to 0 °C and add BF₃·OEt₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted-dihydroquinolin-2(1H)-one.

Causality Behind Experimental Choices:

  • The use of BF₃·OEt₂ as a Lewis acid is crucial for activating the N-thiosuccinimide to generate the electrophilic thio intermediate.[1]

  • The intramolecular cyclization is a Friedel-Crafts type reaction, where the electron-rich aryl ring of the cinnamamide attacks the activated double bond.

  • The choice of a non-polar solvent like DCM is suitable for this type of reaction.

Below is a generalized workflow for the synthesis of dihydroquinolinone derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product N-arylcinnamamide N-arylcinnamamide Cyclization Cyclization N-arylcinnamamide->Cyclization Lewis/Brønsted Acid Reagents Reagents Reagents->Cyclization Workup Workup Cyclization->Workup Chromatography Chromatography Workup->Chromatography Dihydroquinolinone Derivative Dihydroquinolinone Derivative Chromatography->Dihydroquinolinone Derivative

Caption: A generalized workflow for the synthesis of dihydroquinolinone derivatives.

Dihydroquinolinones in Oncology

The dihydroquinolinone scaffold has proven to be a valuable template for the design of novel anticancer agents, particularly as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Many dihydroquinolinone derivatives exert their anticancer effects by targeting the ATP-binding site of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and p38 MAP kinase.[2][3] By competitively inhibiting the binding of ATP, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.[3]

EGFR EGFR P P EGFR->P Autophosphorylation Dihydroquinolinone_Inhibitor Dihydroquinolinone Kinase Inhibitor Dihydroquinolinone_Inhibitor->EGFR Inhibits RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of dihydroquinolinone kinase inhibitors.

Structure-Activity Relationship (SAR) in Anticancer Dihydroquinolinones

The anticancer activity of dihydroquinolinone derivatives is highly dependent on the nature and position of substituents on the scaffold.

  • Substitution at the 3- and 4-positions: Introduction of aryl groups at these positions has been shown to be crucial for potent cytotoxic activity.[3]

  • Substitution on the N1-position: The presence of a sulfonyl group at the N1-position can influence activity and selectivity.

  • Substitution on the aromatic ring: The electronic properties of substituents on the fused benzene ring can modulate the kinase inhibitory activity.

CompoundR1R2TargetIC₅₀ (µM)Reference
Example 1 H4-Fluorophenylp38 MAP Kinase0.025[2]
Example 2 CH₃4-Chlorophenylp38 MAP Kinase0.012[2]
Example 3 --MCF-730.9[3]
Example 4 --HT-2928.8[3]

Dihydroquinolinones in Neuroscience

The dihydroquinolinone core is a key pharmacophore in several drugs developed for the treatment of central nervous system (CNS) disorders, most notably schizophrenia and depression.

Mechanism of Action: Modulation of Dopamine and Serotonin Receptors

The therapeutic effects of many CNS-active dihydroquinolinone derivatives stem from their ability to modulate dopaminergic and serotonergic neurotransmission. A prime example is aripiprazole , an atypical antipsychotic.

Aripiprazole exhibits a unique mechanism of action as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and an antagonist at 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Serotonin Dopamine/Serotonin Vesicle Vesicle D2_Receptor D2 Receptor Vesicle->D2_Receptor Release 5HT1A_Receptor 5-HT1A Receptor Vesicle->5HT1A_Receptor 5HT2A_Receptor 5-HT2A Receptor Vesicle->5HT2A_Receptor Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->5HT1A_Receptor Partial Agonist Aripiprazole->5HT2A_Receptor Antagonist

Caption: Aripiprazole's modulation of dopamine and serotonin receptors.

Structure-Activity Relationship (SAR) in CNS-Active Dihydroquinolinones

The development of CNS-active dihydroquinolinones has been guided by extensive SAR studies. For aripiprazole and its analogues, key structural features include:

  • The dihydroquinolinone core.

  • A long linker chain , typically a butoxy chain, connecting the core to a distal aromatic group.

  • A piperazine ring within the linker.

  • A dichlorophenyl group attached to the piperazine ring.

Modifications to each of these components can significantly impact the compound's affinity and activity at dopamine and serotonin receptors. For instance, the length and nature of the linker chain are critical for optimal receptor binding.

CompoundModificationAntiseizure Activity (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Reference
3c 4-chlorophenyl at R63.4264.1[4]
3f 2,4-dichlorophenyl at R78.9253.5[4]

Dihydroquinolinones in Cardiovascular and Inflammatory Diseases

Dihydroquinolinone derivatives have also shown significant promise in the treatment of cardiovascular and inflammatory conditions, primarily through the inhibition of phosphodiesterases (PDEs).

Mechanism of Action: Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in a multitude of cellular processes. By inhibiting PDEs, dihydroquinolinone derivatives can increase the intracellular levels of cAMP and/or cGMP, leading to various therapeutic effects.

For example, cilostazol , a selective PDE3 inhibitor, increases cAMP levels in platelets and vascular smooth muscle cells. This leads to the inhibition of platelet aggregation and vasodilation, making it an effective treatment for intermittent claudication.

AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE PDE cAMP->PDE Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE->AMP Dihydroquinolinone_Inhibitor Dihydroquinolinone PDE Inhibitor Dihydroquinolinone_Inhibitor->PDE Inhibits Cellular_Response Decreased Platelet Aggregation Vasodilation PKA->Cellular_Response Leads to

Caption: Mechanism of action of dihydroquinolinone-based PDE inhibitors.

Structure-Activity Relationship (SAR) in Dihydroquinolinone-based PDE Inhibitors

The SAR of dihydroquinolinone-based PDE inhibitors is well-established. For PDE3 inhibitors like cilostazol, key structural features include:

  • The dihydroquinolinone nucleus.

  • A long alkyl chain at the N1-position, often terminating with a tetrazole or other heterocyclic group.

For PDE4 inhibitors, the SAR can be quite different, often involving a catechol ether moiety attached to the dihydroquinolinone core. The nature and substitution pattern of this group are critical for potent and selective PDE4 inhibition.

Conclusion

The dihydroquinolinone scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to precisely orient functional groups in three-dimensional space have enabled the development of a remarkable range of therapeutic agents. From modulating neurotransmitter receptors in the CNS to inhibiting key enzymes in oncology and cardiovascular disease, the dihydroquinolinone core continues to be a source of innovation in drug discovery. As our understanding of disease biology deepens, the strategic application of this versatile scaffold will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

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Sources

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Quinolinone Scaffolds

The 1,3-dihydroquinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of fluorine atoms and alkyl groups can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, membrane permeability, and binding affinity to target proteins. 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, in particular, is a key intermediate in the development of next-generation therapeutics, especially in oncology as a precursor to potent kinase inhibitors.[1] The gem-dimethyl group at the C4 position can induce a favorable conformational rigidity, while the fluorine at C8 can enhance binding interactions and improve metabolic stability.

This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by analogous transformations in the literature.

Synthetic Strategy: A Two-Step Approach to the Quinolinone Core

The synthesis of this compound is efficiently achieved through a two-step process, commencing with commercially available starting materials. The overall strategy hinges on the initial construction of an acyclic amide precursor, followed by an intramolecular Friedel-Crafts-type cyclization to form the desired heterocyclic ring system.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Cyclization 2-Fluoroaniline 2-Fluoroaniline Precursor N-(2-fluorophenyl)-3,3-dimethylacrylamide 2-Fluoroaniline->Precursor Et3N, DCM, 0°C to rt 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->Precursor Precursor_Step2 N-(2-fluorophenyl)-3,3-dimethylacrylamide Target 8-Fluoro-4,4-dimethyl- 1,3-dihydroquinolin-2-one Precursor_Step2->Target Polyphosphoric Acid, 100°C

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of N-(2-fluorophenyl)-3,3-dimethylacrylamide

This initial step involves the acylation of 2-fluoroaniline with 3,3-dimethylacryloyl chloride. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[2]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Fluoroaniline111.1210.0 g89.98 mmol
3,3-Dimethylacryloyl chloride118.5611.76 g99.00 mmol
Triethylamine (Et₃N)101.1913.7 mL99.00 mmol
Dichloromethane (DCM)-200 mL-

Protocol:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 2-fluoroaniline (10.0 g, 89.98 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (13.7 mL, 99.00 mmol) to the stirred solution.

  • In a separate flask, prepare a solution of 3,3-dimethylacryloyl chloride (11.76 g, 99.00 mmol) in 50 mL of anhydrous dichloromethane.

  • Add the 3,3-dimethylacryloyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(2-fluorophenyl)-3,3-dimethylacrylamide as a white solid.

Step 2: Synthesis of this compound

The second step is an intramolecular Friedel-Crafts-type reaction, where the amide precursor undergoes cyclization in the presence of a strong acid catalyst to form the target quinolinone.[3]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
N-(2-fluorophenyl)-3,3-dimethylacrylamide193.2210.0 g51.75 mmol
Polyphosphoric Acid (PPA)-100 g-

Protocol:

  • In a 250 mL round-bottom flask, add polyphosphoric acid (100 g).

  • Heat the PPA to 80 °C with mechanical stirring.

  • Slowly add N-(2-fluorophenyl)-3,3-dimethylacrylamide (10.0 g, 51.75 mmol) in portions to the hot PPA.

  • After the addition is complete, increase the temperature to 100 °C and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product in a vacuum oven at 50 °C.

  • Further purify the product by recrystallization from ethanol to yield this compound as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The sequential nature of the synthesis allows for the isolation and characterization of the intermediate, N-(2-fluorophenyl)-3,3-dimethylacrylamide. Successful synthesis and characterization of this intermediate provide a strong indication that the first step has proceeded as expected. The final cyclization step should yield a product with distinct spectroscopic data (NMR, MS) that is consistent with the target structure of this compound. Any significant deviation in the analytical data would indicate the presence of side products or incomplete reaction, prompting further optimization.

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of this compound. By leveraging a classical amide formation followed by an efficient intramolecular cyclization, this method offers a reliable route to this important medicinal chemistry intermediate. The detailed experimental procedures and rationale behind the synthetic choices are intended to empower researchers in their drug discovery and development efforts.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Available from: [Link]

Sources

Application Note & Protocol: A Streamlined Synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4-dihydroquinolin-2(1H)-one structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of a fluorine atom, particularly at the 8-position, can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and cell permeability.[3] This application note provides a detailed, two-step experimental protocol for the synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, a key intermediate for the development of novel therapeutics, such as kinase inhibitors for oncology.[3]

The described synthetic strategy hinges on a robust and efficient reductive cyclization of a bespoke nitro-acid precursor. This method offers high yields and operational simplicity, making it amenable to both small-scale research and larger-scale production environments.

Synthetic Strategy Overview

Our synthetic approach is a two-stage process commencing with the synthesis of the key intermediate, 3-(2-fluoro-6-nitrophenyl)-3-methylbutanoic acid, followed by a one-pot reductive cyclization to yield the target compound.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene Intermediate_A 3-(2-Fluoro-6-nitrophenyl)-3-methylbutanoic acid 2-Fluoro-6-nitrotoluene->Intermediate_A Step 1: Alkylation & Hydrolysis Target This compound Intermediate_A->Target Step 2: Reductive Cyclization

Caption: Overall two-step synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventSupplierGrade
2-Fluoro-6-nitrotolueneSigma-Aldrich98%
Diethyl carbonateAcros Organics99%
Sodium hydride (60% dispersion in mineral oil)Alfa Aesar
Methyl iodideTCI>99.0%
Lithium hydroxideFisher Scientific98%
Tetrahydrofuran (THF), anhydrousEMD MilliporeDriSolv®
Ethanol (EtOH), absoluteDecon Labs200 proof
Palladium on carbon (10 wt. %)Strem Chemicals
Hydrogen gas (H₂)AirgasHigh Purity
Dichloromethane (DCM)VWRACS Grade
Ethyl acetate (EtOAc)BDHACS Grade
HexanesMacronACS Grade
Hydrochloric acid (HCl), concentratedJ.T. BakerACS Reagent
Sodium sulfate (Na₂SO₄), anhydrousEMDAnhydrous
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrers with heating capabilities

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol

Step 1: Synthesis of 3-(2-Fluoro-6-nitrophenyl)-3-methylbutanoic acid

This initial step involves a tandem alkylation of 2-fluoro-6-nitrotoluene followed by hydrolysis to generate the carboxylic acid precursor.

Diagram of the Reaction Mechanism

Step 1 Mechanism cluster_alkylation Alkylation cluster_hydrolysis Saponification & Acidification Start_A 2-Fluoro-6-nitrotoluene C₇H₆FNO₂ Carbanion Carbanion Intermediate Start_A->Carbanion Deprotonation Base Sodium Hydride (NaH) Base->Carbanion Alkylated_Product Dialkylated Ester Intermediate Carbanion->Alkylated_Product Nucleophilic Attack Alkylating_Agent Diethyl Carbonate & Methyl Iodide Alkylating_Agent->Alkylated_Product Ester_Intermediate Dialkylated Ester Intermediate Carboxylate_Salt Carboxylate Salt Ester_Intermediate->Carboxylate_Salt Hydrolysis Hydrolysis LiOH, H₂O/THF Hydrolysis->Carboxylate_Salt Final_Acid 3-(2-Fluoro-6-nitrophenyl)-3-methylbutanoic acid C₁₁H₁₂FNO₄ Carboxylate_Salt->Final_Acid Protonation Acidification HCl (aq) Acidification->Final_Acid

Caption: Key transformations in the synthesis of the nitro-acid intermediate.

Procedure:

  • Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.0 eq) cautiously to anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-fluoro-6-nitrotoluene (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous THF to the stirred suspension.

  • First Alkylation: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction by TLC.

  • Second Alkylation: Cool the mixture to 0 °C and add a second portion of sodium hydride (1.2 eq). Stir for 15 minutes, then add methyl iodide (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Hydrolysis: Add lithium hydroxide (5.0 eq) and ethanol. Heat the mixture to reflux for 4 hours to facilitate saponification of the ester.

  • Work-up: After cooling, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-fluoro-6-nitrophenyl)-3-methylbutanoic acid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Reductive Cyclization to this compound

This final step involves the catalytic hydrogenation of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the desired lactam. The selective reduction of a nitro group in the presence of other functional groups is a well-established and highly efficient transformation.[4][5][6]

Diagram of the Reductive Cyclization

Reductive Cyclization Nitro_Acid 3-(2-Fluoro-6-nitrophenyl)-3-methylbutanoic acid C₁₁H₁₂FNO₄ Amino_Acid Amino Acid Intermediate (transient) Nitro_Acid->Amino_Acid Reduction of Nitro Group Catalyst {H₂, Pd/C | Ethanol} Catalyst->Amino_Acid Product This compound C₁₁H₁₂FNO Amino_Acid->Product Intramolecular Cyclization (Lactamization)

Caption: Catalytic hydrogenation followed by intramolecular cyclization.

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(2-fluoro-6-nitrophenyl)-3-methylbutanoic acid (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Expected Results and Data

ParameterStep 1: Nitro-Acid SynthesisStep 2: Reductive Cyclization
Product 3-(2-Fluoro-6-nitrophenyl)-3-methylbutanoic acidThis compound
Molecular Formula C₁₁H₁₂FNO₄C₁₁H₁₂FNO
Molecular Weight 257.22 g/mol 193.22 g/mol
Typical Yield 65-75%85-95%
Appearance Pale yellow solidWhite to off-white crystalline solid
Purity (by NMR) >95%>98%

Troubleshooting and Safety Considerations

  • Safety: Sodium hydride is highly reactive with water and flammable; handle it under an inert atmosphere. Hydrogen gas is explosive; ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Incomplete Reaction (Step 1): If the initial alkylation is sluggish, ensure the THF is completely anhydrous and the sodium hydride is fresh.

  • Low Yield (Step 2): Ensure the palladium catalyst is active. If the reaction stalls, the catalyst may need to be replaced. Purging the system thoroughly with hydrogen is critical.

  • Purification: The final product is typically a solid that can be effectively purified by recrystallization to achieve high purity.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. The methodology is straightforward, employing standard organic chemistry techniques, and provides a clear pathway for obtaining this valuable building block for drug discovery and development.

References

Sources

Application Notes and Protocols for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

This compound (CAS No: 1187933-46-5) is a fluorinated heterocyclic compound that has emerged as a valuable intermediate in medicinal chemistry. Its rigid scaffold and the presence of a fluorine atom make it a desirable building block for the synthesis of complex pharmaceutical agents. The quinolinone core is a privileged structure in drug discovery, and the strategic placement of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate.[1] The dimethyl substitution at the 4-position introduces a quaternary center, which can provide steric hindrance to prevent metabolic degradation and can also influence the conformational rigidity of the molecule.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[1]

Physicochemical Properties

A clear understanding of the fundamental properties of this intermediate is crucial for its effective use in synthesis.

PropertyValue
CAS Number 1187933-46-5
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
Appearance Expected to be a solid
Storage Store at room temperature in a dry, sealed container.[1]

Synthesis Protocol: A Representative Intramolecular Friedel-Crafts Approach

While specific, detailed synthetic preparations for this compound are not extensively documented in publicly available literature, a highly plausible and efficient route is via an intramolecular Friedel-Crafts acylation of a suitable N-aryl-3,3-dimethyl-3-chloropropionamide precursor. This method is a cornerstone of quinolinone synthesis. The following protocol is a representative, detailed procedure based on established chemical principles for analogous structures.

Overall Synthetic Scheme

Synthesis_Scheme A 2-Fluoroaniline C N-(2-Fluorophenyl)-3-chloro-3-methylbutanamide A->C Acylation (Base, Solvent) B 3-Chloro-3-methylbutyryl chloride B->C D 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one C->D Intramolecular Friedel-Crafts Acylation (Lewis Acid)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-(2-Fluorophenyl)-3-chloro-3-methylbutanamide

This initial step involves the acylation of 2-fluoroaniline with 3-chloro-3-methylbutyryl chloride. The presence of a non-nucleophilic base is critical to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 2-Fluoroaniline

  • 3-Chloro-3-methylbutyryl chloride

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Protocol:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-chloro-3-methylbutyryl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-fluorophenyl)-3-chloro-3-methylbutanamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.

Step 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

The crucial ring-closing step is achieved through an intramolecular Friedel-Crafts acylation, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). The cyclization is directed to the ortho position of the fluorine atom on the aromatic ring.

Materials:

  • N-(2-Fluorophenyl)-3-chloro-3-methylbutanamide (from Step 1)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ice water, 1 M HCl (aq)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Protocol:

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (2.5 - 3.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Add the N-(2-fluorophenyl)-3-chloro-3-methylbutanamide (1.0 eq) portion-wise to the stirred suspension, ensuring the temperature does not rise significantly.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 4-8 hours, or until TLC analysis shows completion of the reaction.

  • Cool the reaction mixture to 0 °C and quench by slowly and carefully pouring it into a beaker of crushed ice and water. Caution: This process is highly exothermic.

  • Stir the quenched mixture vigorously for 30 minutes, then add 1 M HCl to dissolve any remaining aluminum salts.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Expected Spectroscopic Data

While a full experimental dataset for this compound is not widely published, the following table outlines the expected NMR chemical shifts based on the structure and data from analogous compounds.

¹H NMR (Proton NMR) Expected Chemical Shift (ppm) Multiplicity Assignment
-CH₃ ~1.3Singlet2 x Methyl groups at C4
-CH₂- ~2.5SingletMethylene group at C3
Aromatic-H 6.9 - 7.2Multiplet3 x Aromatic protons
-NH- 8.0 - 9.5Broad SingletAmide proton
¹³C NMR (Carbon-13 NMR) Expected Chemical Shift (ppm) Assignment
-CH₃ ~28C4 Methyls
C4 ~35Quaternary carbon
C3 ~45Methylene carbon
Aromatic C 115 - 128Aromatic carbons
C-F 150 - 160 (d, J_CF)Fluorine-bearing carbon
C=O ~170Carbonyl carbon
Analytical Workflow

Analytical_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity Check - Rxn Monitoring Start->TLC Purification Column Chromatography / Recrystallization TLC->Purification Structure_Confirm Structural Confirmation Purification->Structure_Confirm NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirm->NMR MS Mass Spectrometry (MS) - Confirm Molecular Weight Structure_Confirm->MS Final_Product Pure & Characterized Intermediate NMR->Final_Product MS->Final_Product

Caption: A standard workflow for the purification and analysis of the title compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most recent Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Applications in Pharmaceutical Development

The this compound scaffold is a versatile starting point for the synthesis of a variety of more complex molecules with potential therapeutic applications.

Kinase Inhibitors

The primary application of this intermediate is in the synthesis of kinase inhibitors for the treatment of cancer.[1] The quinolinone core can serve as a scaffold to which various pharmacophoric groups are attached to target the ATP-binding site of specific kinases. The fluorine atom can form beneficial hydrogen bonds or electrostatic interactions within the active site, enhancing binding affinity and selectivity.

RORγ Modulators

Substituted tetrahydroquinolinone compounds have been investigated as modulators of the Retinoic acid receptor-related orphan receptor gamma (RORγ), which is a target for autoimmune diseases. The rigid structure provided by the 4,4-dimethyl substitution can be advantageous in designing selective modulators.

Cereblon Ligands

Derivatives of the dihydroquinolin-2(1H)-one scaffold have been explored as ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. These ligands are of significant interest in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of disease-causing proteins.

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced pharmaceutical candidates. Its unique combination of a fluorinated aromatic ring, a rigid quinolinone core, and a gem-dimethyl group provides a solid foundation for the development of novel drugs with improved pharmacological properties. The synthetic and analytical protocols outlined in this guide offer a framework for researchers to effectively utilize this compound in their drug discovery and development programs.

References

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Google Patents. WO2019043208A1 - Dihydroquinolinones.
  • Google Patents.

Sources

Application Notes and Protocols for the Use of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Fluorinated Dihydroquinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its rigid structure provides a reliable framework for the spatial orientation of functional groups, facilitating interactions with a diverse range of biological targets. The strategic incorporation of a fluorine atom at the 8-position, as seen in 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, offers significant advantages for drug development. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of lead compounds.[3] This makes this compound a highly valuable starting material for the synthesis of novel therapeutic agents, particularly in the realm of oncology.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in the discovery of novel kinase inhibitors, with a particular focus on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis in cancer.[4][5][6]

Synthetic Strategy: From Core Scaffold to a Library of Drug Candidates

The journey from the starting scaffold to a library of potential drug candidates involves a systematic synthetic approach. A plausible and efficient route to the core structure, this compound, can be achieved through methods like intramolecular Friedel-Crafts acylation.[7][8] Once the core is synthesized, it serves as a versatile platform for the introduction of various substituents to explore the structure-activity relationship (SAR).

A general workflow for the synthesis and subsequent diversification of the this compound scaffold is outlined below:

G cluster_synthesis Core Synthesis cluster_diversification Library Generation cluster_screening Screening Cascade start Commercially Available Precursors step1 Amide Formation start->step1 step2 Intramolecular Friedel-Crafts Acylation step1->step2 core 8-Fluoro-4,4-dimethyl- 1,3-dihydroquinolin-2-one step2->core diversify Chemical Modification (e.g., N-arylation, Suzuki coupling) core->diversify library Library of Diverse Analogs diversify->library biochem Biochemical Assays (e.g., Kinase Inhibition) library->biochem cell Cell-Based Assays (e.g., Proliferation, Apoptosis) biochem->cell in_vivo In Vivo Models (e.g., Xenograft studies) cell->in_vivo G cluster_kinase Kinase Activity VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ATP ATP Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Downstream Activates Inhibitor Dihydroquinolinone Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding ADP ADP ATP->ADP Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: Simplified signaling pathway of VEGFR2 and the inhibitory action of dihydroquinolinone derivatives.

Experimental Protocols

Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of compounds derived from this compound against recombinant human VEGFR2. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa. [4][5] Materials and Reagents:

ReagentRecommended Supplier
Recombinant Human VEGFR2BPS Bioscience
Kinase-Glo® Max Assay KitPromega
Poly(Glu, Tyr) 4:1 SubstrateSigma-Aldrich
ATPSigma-Aldrich
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)In-house preparation
Test Compounds (dissolved in DMSO)Synthesized
96-well white, flat-bottom platesCorning

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Test Wells: Add 5 µL of diluted test compound solution.

    • Positive Control (No Inhibitor): Add 5 µL of kinase buffer containing the same concentration of DMSO as the test wells.

    • Negative Control (No Enzyme): Add 25 µL of kinase buffer.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing VEGFR2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Add 20 µL of the enzyme/substrate master mix to the "Test Wells" and "Positive Control" wells.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer.

    • Add 5 µL of the ATP solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 30 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of synthesized compounds on cancer cell lines. [9][10]Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials and Reagents:

ReagentRecommended Supplier
Human Cancer Cell Line (e.g., HUVEC, A549, MCF-7)ATCC
Cell Culture Medium (e.g., DMEM, RPMI-1640)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
MTT Reagent (5 mg/mL in PBS)Sigma-Aldrich
DMSOSigma-Aldrich
Test Compounds (dissolved in DMSO)Synthesized
96-well clear, flat-bottom platesCorning

Procedure:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [11]2. Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Data Presentation and Interpretation

The results from the kinase inhibition and cell proliferation assays should be tabulated for clear comparison of the synthesized analogs. This allows for the identification of promising lead compounds and informs the direction of further SAR studies.

Table 1: In Vitro Activity of this compound Analogs

Compound IDR1-substituentR2-substituentVEGFR2 IC50 (nM)A549 Cell IC50 (µM)
Scaffold-->10,000>100
Analog-1PhenylH505.2
Analog-24-FluorophenylH252.1
Analog-3Pyridin-3-ylH758.9
Analog-4PhenylMethyl15015.6

Note: The data presented in this table is illustrative and intended for demonstration purposes only.

Conclusion and Future Directions

This compound is a versatile and promising scaffold for the development of novel kinase inhibitors. Its favorable physicochemical properties, conferred by the fluorine substitution, make it an excellent starting point for generating libraries of compounds with enhanced drug-like characteristics. The protocols outlined in these application notes provide a robust framework for the synthesis, screening, and evaluation of new drug candidates targeting VEGFR2 and other relevant kinases in cancer.

Future research should focus on expanding the library of analogs to further probe the structure-activity relationship, exploring other kinase targets, and advancing the most promising compounds into more complex cellular and in vivo models to assess their therapeutic potential.

References

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. Available at: [Link]

  • Priya, S. V., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. Available at: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1055, 191–205. Available at: [Link]

  • Ma, Y., et al. (2021). Guideline for anticancer assays in cells. Food Science and Human Wellness, 10(4), 347-356. Available at: [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]

  • Li, Y., et al. (2023). Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway. Archiv der Pharmazie, e230040. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[4][5][12]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific reports, 11(1), 11394. Available at: [Link]

  • Liu, Z., et al. (2020). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. European journal of medicinal chemistry, 181, 111573. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules (Basel, Switzerland), 27(19), 6214. Available at: [Link]

  • Singh, M., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic chemistry, 138, 106657. Available at: [Link]

  • Roskoski, R., Jr (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 64(20), 14793–14829. Available at: [Link]

Sources

Application Notes and Protocols for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: A Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Selective Androgen Receptor Modulator (SARM)

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a nonsteroidal small molecule belonging to the quinolinone class of compounds. While the broader quinolinone scaffold is recognized for its diverse pharmacological activities, including kinase inhibition, recent investigations have identified this specific fluorinated derivative as a potent and selective androgen receptor modulator (SARM).[1][2] SARMs are a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic effects on tissues like the prostate and skin.[3][4] This tissue selectivity makes them attractive candidates for treating muscle wasting diseases, osteoporosis, and certain types of cancer.[4][5]

The mechanism of action for SARMs lies in their differential interaction with the Androgen Receptor (AR), a ligand-activated transcription factor.[6] Upon binding, the SARM-AR complex undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[6][7] The tissue-selective effects of SARMs are thought to arise from the unique conformation they induce in the AR, leading to the recruitment of different co-regulatory proteins (coactivators or corepressors) compared to endogenous androgens like testosterone or dihydrotestosterone (DHT).[3]

This guide provides a comprehensive suite of in vitro assay protocols designed to characterize the pharmacological profile of this compound. These protocols will enable researchers to determine its binding affinity for the AR, assess its functional activity as an agonist or antagonist, and quantify its impact on downstream signaling events.

I. Foundational Assays: Characterizing Androgen Receptor Interaction

The initial characterization of a putative SARM involves determining its direct interaction with the Androgen Receptor. This is primarily achieved through competitive binding assays.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the Androgen Receptor.

Principle: This assay measures the ability of the test compound to compete with a high-affinity radiolabeled androgen for binding to the AR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.[6][8] This protocol is adapted from established methods using either recombinant AR protein or AR-rich cell lysates.[9][10]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Prepare AR Source (Recombinant Protein or Cell Lysate) Incubation Incubate AR, [3H]-Mibolerone, and Test Compound Receptor_Source->Incubation Radioligand Prepare Radioligand ([3H]-Mibolerone) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Detection Quantify Bound Radioactivity (Scintillation Counting) Separation->Detection Analysis Calculate IC50 and Ki Values Detection->Analysis

Caption: Workflow for the AR Competitive Binding Assay.

Protocol:

Materials:

  • Recombinant human Androgen Receptor (LBD)

  • [³H]-Mibolerone (specific activity ~80 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT

  • Test Compound: this compound, dissolved in DMSO

  • Non-specific binding control: Unlabeled Mibolerone

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

    • Dilute the recombinant AR protein in Assay Buffer to a final concentration that yields sufficient signal-to-noise.

    • Dilute [³H]-Mibolerone in Assay Buffer to a final concentration equal to its Kd (dissociation constant) for the AR.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the diluted test compound to the appropriate wells.

    • For total binding wells, add 50 µL of Assay Buffer with DMSO.

    • For non-specific binding wells, add 50 µL of a high concentration of unlabeled Mibolerone.

    • Add 50 µL of diluted [³H]-Mibolerone to all wells.

    • Initiate the binding reaction by adding 50 µL of the diluted AR protein to all wells.

  • Incubation:

    • Seal the plate and incubate for 18-24 hours at 4°C with gentle agitation.

  • Separation and Detection:

    • Harvest the plate contents onto the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[8]

Data Analysis:

  • Subtract the non-specific binding counts from all other wells to obtain specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Parameter Description Typical Value Range
IC50 Concentration for 50% inhibitionVaries by compound
Ki Binding affinity constantVaries by compound
[³H]-Mibolerone Radioligand concentration~1 nM
AR Protein Receptor concentration5-20 µg per well

II. Functional Assays: Delineating Agonist vs. Antagonist Activity

Once binding is confirmed, it is crucial to determine the functional consequence of this interaction. Reporter gene assays are the gold standard for this purpose.[3][11]

AR Transcriptional Activation Reporter Gene Assay

Objective: To determine if this compound acts as an agonist or an antagonist of the Androgen Receptor.

Principle: This assay utilizes a host cell line (e.g., HEK293 or PC-3) that is co-transfected with an AR expression vector and a reporter vector. The reporter vector contains a promoter with multiple copies of an Androgen Response Element (ARE) driving the expression of a reporter gene, typically firefly luciferase.[7][11] An increase in luciferase activity indicates agonism, while a decrease in DHT-stimulated luciferase activity indicates antagonism.[12]

Workflow Diagram:

G cluster_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_readout Readout & Analysis Cell_Culture Culture Host Cells (e.g., HEK293) Transfection Co-transfect with AR Expression and ARE-Luciferase Reporter Plasmids Cell_Culture->Transfection Agonist_Mode Treat with Test Compound (Agonist Mode) Transfection->Agonist_Mode Antagonist_Mode Treat with DHT + Test Compound (Antagonist Mode) Transfection->Antagonist_Mode Cell_Lysis Lyse Cells Agonist_Mode->Cell_Lysis Antagonist_Mode->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Normalize and Plot Data Luciferase_Assay->Data_Analysis

Caption: Workflow for the AR Reporter Gene Assay.

Protocol:

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% charcoal-stripped FBS

  • AR expression vector (e.g., pCMV-hAR)

  • ARE-luciferase reporter vector (e.g., pGL4.36[luc2P/MMTV/Hygro])

  • Control vector for transfection efficiency (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dihydrotestosterone (DHT)

  • Test Compound: this compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.[12]

  • Compound Treatment (24 hours post-transfection):

    • Agonist Mode: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (DHT).

    • Antagonist Mode: Treat the cells with serial dilutions of the test compound in the presence of a constant concentration of DHT (typically the EC50 concentration). Include a DHT-only control.

  • Incubation:

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[12]

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Agonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to DHT.

  • Antagonist Mode: Plot the percentage inhibition of DHT-induced activity against the log concentration of the test compound to determine the IC50.

Parameter Description
EC50 (Agonist) Concentration for 50% of maximal activation
Emax (Agonist) Maximum activation relative to DHT
IC50 (Antagonist) Concentration for 50% inhibition of DHT response

III. Downstream Target Modulation: Western Blot Analysis

To confirm the functional consequences of AR modulation at the protein level, Western blotting for AR-regulated gene products can be performed.

Western Blot for PSA Expression in LNCaP Cells

Objective: To assess the effect of this compound on the protein levels of Prostate-Specific Antigen (PSA), a canonical AR target gene.

Principle: LNCaP prostate cancer cells express endogenous AR and secrete PSA in response to androgen stimulation. This protocol measures changes in PSA protein levels in cell lysates following treatment with the test compound.[6]

Protocol:

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% charcoal-stripped FBS

  • Test Compound and DHT

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies: anti-PSA, anti-AR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture LNCaP cells in charcoal-stripped medium for 48 hours to reduce basal AR activity.

    • Treat the cells with the test compound at various concentrations, with or without DHT, for 48-72 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the total protein.

    • Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against PSA, AR, and β-actin.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the PSA and AR band intensities to the β-actin loading control.

  • Compare the normalized protein levels across different treatment conditions to determine the effect of the compound on PSA and AR expression.

IV. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound as a Selective Androgen Receptor Modulator. Successful execution of these assays will elucidate its binding affinity, functional profile (agonist/antagonist), and its impact on a key downstream target. These foundational data are essential for guiding further preclinical development, including in vivo studies to confirm its tissue-selective anabolic activity and favorable safety profile.

References

  • Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002). Final version of EPA Work Assignment 2-19 Appendix B.
  • BenchChem. (n.d.).
  • Palvimo, J. J. (2011). Analysis of androgen receptor activity by reporter gene assays. Methods in Molecular Biology, 776, 71-80.
  • Freyberger, A., & Ahr, H. J. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 28(4), 439-447.
  • Féau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Methods in Molecular Biology, 776, 51-60.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Dalton, J. T., Taylor, R. P., Mohler, M. L., & Steiner, M. S. (2013). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 56(1), 4-18.
  • Narayanan, R., et al. (2021). Regulation of AR mRNA translation in response to acute AR pathway inhibition. Nucleic Acids Research, 49(22), 12759-12776.
  • Estebanez-Perpina, E., et al. (2007). A surface on the androgen receptor that allosterically regulates coactivator binding. Proceedings of the National Academy of Sciences, 104(42), 16074-16079.
  • Solomon, Z. J., et al. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Andrology, 7(3), 433-442.
  • Gielis, G., & Claessens, F. (2023). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology, 14, 1258252.
  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • Bisol, C. A., et al. (2023).
  • Shafi, A. A., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. Oncotarget, 8(31), 51298-51311.
  • Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling, 6, e010.

Sources

Application Notes and Protocols for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one in anti-cancer research. While this specific molecule is primarily documented as a key intermediate in the synthesis of kinase inhibitors, its structural features—a fluorinated quinolinone scaffold—suggest a strong potential for direct biological activity.[1] This guide synthesizes information from the broader class of quinolinone and tetrahydroquinolinone derivatives to propose a putative mechanism of action and provides detailed, adaptable protocols for its investigation as a novel anti-cancer agent.

Introduction: The Quinolinone Scaffold in Oncology

The quinolinone core structure is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including potent anti-cancer effects.[2] Derivatives of this scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, such as lung and colon cancer.[3] The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins.[1] The dimethyl substitution at the 4-position may further augment its specific interactions with biological targets. Although direct anti-cancer studies on this specific compound are not yet prevalent in public literature, its structural analogues have shown promise, making it a compelling candidate for investigation.

Putative Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Based on the known activities of structurally related quinolinone derivatives, this compound is hypothesized to exert its anti-cancer effects through the inhibition of key protein kinases involved in cell proliferation and survival, and the subsequent induction of apoptosis.

Proposed Signaling Pathway

The proposed mechanism involves the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting one or more kinases in these cascades, the compound could halt the cell cycle and trigger programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Regulators Apoptosis Regulators Akt->Apoptosis_Regulators Inhibits Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Apoptosis_Regulators->Proliferation_Survival Inhibits Compound 8-Fluoro-4,4-dimethyl- 1,3-dihydroquinolin-2-one Compound->RTK Inhibits Compound->Akt Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound. It is critical to note that these are generalized methods and will require optimization for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow Diagram:

G A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the compound. A->B C 3. Incubate for 24, 48, or 72 hours. B->C D 4. Add MTT reagent and incubate for 4 hours. C->D E 5. Add solubilization solution (e.g., DMSO). D->E F 6. Read absorbance at 570 nm using a plate reader. E->F G 7. Calculate IC50 values. F->G

Sources

Application Notes & Protocols: A Comprehensive Guide to Investigating the Anti-Inflammatory Potential of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and a Novel Candidate

The quinoline and quinolinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2] These compounds have been developed to target key mediators of inflammation such as phosphodiesterases (PDE4), cyclooxygenases (COX), and the NLRP3 inflammasome.[3][4]

This guide focuses on 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one , a novel synthetic compound built upon this promising scaffold. The strategic introduction of a fluorine atom at the 8-position and gem-dimethyl groups at the 4-position is hypothesized to modulate its physicochemical properties. Fluorination can enhance metabolic stability and binding affinity, while the rigid dimethylated structure may confer specific target interactions.[5][6] While this molecule has been noted as an intermediate in the synthesis of kinase inhibitors, its direct anti-inflammatory properties remain uncharacterized.[6]

The objective of this document is to provide a comprehensive, field-proven framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. We will detail a logical progression of experiments, from initial cytotoxicity and screening assays to in-depth mechanistic studies of key inflammatory signaling pathways.

Section 1: Compound Profile & Synthesis Outline

A foundational understanding of the test article is paramount before commencing biological studies.

Physicochemical Properties
PropertyValueSource
IUPAC Name 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one-
CAS Number 1187933-46-5[6][7]
Molecular Formula C₁₁H₁₂FNO[6]
Molecular Weight 193.22 g/mol [6]
Appearance White to off-white solid(Typical)
Solubility Soluble in DMSO, Methanol, Ethanol(Predicted)
Proposed Synthetic Workflow

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core is well-established. A plausible route involves an intramolecular Friedel-Crafts acylation, which is often efficient for generating such heterocyclic systems.[8][9] The workflow below outlines a conceptual pathway for synthesizing the target compound and subsequent analogs for structure-activity relationship (SAR) studies.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Workflow A Starting Materials (e.g., 2-Fluoroaniline derivative) B Step 1: Amide Formation (Acylation) A->B C Step 2: Intramolecular Friedel-Crafts Cyclization B->C D Target Compound 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one C->D E In Vitro Screening (Cytotoxicity, NO, PGE2) D->E Proceed to Biological Testing F Mechanistic Studies (Cytokines, Western, qPCR) E->F G Lead Optimization (SAR Studies) F->G H In Vivo Models G->H

Caption: Conceptual workflow from synthesis to biological evaluation.

Section 2: Foundational In Vitro Cellular Assays

The initial phase of investigation aims to establish a safe therapeutic window and screen for primary anti-inflammatory activity. The murine macrophage cell line, RAW 264.7, is the model of choice due to its robust and well-characterized inflammatory response to lipopolysaccharide (LPS), a component of Gram-negative bacteria.[10][11]

Protocol: Cell Viability Assay (MTT)

Causality: Before assessing anti-inflammatory effects, it is critical to determine the concentration range where the compound is not cytotoxic. A reduction in inflammatory markers could be falsely attributed to efficacy if it is merely a result of cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂) to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations showing >95% viability for subsequent experiments.

Protocol: Screening for Inhibition of Inflammatory Mediators (NO & PGE₂) in LPS-Stimulated Macrophages

Causality: Upon LPS stimulation, macrophages produce high levels of nitric oxide (NO) and prostaglandin E2 (PGE₂), key mediators of the inflammatory response, via the enzymes iNOS and COX-2, respectively.[13] Measuring the inhibition of these molecules provides a robust primary indicator of anti-inflammatory activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1.

  • Pre-treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of the test compound. This step is crucial to allow the compound to enter the cells and engage its potential targets before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14]

  • Incubation: Incubate the plate for 24 hours to allow for the production of inflammatory mediators.[13]

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant for analysis.

  • NO Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm.[12] Calculate nitrite concentration against a sodium nitrite standard curve.

  • PGE₂ Measurement (ELISA):

    • Use a commercial Prostaglandin E2 ELISA kit.

    • Follow the manufacturer's instructions to quantify the PGE₂ concentration in the collected supernatants.[13]

Data Presentation: Hypothetical Screening Results

The results from these initial assays should be quantified and presented clearly, typically as IC₅₀ values (the concentration of compound required to inhibit the response by 50%).

CompoundCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)PGE₂ Inhibition (IC₅₀, µM)
This compound > 10012.518.2
Positive Control (e.g., Dexamethasone) > 1008.75.3

Section 3: Mechanistic Elucidation via Cytokine & Gene Expression

If the compound shows promising activity in the initial screen, the next logical step is to investigate its effect on the production of pro-inflammatory cytokines and the expression of their corresponding genes.

Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Causality: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are master-regulator cytokines that orchestrate the inflammatory response.[15][16] Quantifying their protein levels directly assesses the compound's ability to suppress the secreted inflammatory output of macrophages.

Step-by-Step Protocol:

  • Experiment Setup: Follow the same cell seeding, pre-treatment, and LPS stimulation procedure as described in Protocol 2.2, typically using 24-well plates for a larger volume of supernatant.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.

  • ELISA:

    • Use separate, commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

    • Perform the assays according to the manufacturer's protocols. This typically involves coating a plate with a capture antibody, adding supernatants and standards, adding a detection antibody, adding a substrate, and reading the absorbance.[10][17]

  • Analysis: Calculate the cytokine concentrations (in pg/mL or ng/mL) based on the standard curves. Present the data as a percentage of the LPS-only control.

Protocol: Analysis of Inflammatory Gene Expression by RT-qPCR

Causality: A reduction in protein secretion can be due to transcriptional repression. Real-Time Quantitative PCR (RT-qPCR) measures mRNA levels to determine if the compound inhibits the transcription of genes encoding key inflammatory proteins (Nos2 for iNOS, Ptgs2 for COX-2, Tnf for TNF-α, Il6 for IL-6, etc.).[18][19]

Step-by-Step Protocol:

  • Experiment Setup: Conduct the cell culture experiment as in Protocol 3.1, but use a shorter LPS stimulation time (e.g., 4-6 hours), as mRNA expression peaks earlier than protein secretion.[14]

  • RNA Extraction:

    • Aspirate the medium and lyse the cells directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit).

    • Extract total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Quantify the RNA concentration (e.g., using a NanoDrop spectrophotometer).

    • Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) or random primers.[19]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (Nos2, Ptgs2, Tnf, Il6) and a housekeeping gene (Actb [β-actin] or Gapdh), and a qPCR Master Mix (e.g., SYBR Green).[20][21]

    • Run the reaction on a real-time PCR cycler using standard cycling conditions (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[22]

  • Analysis:

    • Calculate the relative gene expression using the 2(-ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and presenting the results as a fold change relative to the LPS-stimulated control group.[20]

Section 4: Signaling Pathway Investigation

To truly understand the compound's mechanism of action, it is essential to investigate its impact on the upstream signaling cascades that control inflammatory gene expression. The NF-κB and MAPK pathways are the two most critical intracellular signaling networks activated by LPS.[11][23]

Signaling Pathway Overview

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAP3K MAP3K TLR4->MAP3K Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB p65/p50 (Active) IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation pIkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Activates Transcription MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates ERK ERK MAP2K->ERK Phosphorylates p38->Genes Activate Transcription Factors JNK->Genes Activate Transcription Factors ERK->Genes Activate Transcription Factors

Caption: Key inflammatory signaling pathways activated by LPS.

Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

Causality: Western blotting allows for the direct visualization and quantification of changes in protein levels and, critically, their phosphorylation status. Activation of the NF-κB pathway involves the phosphorylation and degradation of its inhibitor, IκBα, and the subsequent phosphorylation of the p65 subunit.[24][25] MAPK pathway activation is measured by the phosphorylation of ERK, JNK, and p38.[26] This protocol determines if the compound acts upstream to block these key activation events.

Step-by-Step Protocol:

  • Experiment Setup: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to capture peak phosphorylation events.[24]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of the proteins.[24]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest. It is crucial to probe for both the phosphorylated and total forms of each protein (e.g., anti-p-p65 and anti-p65).

    • NF-κB Pathway: p-IκBα, IκBα, p-p65, p65.[24][26]

    • MAPK Pathway: p-ERK, ERK, p-JNK, JNK, p-p38, p38.[26][28]

    • Loading Control: β-actin or GAPDH (to confirm equal protein loading).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. For phosphorylated proteins, present the data as the ratio of the phosphorylated form to the total form, normalized to the LPS-stimulated control.

Data Presentation: Hypothetical Western Blot Analysis
Target ProteinTreatment GroupRelative Band Intensity (Fold Change vs. LPS Control)
p-p65 / Total p65 LPS + Compound (10 µM)0.45
IκBα / GAPDH LPS + Compound (10 µM)1.8 (degradation inhibited)
p-ERK / Total ERK LPS + Compound (10 µM)0.62

Section 5: Integrated Experimental Workflow

The following diagram provides a comprehensive, logical flow for the entire investigative process, ensuring a systematic and self-validating approach to characterizing a novel anti-inflammatory compound.

Caption: A logical workflow for investigating a novel anti-inflammatory compound.

References

  • Quinolone pharmacokinetics and metabolism.J Antimicrob Chemother. 1990 Oct:26 Suppl B:41-9.
  • Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Quinoline and their Derivatives as Anti-Inflamm
  • Quinoline and quinolinone derivatives with multi-target activity.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • RNA extraction and quantitative PCR to assay inflammatory gene expression v1.
  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.
  • Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors.PubMed.
  • The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Applic
  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish.MDPI.
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.MySkinRecipes.
  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS...
  • Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases.PMC - PubMed Central.
  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.Biomolecules & Therapeutics.
  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.PubMed.
  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.PMC - NIH.
  • Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).Novus Biologicals.
  • Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals.NIH.
  • Western blot of key signaling molecules in MAPK and NFkB pathways in...
  • Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • What will be the best way to test NFkb activation via western blot?
  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).University of Arizona.
  • Expression of TNF-α, IL-6, and PGE2 genes as determined by quantitative...
  • A Comparative Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Efficacy and Safety Analysis.Benchchem.
  • Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Modulation by 12-Dehydrogingerdione.Benchchem.
  • Dihydroquinolinone synthesis.Organic Chemistry Portal.
  • 1187933-46-5|8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.BLDpharm.
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Application Note & Protocol: High-Throughput Screening for Novel Kinase Inhibitors Using 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolin-2(1H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms into small molecules can significantly enhance key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] The compound 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, a fluorinated derivative of the quinolinone core, is a promising candidate for inclusion in high-throughput screening (HTS) libraries. Its structural features suggest its potential as a precursor for kinase inhibitors, a critical class of therapeutics in oncology and other diseases.[4] This document provides a comprehensive guide for the utilization of this compound in a high-throughput screening campaign designed to identify novel kinase inhibitors. The protocols herein are based on a fluorescence polarization (FP) assay, a robust and widely used HTS format.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the screening compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂FNO[4]
Molecular Weight 193.22 g/mol [4]
CAS Number 1187933-46-5[4]
Appearance Yellow to Brown Solid[6]
Storage Room temperature, sealed, dry[4]

Principle of the High-Throughput Screening Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is highly amenable to HTS.[5] The assay principle is based on the observation that when a fluorescently labeled molecule (tracer) is excited with plane-polarized light, it emits partially polarized light. The degree of polarization is dependent on the rotational speed of the molecule in solution. Small, rapidly tumbling molecules depolarize the light to a greater extent, resulting in a low FP signal. Conversely, when the fluorescent tracer binds to a larger molecule (e.g., a protein kinase), its rotational speed decreases, leading to a higher FP signal.

In the context of a kinase inhibition assay, a fluorescently labeled ATP competitive tracer that binds to the kinase's active site is used. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a high FP signal. When an active inhibitor from the screening library, such as this compound, displaces the tracer from the kinase's active site, the tracer tumbles more rapidly in solution, leading to a decrease in the FP signal. This dose-dependent decrease in FP is the readout for identifying potential kinase inhibitors.

Experimental Protocols

Materials and Reagents

  • Screening Compound: this compound

  • Kinase: Recombinant human protein kinase (e.g., a tyrosine kinase)

  • Fluorescent Tracer: A suitable fluorescently labeled ATP-competitive ligand for the chosen kinase

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Positive Control: A known inhibitor for the chosen kinase (e.g., Staurosporine)

  • Negative Control: DMSO

  • Microplates: 384-well, black, low-volume microplates

  • Instrumentation: A microplate reader capable of fluorescence polarization measurements, automated liquid handling systems.[7]

Assay Development and Optimization

Prior to initiating the full HTS campaign, it is crucial to develop and optimize the assay to ensure its robustness and reliability.[8][9]

Step 1: Determination of Tracer and Kinase Concentrations

  • Prepare a serial dilution of the fluorescent tracer in assay buffer.

  • Add a fixed, saturating concentration of the kinase to one set of dilutions and only assay buffer to another.

  • Measure the fluorescence intensity and FP at each tracer concentration.

  • The optimal tracer concentration should be at its Kd (dissociation constant) or slightly below, where a significant FP window is observed upon kinase binding.

  • With the optimized tracer concentration, perform a titration of the kinase to determine the minimal concentration required to achieve a maximal and stable FP signal.

Step 2: Z'-Factor Determination

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[7]

  • Prepare wells containing the positive control (e.g., Staurosporine) at a concentration that gives a minimal FP signal.

  • Prepare wells containing the negative control (DMSO), which should yield a maximal FP signal.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their respective means.

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

High-Throughput Screening Protocol

The following protocol is designed for a 384-well plate format and can be automated.[7][9]

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (from a 10 mM stock in DMSO) into the appropriate wells of the 384-well assay plate. This will result in a final assay concentration of 10 µM. Include positive and negative control wells on each plate.

  • Kinase Addition: Add 10 µL of the kinase solution (at the pre-determined optimal concentration in assay buffer) to all wells.

  • Incubation: Incubate the plates at room temperature for 30 minutes to allow for compound-kinase binding.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (at its optimal concentration in assay buffer) to all wells.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plates on a microplate reader capable of fluorescence polarization.

Data Analysis and Interpretation

Primary Hit Identification

  • Normalization: The raw FP data from each well is normalized to the plate's controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - (FPsample - FPmin) / (FPmax - FPmin)) where FPsample is the FP value of the test well, FPmin is the average FP of the positive control, and FPmax is the average FP of the negative control.

  • Hit Selection: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Dose-Response and IC50 Determination

  • Confirmation of Hits: Primary hits should be re-tested to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested in a dose-response format, typically using a 10-point, 3-fold serial dilution.

  • IC50 Calculation: The concentration of the compound that produces 50% inhibition (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.

Data Visualization

The following diagram illustrates the overall workflow for the high-throughput screening campaign.

HTS_Workflow cluster_0 Assay Development cluster_1 High-Throughput Screening cluster_2 Data Analysis Tracer_Titration Tracer Titration Kinase_Titration Kinase Titration Tracer_Titration->Kinase_Titration Determine Optimal Tracer Conc. Z_Factor Z'-Factor Determination Kinase_Titration->Z_Factor Determine Optimal Kinase Conc. Compound_Plating Compound Plating Z_Factor->Compound_Plating Proceed if Z' > 0.5 Reagent_Addition Kinase & Tracer Addition Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Data_Acquisition FP Reading Incubation->Data_Acquisition Primary_Hit_ID Primary Hit Identification Data_Acquisition->Primary_Hit_ID Dose_Response Dose-Response & IC50 Primary_Hit_ID->Dose_Response Confirm Hits SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis

Caption: High-throughput screening workflow.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the high-throughput screening of this compound as a potential kinase inhibitor. The use of fluorescence polarization offers a sensitive and reliable method for identifying primary hits from large compound libraries.[5][10] Subsequent dose-response studies and further downstream analyses will be essential to validate these hits and elucidate their mechanism of action, paving the way for the development of novel therapeutics.

References

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Retrieved from [Link]

  • Jo, A., Jung, J., Kim, E., & Park, S. B. (2016). A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics. Chemical Communications, 52(42), 6885-6895. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32. Retrieved from [Link]

  • Wang, L., Weng, J., & Wang, L. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry, 25(29), 3464-3478. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2012). Assay Guidance Manual.
  • Wikipedia. (2024, November 26). High-throughput screening. In Wikipedia. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Inglese, J., Shamu, C. E., & Guy, C. S. (2007). Perspectives on validation of high-throughput assays supporting 21st century toxicity testing. Environmental Health Perspectives, 115(5), 743-747. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Lee, J., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry Letters, 27(17), 4154-4159. Retrieved from [Link]

  • Halász, J., et al. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 26(20), 6241. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. RSC Advances, 11(11), 6146-6152. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one . This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of this specific synthesis. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the C8-fluorine atom can enhance metabolic stability and binding affinity, while the gem-dimethyl group at the C4-position provides a rigid structural anchor for further molecular exploration, making it a key intermediate for novel therapeutics, particularly kinase inhibitors.[1]

Proposed Synthetic Pathway: An Overview

The most direct and reliable route to this compound involves a two-step sequence: (1) N-acylation of 2-fluoroaniline with 3,3-dimethylacryloyl chloride to form an amide intermediate, followed by (2) an intramolecular Friedel-Crafts cyclization. This pathway is robust and allows for troubleshooting at distinct chemical stages.

Synthetic_Pathway reactant reactant intermediate intermediate product product reagent reagent A 2-Fluoroaniline C N-(2-fluorophenyl)-3,3- dimethylacrylamide B 3,3-Dimethylacryloyl chloride B->C Step 1: N-Acylation Et3N, DCM, 0°C to rt D 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one C->D Step 2: Intramolecular Friedel-Crafts Cyclization PPA, 100°C

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by the synthetic step to directly address issues you may encounter.

Step 1: N-Acylation to form N-(2-fluorophenyl)-3,3-dimethylacrylamide

Q1: My N-acylation reaction is showing low conversion or a messy TLC with multiple spots. What's going wrong?

A1: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions.

  • Causality - Reagent Integrity: 3,3-Dimethylacryloyl chloride is highly reactive and susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to the unreactive carboxylic acid. Similarly, 2-fluoroaniline can oxidize and darken upon storage, indicating impurity.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly opened or distilled 2-fluoroaniline. If the acyl chloride is old, consider re-distilling it or preparing it fresh from 3,3-dimethylacrylic acid and a chlorinating agent (e.g., oxalyl chloride or thionyl chloride).

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (120°C) and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Control Temperature: The reaction is exothermic. Add the acyl chloride dropwise to the solution of aniline and base at 0°C to prevent side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Base Selection: Triethylamine (Et₃N) or DIPEA are suitable non-nucleophilic bases to scavenge the HCl byproduct.[2] Ensure you use at least 1.1 equivalents to drive the reaction to completion.

Q2: I've formed the amide product, but I'm struggling to purify it from the starting aniline.

A2: This usually occurs due to incomplete reaction or using an incorrect stoichiometric ratio. The key is to exploit the difference in basicity between the starting aniline and the neutral amide product during workup.

  • Causality - Chemical Properties: 2-Fluoroaniline is a basic compound that will be protonated in acidic conditions, forming a water-soluble salt. The product, N-(2-fluorophenyl)-3,3-dimethylacrylamide, is a neutral amide and will remain in the organic layer.

  • Purification Protocol:

    • After the reaction is complete, dilute the reaction mixture with your extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Transfer the solution to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl). This will extract the unreacted aniline and the triethylamine hydrochloride salt into the aqueous layer.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. This acid-base extraction should yield a significantly purer product, which can then be further purified by recrystallization or flash chromatography if needed.

Step 2: Intramolecular Friedel-Crafts Cyclization

Q1: My cyclization reaction is not working. I'm only recovering the starting amide.

A1: Failure to cyclize is the most critical hurdle in this synthesis. It is almost always due to insufficient electrophilic activation or deactivation of the aromatic ring.

  • Causality - Electronic Effects: The fluorine atom at the C2 position of the aniline derivative is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2] Furthermore, the amide nitrogen's lone pair complexes with the Lewis acid, further reducing the ring's nucleophilicity. Therefore, a very strong acid catalyst is required to overcome this energy barrier.

  • Troubleshooting Protocol:

    • Catalyst Choice is Critical: Standard Lewis acids like AlCl₃ may be insufficient.[3] Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid) are superior choices for cyclizing deactivated systems. They act as both the catalyst and the solvent.

    • Increase Temperature: These reactions often require thermal energy. A typical temperature range for PPA-mediated cyclization is 80-120°C. Monitor the reaction by TLC; if no conversion is observed after 1-2 hours, cautiously increase the temperature in 10°C increments.

    • Ensure Anhydrous Conditions: Water will quench PPA and other Lewis acids. Ensure your starting amide is completely dry before adding it to the acid.

Q2: The reaction is producing a black tar-like substance with very low yield of the desired product.

A2: Tar formation is indicative of polymerization or decomposition, which occurs under harsh acidic conditions and high temperatures.[4]

  • Causality - Side Reactions: At high temperatures, the alkene in the 3,3-dimethylacryloyl group can polymerize via a cationic mechanism promoted by the strong acid.

  • Troubleshooting Protocol:

    • Optimize Temperature and Time: Do not overheat. Find the minimum temperature required for cyclization to proceed at a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.

    • Control Reactant Concentration: Add the amide substrate portion-wise to the pre-heated PPA. This keeps the instantaneous concentration of the organic material low, minimizing intermolecular polymerization.

    • Efficient Stirring: Ensure vigorous mechanical stirring to promote heat dissipation and prevent localized overheating, which can initiate charring.

Troubleshooting_Workflow problem problem check check solution solution decision decision start Cyclization Failure: Low or No Product q1 Is starting material consumed (by TLC/LCMS)? start->q1 a1_no Check Reaction Conditions q1->a1_no No a1_yes Check Workup & Purification q1->a1_yes Yes q2 Was PPA or Eaton's Reagent used? a1_no->q2 q4 Is product visible on TLC but lost during workup? a1_yes->q4 a2_no Use stronger acid: PPA or Eaton's Reagent q2->a2_no No q3 Was reaction heated to >100°C? q2->q3 Yes a3_no Increase temperature cautiously (100-120°C) q3->a3_no No a3_yes Consider alternative cyclization methods q3->a3_yes Yes a4_yes Optimize workup: Pour onto ice, careful pH adjustment, thorough extraction q4->a4_yes Yes a4_no Decomposition occurred. Re-run at lower temp for shorter time. q4->a4_no No

Caption: Decision workflow for troubleshooting the Friedel-Crafts cyclization step.

Data Summary and Protocols
Table 1: Recommended Reaction Parameters
ParameterStep 1: N-AcylationStep 2: Friedel-Crafts Cyclization
Key Reagents 2-Fluoroaniline, 3,3-Dimethylacryloyl chloride, Et₃NN-(2-fluorophenyl)-3,3-dimethylacrylamide, PPA
Solvent Dichloromethane (DCM)Polyphosphoric Acid (PPA)
Temperature 0°C to Room Temperature100 - 120°C
Typical Time 2 - 4 hours1 - 3 hours
Workup 1M HCl wash, Sat. NaHCO₃ wash, BrinePour onto ice, neutralize with NaOH, extract
Purification Acid-base extraction, Recrystallization/ChromatographyFlash Column Chromatography
Expected Yield 85 - 95%60 - 75%
Experimental Protocol: Step 1 - Synthesis of N-(2-fluorophenyl)-3,3-dimethylacrylamide
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoroaniline (1.0 eq) and anhydrous Dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the aniline spot is consumed.

  • Upon completion, dilute the mixture with DCM. Perform the acid-base wash sequence as described in FAQ A2.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be used directly or purified further.

Experimental Protocol: Step 2 - Synthesis of this compound
  • In a flame-dried round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, pre-heat polyphosphoric acid (PPA, approx. 10x the weight of the amide) to 100°C.

  • Once the PPA is hot and stirrable, add the N-(2-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) in small portions over 15 minutes.

  • Maintain the reaction temperature at 100-110°C and stir vigorously for 1-3 hours.

  • Monitor the reaction by TLC. Take a small aliquot, quench it in ice/water, extract with ethyl acetate, and spot on a TLC plate.

  • Upon completion, carefully and slowly pour the hot reaction mixture onto a large beaker of crushed ice with rapid stirring. This is a highly exothermic process.

  • Once the quench is complete, slowly basify the acidic aqueous slurry by adding a cold, concentrated solution of sodium hydroxide (e.g., 10M NaOH) until the pH is ~8-9.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexanes) to afford the pure product.

References
  • BenchChem. (2025).
  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Singh, P., & Kumar, A. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Yang, B. H., & Buchwald, S. L. (1999). Palladium-catalyzed amination of aryl halides and sulfonates. Journal of Organometallic Chemistry, 576(1-2), 125-146.
  • Various Authors. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Organic Chemistry Portal. (2024). Synthesis of dihydroquinolinones.

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Technical Support Center: Synthesis of Fluorinated Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of fluorinated dihydroquinolinones. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical structural motif. Fluorinated dihydroquinolinones are of significant interest in drug discovery due to the unique ability of fluorine to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] However, their synthesis can present unique challenges, from low yields to complex purification.

This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common problems and optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide

This section addresses specific, hands-on problems you may encounter during your experiments.

Q1: My reaction has a very low yield or is not producing the desired product at all. What should I do?

Low or no product formation is one of the most common issues. The cause often lies in one of the core reaction parameters: catalyst activity, solvent choice, temperature, or reagent stability. A systematic approach is key to identifying the root cause.

Probable Causes & Recommended Solutions:

  • Inactive or Inappropriate Catalyst System: The choice of catalyst is fundamental and dictates the reaction mechanism. A catalyst that is effective for one substrate may fail for another, especially with varying electronic effects from fluorine substituents.

    • Solution: If using a radical pathway (e.g., with Togni's reagents for CF3 addition), ensure your copper(I) source (like CuI) is fresh and the reaction is protected from oxygen, which can interfere with radical intermediates.[4] For palladium-catalyzed reactions, the ligand is as important as the metal. If you observe low conversion, consider switching ligands. For example, Xantphos is often effective in Pd-catalyzed cyclizations due to its wide bite angle.[4]

  • Incorrect Solvent Choice: The solvent must not only dissolve the reactants but also be compatible with the reaction intermediates.

    • Solution: For radical cyclizations, solvents like 1,2-dichloroethane (DCE) or chloroform (CHCl3) are often superior to more polar aprotic solvents like DMF or DMSO, which can interfere with radical propagation.[4] For metal-catalyzed C-H activation or cross-coupling reactions, screen solvents like DCM, toluene, or acetonitrile.[5]

  • Suboptimal Temperature: Many cyclization reactions have a specific activation energy. Too low a temperature will result in no reaction, while too high a temperature can lead to decomposition and side products.[6]

    • Solution: Start with the literature-reported temperature for a similar substrate. If no reaction occurs, incrementally increase the temperature by 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus starting material decomposition.

  • Reagent Purity and Stability: The starting N-arylacrylamide or other precursors may be impure or may have degraded.

    • Solution: Verify the purity of your starting materials by NMR and/or LC-MS. If necessary, recrystallize or re-purify them. Ensure all reagents are handled under appropriate conditions (e.g., under an inert atmosphere of nitrogen or argon if they are air-sensitive).

Troubleshooting Workflow for Low Product Yield

Below is a logical workflow to diagnose and solve low-yield issues.

low_yield_workflow cluster_no_reaction No SM Consumption cluster_sm_consumed SM Consumed start Problem: Low or No Yield check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm check_temp Increase Temperature Incrementally (+20°C) check_sm->check_temp No check_products Are there multiple spots/peaks? check_sm->check_products Yes check_catalyst Screen Different Catalysts (e.g., Cu(I) vs. Pd(0)) or Ligands check_temp->check_catalyst If no improvement check_reagents Verify Reagent Purity & Concentration check_catalyst->check_reagents If still no reaction complex_mixture Go to Q2: Difficult Purification check_products->complex_mixture Yes decomposition SM Decomposed (Baseline material on TLC) check_products->decomposition No, just baseline optimize_temp Lower Reaction Temperature (-20°C) decomposition->optimize_temp check_solvent Change Solvent (e.g., DCE to Toluene) optimize_temp->check_solvent If decomposition persists

Caption: Troubleshooting workflow for low product yield.

Q2: My reaction produces a complex mixture of products and is difficult to purify. How can I improve selectivity and simplify purification?

This issue often stems from a lack of selectivity (regio- or chemo-selectivity) or the formation of stable side products. Fluorinated compounds can also present unique purification challenges.

Probable Causes & Recommended Solutions:

  • Side Reactions: In radical reactions, alternative pathways like oxytrifluoromethylation can compete with the desired cyclization, especially with electron-rich anilide rings.[4] Over-oxidation of the dihydroquinolinone product is also possible under certain conditions.

    • Solution: Carefully control the stoichiometry of your reagents. Using a slight excess of one reactant might push the reaction to completion but can also lead to more side products.[6] Running the reaction at a lower temperature can often improve selectivity by favoring the pathway with the lower activation energy.[6]

  • Poor Regioselectivity: If the aromatic ring of the N-arylacrylamide has multiple potential sites for cyclization, a mixture of regioisomers can form.[7]

    • Solution: The regioselectivity is often governed by the electronic and steric nature of the substituents on the aromatic ring. Adding or moving a blocking group can direct the cyclization. Alternatively, switching from a radical-based method to a transition-metal-catalyzed C-H activation approach may offer different and potentially superior regioselectivity.[5]

  • Purification Challenges: Fluorinated compounds can exhibit unusual polarity and may interact strongly with silica gel, leading to streaking and poor separation.[8] Some fluorine sources, like Togni's reagent, can also leave behind byproducts that are difficult to remove.

    • Solution:

      • Chromatography: If your compound is streaking on silica gel, try adding a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid; for basic compounds, add ~1% triethylamine or ammonium hydroxide.[8] Sometimes, switching the stationary phase (e.g., to alumina or C18 reverse-phase silica) is necessary.

      • Recrystallization: This can be a highly effective method for obtaining very pure material if a suitable solvent system can be found (e.g., ethyl acetate/hexanes, ethanol/water).[6]

      • Workup: Consider an aqueous wash with a specific reagent to remove byproducts. For example, a wash with aqueous sodium thiosulfate can help remove iodine-containing impurities if I2 was used as a catalyst or formed in situ.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; Suboptimal solvent/temperature; Impure reagents.Screen catalysts/ligands; Optimize temperature; Change solvent (e.g., DCE for radical reactions); Verify reagent purity.[4][5][6]
Complex Mixture Competing side reactions (e.g., oxidation); Poor regioselectivity.Lower reaction temperature; Adjust stoichiometry; Modify substrate to block alternative reaction sites.[6][7]
Difficult Purification Product streaking on silica; Inseparable byproducts.Modify chromatography eluent (add acid/base); Attempt recrystallization; Use a different stationary phase (alumina).[6][8]

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding the synthesis of fluorinated dihydroquinolinones.

Q1: What is the role of the fluorine substituent, and how does it affect the reaction?

The fluorine atom is much more than a simple hydrogen isostere; it is a powerful modulator of a molecule's electronic and physical properties.

  • Electronic Effects: Fluorine is the most electronegative element, so it exerts a strong electron-withdrawing effect. This can influence the reactivity of the N-arylacrylamide starting material. For example, a fluorine atom on the aniline ring can make the nitrogen less nucleophilic and the aromatic ring less susceptible to electrophilic attack, which can alter the preferred reaction pathway.[4]

  • Conformational Effects: In the final product, fluorine substitution can stabilize specific conformations through steric or electronic interactions, which can be critical for enhancing binding affinity to a biological target.[9]

  • Pharmacokinetic Properties: Strategically placed fluorine atoms can block sites of metabolic degradation (e.g., by cytochrome P450 enzymes), increasing the half-life of a drug candidate.[3] Fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][2]

Q2: How do I choose the right catalyst and solvent for my synthesis?

The optimal catalyst and solvent are intrinsically linked to the reaction mechanism you are targeting. There is no single "best" system; the choice is substrate-dependent.

  • For Radical Additions/Cyclizations (e.g., adding a CF3 group):

    • Catalysts: Copper(I) salts (e.g., CuI, CuBr) are commonly used to initiate the formation of the trifluoromethyl radical from sources like Togni's reagents.[4] Silver catalysts can also be used for similar radical transformations.[4]

    • Solvents: Non-coordinating solvents that can support radical chains are preferred. DCE , CHCl3 , and CH3CN are excellent starting points.[4]

  • For Palladium-Catalyzed Cyclizations (e.g., Heck or C-H activation type):

    • Catalysts: A Pd(0) or Pd(II) source is required (e.g., Pd(OAc)2, Pd2(dba)3). The choice of ligand is critical for success. Phosphine ligands like Xantphos or P(t-Bu)3 are often effective.[4][10]

    • Solvents: Aprotic solvents are typical. Toluene , Dioxane , and DMF are common choices. An appropriate base (e.g., Cs2CO3, K2CO3) is almost always required.[4]

  • For Photocatalytic Methods:

    • Catalysts: Organic dyes like Eosin B or metal complexes like fac-Ir(ppy)3 or Ru(bpy)3Cl2 are used to absorb light and initiate a single-electron transfer (SET) process.[4][11]

    • Solvents: Solvents with good transparency to the wavelength of light being used are necessary. CH3CN and DMF are common.

Q3: What are the best practices for setting up and monitoring these reactions?

Reproducibility is paramount in chemical synthesis. Adhering to best practices will minimize variability between runs.

  • Inert Atmosphere: Many of the catalysts used (especially Pd(0) and Cu(I)) are sensitive to oxygen. Unless the reaction explicitly uses O2 as an oxidant, it is crucial to degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.

  • Dry Glassware and Solvents: Water can quench intermediates or deactivate catalysts. Always use oven- or flame-dried glassware. Use anhydrous solvents, either from a commercial source or distilled from an appropriate drying agent.

  • Consistent Monitoring: Do not rely solely on the reaction time reported in the literature. Monitor the reaction's progress periodically using an appropriate technique (TLC is fast and effective). This will tell you the optimal time to quench the reaction to maximize yield and minimize byproduct formation.

  • Temperature Control: Use an oil bath with a temperature controller to maintain a stable and consistent temperature. Drastic fluctuations can affect selectivity and yield.

General Experimental Protocol: Copper-Catalyzed Trifluoromethylation/Cyclization

This protocol provides a representative starting point for the synthesis of a 3-CF3-substituted dihydroquinolinone, which can be adapted and optimized for your specific substrate.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add N-arylcinnamamide (1.0 eq) and CuI (0.1 eq) to an oven-dried reaction vessel. p2 2. Seal the vessel, evacuate, and backfill with Nitrogen (3x). p1->p2 r1 3. Add anhydrous solvent (e.g., CHCl3) and Togni's Reagent II (1.5 eq) via syringe. p2->r1 r2 4. Heat the mixture to the desired temperature (e.g., 60 °C) with stirring. r1->r2 r3 5. Monitor reaction progress by TLC until starting material is consumed. r2->r3 w1 6. Cool to RT, dilute with DCM, and filter through Celite. r3->w1 w2 7. Concentrate the filtrate in vacuo. w1->w2 w3 8. Purify the crude residue by silica gel column chromatography. w2->w3

Caption: Experimental workflow for a Cu-catalyzed synthesis.

Step-by-Step Method:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the N-arylcinnamamide (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and a magnetic stir bar.

  • Inerting: Seal the vessel with a septum and purge with nitrogen or argon for 5-10 minutes (or evacuate and backfill with inert gas three times).

  • Reagent Addition: Add anhydrous solvent (e.g., chloroform, 0.1 M concentration) via syringe, followed by the trifluoromethyl source (e.g., Togni's Reagent II, 1.5 equiv).

  • Heating & Monitoring: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction every 1-2 hours by withdrawing a small aliquot via syringe, quenching it, and analyzing by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite® to remove the insoluble copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (MDPI) [Link]

  • Dihydroquinolinone synthesis. (Organic Chemistry Portal) [Link]

  • Synthesis of 1,2-dihydroquinolines. (Organic Chemistry Portal) [Link]

  • Synthesis of dihydroquinolinones via iridium-catalyzed cascade C–H amidation and intramolecular aza-Michael addition. (Chemical Communications, RSC Publishing) [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (MDPI) [Link]

  • Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. (PMC, NIH) [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (PMC, PubMed Central) [Link]

  • One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. (PMC, PubMed Central) [Link]

  • Synthesis of fluorinated dihydroquinolin-4-ones 2a–j. (ResearchGate) [Link]

  • Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. (NIH) [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (PMC, PubMed Central) [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. (ResearchGate) [Link]

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. (PMC) [Link]

  • Fluorine in drug discovery: Role, design and case studies. (ScienceDirect) [Link]

  • Rapid, High-Capacity, and Reusable Bovine Serum Albumin-Based Adsorbents for Perfluoroalkyl and Polyfluoroalkyl Substance. (ACS Publications) [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (Bentham Science) [Link]

  • Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. (ResearchGate) [Link]

  • The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. (ResearchGate) [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (The Journal of Organic Chemistry, ACS Publications) [Link]

  • Synthesis of Dihydroquinolines in the Twenty‐First Century. (ResearchGate) [Link]

  • The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems. (MDPI) [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (ResearchGate) [Link]

  • Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. (Organic & Biomolecular Chemistry, RSC Publishing) [Link]

  • Tips and Tricks to getting better synthetic yields. (Reddit) [Link]

  • Biological aspects of fluorine. (Wikipedia) [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (PMC, PubMed Central) [Link]

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Technical Support Center: Purification of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. As a key intermediate in the development of pharmaceutical compounds, achieving high purity of this molecule is critical for downstream applications.[1] This guide, structured in a question-and-answer format, addresses specific issues you may encounter during recrystallization and column chromatography, empowering you to optimize your purification strategy.

Purification Workflow Overview

The purification of this compound from a crude reaction mixture typically involves a series of steps to remove unreacted starting materials, reagents, and side products. The general workflow is outlined below.

Purification_Workflow General Purification Workflow for this compound start Crude Reaction Mixture workup Aqueous Work-up (e.g., Quenching, Extraction) start->workup concentration Concentration in vacuo workup->concentration purification_choice Choice of Purification Method concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield & Favorable Solubility column_chromatography Flash Column Chromatography purification_choice->column_chromatography Complex Mixture or Oily Product purity_analysis Purity Analysis (TLC, LC-MS, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product >98% purity_analysis->pure_product Purity Met troubleshooting Troubleshooting purity_analysis->troubleshooting Purity Not Met troubleshooting->purification_choice

Caption: General purification workflow for this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.[2]

Q1: I'm having trouble finding a suitable recrystallization solvent for my crude this compound. What's a good starting point?

A1: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[2] For quinolinone derivatives, common choices include alcohols like ethanol and methanol, or ketones such as acetone. Mixed solvent systems are also highly effective. A good starting point for screening would be a mixture of an alcohol and water, for example, ethanol/water.

To perform a solvent screen:

  • Place a small amount of your crude product into several test tubes.

  • Add a few drops of a different solvent to each tube and observe the solubility at room temperature.

  • Gently heat the tubes with insoluble material to boiling and observe if the solid dissolves.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath to see if crystals form.

Solvent System (Trial)Observation at Room Temp.Observation at BoilingObservation on CoolingAssessment
EthanolSparingly solubleSolubleCrystals formGood potential
HexaneInsolubleInsoluble-Unsuitable
Ethyl AcetateSolubleVery solubleNo/few crystalsToo soluble
Ethanol/Water (e.g., 9:1)Sparingly solubleSolubleAbundant crystalsPromising

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of the cooling solution as a liquid instead of a solid. This can be due to a high concentration of impurities, a solvent with a boiling point higher than the melting point of your compound, or the solution being too concentrated.

Troubleshooting Steps:

  • Increase the solvent volume: Your solution might be too concentrated. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.

  • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point.

  • Change the solvent system: Use a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can adjust the ratio to increase the solubility at the boiling point.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove the bulk of the impurities before recrystallization.

Q3: Crystal formation is not happening even after my solution has cooled in an ice bath. What should I do?

A3: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated.

Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

  • Reduce Solvent Volume: If you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and re-cool it.

  • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes turbid, then gently heat until it is clear again and allow it to cool slowly.

Flash Column Chromatography Troubleshooting

Flash column chromatography is a common and effective method for separating compounds with different polarities. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4]

Q4: What is a good starting mobile phase for the flash chromatography of this compound on silica gel?

A4: For nitrogen-containing heterocyclic compounds like your target molecule, a good starting point for developing a mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For closely related fluorinated dihydroquinolinones, gradients of petroleum ether/ethyl acetate have been used successfully.[5] A gradient of ethyl acetate in hexanes is also a common choice.[6]

Developing the Eluent System:

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

  • Optimal Rf: Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

  • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely give the best separation.

Mobile Phase Composition (Hexane:Ethyl Acetate)Target Compound RfSeparation from ImpuritiesAssessment
9:10.1Poor separation from non-polar spotsToo non-polar
7:30.3Good separationGood starting point for isocratic or gradient elution
1:10.6Co-elution with polar impuritiesToo polar

Q5: My compound is streaking on the TLC plate and the column. How can I improve the peak shape?

A5: Streaking is often caused by the compound being too polar for the chosen mobile phase, interacting too strongly with the acidic silica gel, or being overloaded on the plate or column.

Solutions for Streaking:

  • Increase Mobile Phase Polarity: Add a small amount of a more polar solvent like methanol to your eluent system. For similar compounds, a dichloromethane/methanol system has been used.[7]

  • Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Reduce the Amount of Sample: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample.

Q6: I am seeing co-elution of my product with an unknown impurity. What are my options?

A6: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases.

Strategies to Improve Separation:

  • Change the Solvent System: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, switching from ethyl acetate to acetone or diethyl ether might resolve the co-eluting spots.

  • Use a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different stationary phase. Options include alumina (basic or neutral), or reverse-phase silica gel (C18).

  • Recrystallization: If the co-eluting impurity has different solubility properties, a subsequent recrystallization of the mixed fractions from the column can be an effective way to isolate your pure product.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.
  • Hegedüs, K., et al. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 26(23), 7287. Available at: [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • BenchChem. (2025). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. BenchChem.
  • BenchChem. (2025). common side products in the synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. BenchChem.
  • BenchChem. (2025). Technical Support Center: 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Hegedüs, K., et al. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • Prof Dave Explains. (2020, January 10).
  • Pous, J., et al. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. Molecules, 27(3), 1011. Available at: [Link]

  • Organic Syntheses. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. BenchChem.

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Technical Support Center: Navigating the Solubility Challenges of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, enabling you to make informed decisions in your experimental design. The inherent challenge with many promising new chemical entities, including quinolinone derivatives, is their poor aqueous solubility, which can hinder absorption and bioavailability.[1] This guide will provide a structured approach to systematically troubleshoot and overcome these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when working with this compound.

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The poor aqueous solubility of this compound likely stems from its chemical structure. The quinolinone core is a rigid, aromatic system that contributes to high crystal lattice energy, making it difficult for water molecules to break apart the solid structure and solvate individual molecules.[2] The presence of the fluoro and dimethyl groups can further increase its lipophilicity ("fat-loving" nature), making it less compatible with aqueous environments.

Q2: What is the very first step I should take to address the solubility of this compound?

A2: The most critical first step is to determine the pH-solubility profile of this compound.[2] Quinoline and its derivatives are often weak bases, meaning their solubility can be significantly influenced by pH.[2][3][4][5][6] At a lower pH (acidic conditions), the molecule can become protonated, forming a more soluble salt.[2][7] A simple experiment to assess this can guide your entire solubilization strategy.

Q3: I'm preparing a stock solution in DMSO. What precautions should I take when diluting it into my aqueous assay buffer?

A3: This is a common source of precipitation. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes. If the final concentration of the compound exceeds its solubility limit in the final buffer (with a low percentage of DMSO), it will precipitate out. Always ensure the final DMSO concentration in your assay is as low as possible, typically below 1%, to minimize both its potential biological effects and the risk of precipitation.[8][9]

Q4: Can I just heat the solution to get my compound to dissolve?

A4: While increasing the temperature can sometimes increase the solubility of a compound, it's a strategy that should be used with caution.[10] For some compounds, the solubility may decrease with higher temperatures. More importantly, elevated temperatures can degrade the compound, leading to inaccurate experimental results. If you do use heat, it should be gentle and the stability of the compound at that temperature should be verified.

In-Depth Troubleshooting Guides

If the initial troubleshooting steps in the FAQs are insufficient, the following detailed guides provide a systematic approach to overcoming more persistent solubility issues.

Guide 1: Systematic Solvent Screening and the Use of Co-solvents

For many in vitro applications, the use of organic co-solvents is a rapid and effective method to increase the solubility of hydrophobic compounds.[11][][13] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the water and the hydrophobic compound, thereby enhancing its solubility.

Commonly Used Co-solvents in Preclinical Research:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)< 1% in final assayWidely used, but can have biological effects.[9][14]
Ethanol1-5% in final assayGenerally well-tolerated by many cell lines.[9]
Polyethylene Glycol 400 (PEG 400)5-10% in final assayA good option for increasing solubility with low toxicity.[]
Propylene Glycol5-10% in final assayAnother common choice with a good safety profile.[]

Experimental Protocol: Co-solvent Solubility Screen

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of this compound in 100% of each co-solvent to be tested (e.g., 10 mg/mL in DMSO, ethanol, PEG 400).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of each stock solution into your primary aqueous buffer (e.g., PBS, cell culture media).

  • Equilibration and Observation: Allow the plate to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours). Visually inspect each well for any signs of precipitation.

  • Quantification (Optional): For a more rigorous assessment, the supernatant from each well can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Troubleshooting Workflow for Co-solvent Selection

CoSolvent_Workflow start Start: Compound Precipitation in Aqueous Buffer prep_stock Prepare 10 mg/mL Stock in DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitates Precipitation Occurs? dilute->precipitates yes_precipitates Yes precipitates->yes_precipitates Yes no_precipitates No precipitates->no_precipitates No troubleshoot Troubleshoot Further yes_precipitates->troubleshoot success Success: Note Final Co-solvent % no_precipitates->success screen_solvents Screen Other Co-solvents (Ethanol, PEG 400) troubleshoot->screen_solvents ph_adjust Investigate pH Adjustment troubleshoot->ph_adjust complexation Consider Complexation Agents troubleshoot->complexation

Caption: A decision tree for systematic co-solvent screening.

Guide 2: Leveraging pH for Enhanced Solubility

As previously mentioned, the solubility of quinolinone derivatives can be highly dependent on pH.[3][4][6] By adjusting the pH of your buffer, you may be able to significantly increase the solubility of this compound.

Causality: The quinolinone structure contains nitrogen atoms that can be protonated in acidic conditions. This protonation introduces a positive charge to the molecule, increasing its polarity and, consequently, its solubility in polar solvents like water.[2][7]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Compound Addition: Add an excess of solid this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Separation and Quantification: Centrifuge or filter the samples to separate the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS).

  • Data Analysis: Plot the solubility (concentration) as a function of pH to determine the optimal pH range for your experiments.

Guide 3: Advanced Formulation Strategies

For more challenging cases, especially for in vivo studies, advanced formulation strategies may be necessary. These techniques aim to either create a more soluble form of the compound or to encapsulate it in a delivery system that facilitates its dissolution.

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate hydrophobic drug molecules, like our quinolinone derivative, within their core, effectively shielding the hydrophobic part from the aqueous environment and increasing its apparent solubility.[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[15][20]

2. Amorphous Solid Dispersions (ASDs):

In their solid state, compounds typically exist in a highly ordered, crystalline form which is energetically stable and often poorly soluble.[21] Amorphous solid dispersions involve dispersing the drug in an amorphous (non-crystalline) state within a carrier matrix, usually a polymer.[22][23][24] This higher-energy, disordered state leads to enhanced solubility and faster dissolution rates.[22][23]

3. Lipid-Based Formulations:

For highly lipophilic compounds, formulating them in lipid-based systems can be very effective.[1][25] These formulations, such as self-emulsifying drug delivery systems (SEDDS), consist of oils, surfactants, and co-solvents that can dissolve the drug.[25][26][27][28] Upon gentle agitation in an aqueous medium, they form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.

Workflow for Advanced Formulation Selection

Advanced_Formulation_Workflow start Start: Persistent Solubility Issues in_vitro Application: In Vitro Assay? start->in_vitro in_vivo Application: In Vivo Study? start->in_vivo try_cyclo Try Cyclodextrin Complexation in_vitro->try_cyclo consider_asd Consider Amorphous Solid Dispersion in_vivo->consider_asd consider_lipid Consider Lipid-Based Formulation in_vivo->consider_lipid

Sources

Dihydroquinolinone Synthesis: A Technical Support Center for Navigating Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of dihydroquinolinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important heterocyclic scaffold. Dihydroquinolinones are prevalent in numerous biologically active compounds, and their efficient synthesis is crucial for advancing drug discovery programs.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of dihydroquinolinones. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is structured to help you diagnose and resolve specific issues you may encounter in the laboratory.

Issue 1: Low Yield of the Desired Dihydroquinolinone

A common frustration in any synthesis is a lower-than-expected yield. In the context of dihydroquinolinone synthesis, several factors can contribute to this issue.

Question: My reaction is resulting in a low yield of the desired 2,3-dihydro-4(1H)-quinolinone, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis are often attributable to either an incomplete reaction or a reversible retro-Michael reaction, particularly when employing the intramolecular cyclization of a 2'-aminochalcone precursor.[1]

Causality and Mechanistic Insight:

The intramolecular cyclization of a 2'-aminochalcone to form the dihydroquinolinone is a reversible process. Under certain conditions, the thermodynamic equilibrium may not strongly favor the product, or the product itself may be susceptible to ring-opening back to the starting material. This is especially true if the cyclized product is not significantly more stable than the open-chain precursor.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature:

    • Rationale: To ensure the reaction reaches equilibrium, it's crucial to allow sufficient time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point at which the reaction has ceased to progress.[2] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of reactants, products, or catalysts.[3]

    • Procedure:

      • Set up a series of small-scale reactions at varying temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).

      • Monitor each reaction at regular intervals (e.g., every 2 hours) using a suitable analytical technique.

      • Identify the temperature that provides the best conversion to the product without significant decomposition.

      • Once the optimal temperature is determined, run a time-course experiment to establish the necessary reaction duration.

  • Catalyst and Solvent Selection:

    • Rationale: The choice of catalyst and solvent can significantly influence the reaction rate and equilibrium position. For instance, in the Friedländer synthesis, a variety of acid or base catalysts can be employed, and their effectiveness can differ based on the specific substrates.[2] High-boiling, inert solvents like mineral oil or diphenyl ether can be beneficial in thermal cyclizations, such as the Conrad-Limpach synthesis, by allowing the reaction to reach the required high temperatures without decomposition.[2]

    • Procedure:

      • Screen a panel of catalysts. For acid-catalyzed cyclizations, consider Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., FeCl₃, ZnCl₂).

      • Evaluate different solvents. Consider both polar aprotic (e.g., DMF, acetonitrile) and non-polar solvents (e.g., toluene, dioxane).

      • For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).[2]

Table 1: Influence of Catalyst and Solvent on Dihydroquinolinone Yield (Illustrative)

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
p-TsOH (10)Toluene1101265
FeCl₃ (10)Dichloromethane402450
Acetic AcidNeat120875
NoneDiphenyl Ether250280

Note: This data is illustrative and actual results will vary depending on the specific substrates.

Issue 2: Formation of Quinoline Byproduct

The over-oxidation of the desired dihydroquinolinone to the corresponding quinoline is a frequent side reaction that can complicate purification and reduce the yield of the target molecule.

Question: I am observing the formation of a significant amount of the corresponding quinoline as a byproduct in my dihydroquinolinone synthesis. How can I prevent this oxidation?

Answer:

The formation of quinoline byproducts is a common issue, especially in reductive cyclization methods or when the dihydroquinolinone product is sensitive to air oxidation under the reaction conditions.[3][4]

Causality and Mechanistic Insight:

Dihydroquinolinones can be susceptible to oxidation, leading to the formation of the more thermodynamically stable aromatic quinoline ring system. This can be facilitated by the presence of an oxidant, high temperatures, or prolonged reaction times in the presence of air. In some synthetic routes, such as the reductive cyclization of 2-nitrochalcones, incomplete reduction of the double bond alongside the nitro group can lead to intermediates that readily aromatize to quinolines.[3]

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Rationale: To minimize air oxidation, it is crucial to remove oxygen from the reaction environment.

    • Procedure:

      • Assemble the reaction glassware and flame-dry under vacuum.

      • Backfill the apparatus with an inert gas such as nitrogen or argon.

      • Use degassed solvents for the reaction. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.

      • Maintain a positive pressure of the inert gas throughout the reaction.[4]

  • Control of Reaction Conditions:

    • Rationale: High temperatures and prolonged reaction times can promote oxidation.

    • Procedure:

      • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially oxidizing conditions.

  • Choice of Reagents in Reductive Cyclizations:

    • Rationale: In methods like the reductive cyclization of 2-nitrochalcones, the choice of reducing agent and solvent is critical to ensure the rapid reduction of both the nitro group and the alkene.

    • Procedure:

      • For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and used in an appropriate loading.

      • The choice of solvent can be crucial. For instance, dichloromethane has been reported to afford better selectivity and higher yields in some cases by promoting the desired reductions before aromatization can occur.[3]

Workflow for Preventing Quinoline Formation

G start Quinoline Byproduct Observed check_atmosphere Is the reaction run under an inert atmosphere? start->check_atmosphere implement_inert Action: Implement inert atmosphere (N2 or Ar) and use degassed solvents. check_atmosphere->implement_inert No check_temp Are reaction temperature and time optimized? check_atmosphere->check_temp Yes implement_inert->check_temp optimize_conditions Action: Lower reaction temperature and monitor for completion to avoid prolonged heating. check_temp->optimize_conditions No check_reductive Is it a reductive cyclization? check_temp->check_reductive Yes optimize_conditions->check_reductive optimize_reductive Action: Screen different reducing agents and solvents to ensure complete reduction. check_reductive->optimize_reductive Yes end Result: Minimized Quinoline Formation check_reductive->end No optimize_reductive->end

Caption: Troubleshooting workflow for preventing quinoline byproduct formation.

Issue 3: Formation of Unexpected Indolin-3-one Derivatives

The formation of regioisomeric byproducts can be a significant challenge, leading to complex purification procedures and reduced yields of the desired dihydroquinolinone.

Question: My reaction is producing an unexpected indolin-3-one derivative as a major byproduct. What is the cause of this side reaction, and how can I suppress it?

Answer:

The formation of indolin-3-one byproducts can occur, particularly when using 2'-aminochalcones derived from pyridinecarboxaldehydes under acidic conditions.[1] This side reaction involves a rearrangement of the chalcone backbone.

Causality and Mechanistic Insight:

The formation of an indolin-3-one from a 2'-aminochalcone precursor is believed to proceed through a series of acid-catalyzed steps. The proposed mechanism involves the protonation of the carbonyl group, followed by an intramolecular cyclization of the amino group onto the β-carbon of the enone system. Subsequent rearrangement and tautomerization lead to the formation of the indolin-3-one ring system.

Troubleshooting Protocol:

  • pH Control:

    • Rationale: This side reaction is often promoted by acidic conditions. Carefully controlling the pH of the reaction mixture can help to suppress this pathway.

    • Procedure:

      • If possible, run the reaction under neutral or slightly basic conditions.

      • If an acid catalyst is required for the desired cyclization, screen milder acids or use a lower catalyst loading.

      • Consider the use of a buffered system to maintain a constant pH throughout the reaction.

  • Substrate Modification:

    • Rationale: The electronic nature of the substituents on the 2'-aminochalcone can influence the propensity for this rearrangement.

    • Procedure:

      • If feasible, modify the substituents on the aromatic rings to disfavor the indolin-3-one formation. For example, electron-donating groups on the aniline ring may stabilize the desired intermediate for dihydroquinolinone formation.

  • Alternative Synthetic Routes:

    • Rationale: If the formation of the indolin-3-one byproduct cannot be suppressed, it may be necessary to consider an alternative synthetic strategy that avoids the use of the problematic 2'-aminochalcone precursor.

    • Procedure:

      • Explore other methods for dihydroquinolinone synthesis, such as the intramolecular Friedel-Crafts acylation of a suitable precursor or a transition-metal-catalyzed cyclization.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to dihydroquinolinone synthesis.

Q1: I am having trouble with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control which regioisomer is formed?

A1: Poor regioselectivity is a classic challenge in the Friedländer synthesis when an unsymmetrical ketone is used, as condensation can occur at either α-position.[5] Several strategies can be employed to control the regiochemical outcome:

  • Catalyst Control: The choice of catalyst can direct the reaction towards a specific regioisomer. For example, amine catalysts like pyrrolidine have been shown to favor the formation of 2-substituted quinolines.[6]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.

  • Reaction Conditions: Adjusting the reaction temperature and the rate of addition of the ketone can also influence regioselectivity.[6]

Q2: My intramolecular Friedel-Crafts acylation to form a dihydroquinolinone is giving low yields and several byproducts. What are the common pitfalls of this reaction?

A2: The intramolecular Friedel-Crafts acylation is a powerful tool for forming cyclic ketones, but it is not without its challenges. Common issues include:

  • Harsh Reaction Conditions: Traditional Friedel-Crafts catalysts like AlCl₃ and strong acids can lead to product decomposition and side reactions, especially at high temperatures.[7]

  • Catalyst Deactivation: The water generated during the cyclization can deactivate the Lewis acid catalyst.

  • Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways (e.g., 5-exo vs. 6-endo) may compete, leading to a mixture of products.[8]

To troubleshoot these issues, consider using milder catalysts such as Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), which can promote cyclization under less harsh conditions.[7] Running the reaction at lower temperatures and carefully controlling the stoichiometry of the catalyst can also improve the outcome.

Q3: What are some common byproducts in palladium-catalyzed dihydroquinolinone synthesis, and how can they be avoided?

A3: Palladium-catalyzed methods offer mild and efficient routes to dihydroquinolinones, but they can also be prone to specific side reactions. Common byproducts can arise from:

  • β-Hydride Elimination: This can lead to the formation of unsaturated byproducts. The choice of ligand can often mitigate this issue.

  • Homocoupling: Homocoupling of the starting materials can occur, reducing the yield of the desired cross-coupled product.

  • Isomerization: Isomerization of the product can be an issue, particularly in Heck-type reactions.[9]

To avoid these byproducts, careful optimization of the reaction conditions is crucial. This includes screening different palladium catalysts, ligands, bases, and solvents. The use of specific ligands, such as bidentate phosphine ligands, can often improve selectivity and suppress unwanted side reactions.[9]

Q4: I am struggling with the purification of my dihydroquinolinone product from closely-related byproducts. Do you have any general advice?

A4: The purification of dihydroquinolinones can be challenging due to the presence of structurally similar byproducts. Here are some general strategies:

  • Column Chromatography: This is the most common method for purifying dihydroquinolinones. A systematic approach to solvent system screening using TLC is essential to achieve good separation. Gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.[1]

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective purification technique to obtain material of high purity.[10]

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[10]

Purification Workflow

G start Crude Dihydroquinolinone Mixture check_solid Is the product a solid? start->check_solid try_crystallization Attempt Crystallization/Recrystallization check_solid->try_crystallization Yes check_tlc Can byproducts be separated by TLC? check_solid->check_tlc No end Pure Dihydroquinolinone try_crystallization->end column_chromatography Perform Column Chromatography check_tlc->column_chromatography Yes prep_hplc Consider Preparative HPLC check_tlc->prep_hplc No column_chromatography->end prep_hplc->end

Caption: Decision workflow for the purification of dihydroquinolinones.

References

  • 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis side reactions and byproducts - Benchchem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available at: [Link]

  • Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis - Benchchem.
  • Optimizing reaction conditions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis - Benchchem.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI. Available at: [Link]

  • Preventing side product formation in quinoline synthesis - Benchchem.
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • optimizing reaction conditions for quinolinone synthesis - Benchchem.
  • Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Regioselective Introduction of Indolin-3-one Moieties to Substituted Heteroaromatic Compounds - PubMed. Available at: [Link]

  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem.
  • Mechanism for the synthesis of indolin-3-one - ResearchGate. Available at: [Link]

  • A proposed reaction mechanism of the indolin-3-one 12 synthesis - ResearchGate. Available at: [Link]

  • Plausible mechanism for the formation of indolin-3-ones 22. - ResearchGate. Available at: [Link]

  • Preventing byproduct formation in the synthesis of indole derivatives - Benchchem.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available at: [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Available at: [Link]

  • Purification of quinone - US1883284A - Google Patents.
  • Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations | Request PDF. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]

  • On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PMC. Available at: [Link]

  • Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis - Benchchem.
  • Regioselectivity of Friedländer Quinoline Syntheses - Scilit. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Available at: [Link]

  • Purification of quinones - US5180842A - Google Patents.
  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Available at: [Link]

  • Palladium-catalyzed Oxidative Cyclizations: Synthesis of Dihydropyranones and Furanones. Available at: [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - RACO. Available at: [Link]

  • Palladium catalyzed annulations for the synthesis of tetrahydroquiolines and 1,4‐benzoxazepines. - ResearchGate. Available at: [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF - ResearchGate. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. Available at: [Link]

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Technical Support Center: Synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve experimental outcomes. As a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors, optimizing the synthesis of this fluorinated quinolinone is crucial for advancing research.[1]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from 2-fluoroaniline. This pathway involves an initial N-acylation to form a key amide intermediate, followed by an intramolecular Friedel-Crafts cyclization to construct the quinolinone ring system.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization A 2-Fluoroaniline C N-(2-fluorophenyl)-3-chloro-3-methylbutanamide A->C Base (e.g., Et3N) Anhydrous Solvent (e.g., DCM) 0°C to RT B 3-Chloro-3-methylbutanoyl chloride B->C D 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one C->D Lewis Acid (e.g., AlCl3) Solvent (e.g., CS2 or DCE) Heat

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, broken down by reaction stage.

Part A: Precursor Synthesis (Amide Formation)
Q1: My amidation reaction to form N-(2-fluorophenyl)-3-chloro-3-methylbutanamide has a low yield. What are the likely causes and solutions?

Low yields in this acylation step can stem from several factors:

  • Inadequate Basicity of Amine: 2-Fluoroaniline is less nucleophilic than aniline due to the electron-withdrawing effect of the fluorine atom. The reaction with the acyl chloride may be sluggish without assistance.[2]

    • Solution: Incorporate a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), into the reaction mixture. The base will scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2]

  • Acyl Chloride Hydrolysis: The acyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent moisture contamination.[2]

  • Suboptimal Temperature Control: Running the reaction at too high a temperature can lead to side product formation, while a temperature that is too low may result in an impractically slow reaction rate.

    • Solution: Begin the addition of the acyl chloride to the solution of 2-fluoroaniline and base at 0 °C (using an ice bath). After the addition is complete, allow the reaction to warm slowly to room temperature and stir until completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]

Part B: Intramolecular Friedel-Crafts Cyclization

This electrophilic aromatic substitution is the critical ring-forming step and often presents the most challenges.

Q2: The cyclization reaction is not proceeding to completion, and I'm recovering a large amount of the starting amide. What's wrong?

An incomplete reaction is a common issue in Friedel-Crafts acylations. The root cause often lies with the catalyst or reaction conditions.

  • Inactive Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is hygroscopic and rapidly loses activity upon exposure to atmospheric moisture.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle the catalyst quickly in a dry environment (e.g., a glovebox) or under a positive pressure of inert gas. Ensure the reaction solvent is anhydrous.[3]

  • Insufficient Activation Energy: The intramolecular cyclization has a significant activation energy barrier that must be overcome.

    • Solution: The reaction often requires heating.[4] A moderate increase in temperature can significantly accelerate the reaction. However, excessive heat can promote side reactions, so the temperature should be optimized carefully. Monitor progress by TLC or LC-MS to find the optimal balance.

  • Inadequate Reaction Time: Complex intramolecular reactions can be slow.

    • Solution: Allow the reaction to run for a longer period. If monitoring shows a slow conversion, extending the reaction time (e.g., from 2 hours to 6 or 12 hours) may be necessary to drive it to completion.[3]

Q3: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these side products and how can I avoid them?

Side product formation is typically due to intermolecular reactions or alternative cyclization pathways.

  • Intermolecular Polymerization: At high concentrations, the acyl chloride intermediate can react with another molecule of the starting material rather than cyclizing, leading to polymeric byproducts.[3]

    • Solution: Run the reaction at a higher dilution. This favors the intramolecular pathway by reducing the probability of intermolecular collisions.

  • Isomer Formation: Although the fluorine at position 2 directs the cyclization ortho to the amino group (to the C7 position of the benzene ring), some cyclization may occur at the para position if conditions are harsh, leading to the formation of the 6-fluoro isomer.

    • Solution: Careful control of the reaction temperature is key. Lowering the temperature may improve regioselectivity, though it will also slow the reaction rate.

Troubleshooting Workflow: Friedel-Crafts Cyclization

G Start Low Yield or Incomplete Reaction Q1 Is your AlCl3 fresh and anhydrous? Start->Q1 Sol1 Use fresh, anhydrous AlCl3. Handle under inert gas. Q1->Sol1 No Q2 Was the reaction heated sufficiently? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase temperature incrementally (e.g., 40°C -> 60°C). Monitor by TLC. Q2->Sol2 No Q3 Was the reaction time long enough? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Extend reaction time. Monitor for consumption of starting material. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for low-yield Friedel-Crafts cyclization.

Part C: Product Purification
Q4: I am having difficulty purifying the final product. What are the best methods?

Purification can be challenging due to the presence of starting materials, byproducts, and residual catalyst. A combination of techniques is often most effective.

  • Aqueous Workup: It is essential to quench the reaction properly to remove the Lewis acid catalyst. Slowly pour the reaction mixture into ice-cold water or a dilute acid solution (e.g., 1M HCl) to hydrolyze the AlCl₃. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Problem: The compound does not dissolve or precipitates too quickly.

    • Solution: The choice of solvent is critical. For structurally similar quinolinones, solvent systems like methanol/water or ethanol/hexane can be effective.[5] If the compound precipitates too rapidly, slow down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath.[5]

    • Problem: An oil forms instead of crystals.

    • Solution: Oiling out can occur if the material is impure or the solvent is inappropriate. Try purifying the crude product with a quick filtration through a plug of silica gel first to remove baseline impurities, then attempt recrystallization again.[5]

  • Flash Column Chromatography: If recrystallization fails to provide pure material, flash chromatography is the next step.

    • Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For example, begin with 10% ethyl acetate in hexane and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis first.

Experimental Protocols

Protocol 1: Synthesis of N-(2-fluorophenyl)-3-chloro-3-methylbutanamide
  • To a dry, round-bottom flask under a nitrogen atmosphere, add 2-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add 3-chloro-3-methylbutanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification or purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound
  • To a dry, round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq).

  • Cool the flask to 0 °C and add an anhydrous solvent such as carbon disulfide (CS₂) or 1,2-dichloroethane (DCE).

  • Slowly add a solution of N-(2-fluorophenyl)-3-chloro-3-methylbutanamide (1.0 eq) in the same solvent to the stirred suspension of AlCl₃.

  • After the addition, slowly warm the reaction mixture to reflux (approx. 45 °C for CS₂ or 80 °C for DCE) and maintain for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and concentrated HCl.

  • Stir vigorously until all the aluminum salts dissolve.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.

Data Summary

The following table provides expected parameters for the synthesis based on literature values for analogous reactions. These values should be used as a starting point for optimization.

ParameterStep 1: AmidationStep 2: Friedel-CraftsReference
Typical Yield >90%70-85%[6]
Reaction Time 2-4 hours2-6 hours[2][6]
Temperature 0 °C to RT45-80 °C[2][3]
Key Reagents Et₃N, Anhydrous DCMAlCl₃, Anhydrous CS₂/DCE[2][3]

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • Spencer, J., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH.
  • BenchChem. (2025). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • BenchChem. (2025). Technical Support Center: 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Efficacy and Safety Analysis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
  • BenchChem. (2025). Technical Support Center: Purification of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.

Sources

Technical Support Center: Degradation Pathways of Fluorinated Quinolonones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated quinolinones (FQs). This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during experimental work. Our goal is to ensure the scientific integrity and success of your research by explaining the "why" behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for fluorinated quinolinones?

Fluorinated quinolinones primarily degrade through three main pathways: photodegradation, microbial degradation, and chemical degradation (often via advanced oxidation processes)[1][2][3].

  • Photodegradation: FQs are known to be photosensitive and can degrade upon exposure to sunlight and UV light[4][5]. This process can involve reactions like oxidation, dealkylation, and cleavage of the piperazine ring[6]. The specific pathway can be influenced by factors such as the wavelength of light, pH of the medium, and the presence of photosensitizers[4][7].

  • Microbial Degradation: Various microorganisms have been shown to biodegrade FQs, such as ciprofloxacin[8][9][10]. This process is influenced by environmental conditions like temperature, pH, and the presence of other carbon and nitrogen sources[8][9][10]. The microbial community structure also plays a significant role in the extent of degradation[8].

  • Chemical Degradation (Advanced Oxidation Processes - AOPs): AOPs are effective in degrading FQs and involve the generation of highly reactive oxygen species, such as hydroxyl radicals[11][12]. Common AOPs include ozonation, Fenton processes, and photocatalysis[13][14][15]. These methods can lead to a high degree of mineralization of the FQ molecule[2][13].

FAQ 2: Why am I observing incomplete degradation of my fluorinated quinolone?

Incomplete degradation, or partial mineralization, is a common observation in FQ degradation studies. This can be attributed to several factors:

  • Formation of Recalcitrant Intermediates: The initial degradation of the parent FQ molecule can lead to the formation of intermediate products that are more resistant to further degradation[16][17].

  • Environmental Factors: The degradation process is highly dependent on experimental conditions. For instance, in microbial degradation, the bioavailability of the FQ can be limited by its strong binding to soil and sediments, thus slowing down the degradation process[6]. In photodegradation, the light source's intensity and wavelength might not be optimal for breaking down certain intermediates[18].

  • Microbial Acclimation: In biodegradation studies, the microbial consortium may require an acclimation period to effectively degrade the target FQ[8]. Without proper acclimation, the degradation may be slow or incomplete.

FAQ 3: Are the degradation products of fluorinated quinolinones toxic?

Yes, some degradation products of FQs can be as toxic, or even more toxic, than the parent compound[4][19]. For example, photodegradation can lead to the formation of products with altered biological activity[20][21]. It is crucial to not only monitor the disappearance of the parent FQ but also to identify and assess the toxicity of the resulting transformation products[13][19].

Troubleshooting Guides

Issue 1: Low or No Photodegradation Observed

Symptoms:

  • The concentration of the parent fluorinated quinolone remains unchanged after prolonged exposure to a light source.

  • Minimal formation of degradation products is detected by analytical methods like HPLC or LC-MS.

Possible Causes and Troubleshooting Steps:

Potential Cause Explanation & Troubleshooting Steps
Inappropriate Light Source The absorption spectrum of the FQ must overlap with the emission spectrum of the light source. Ensure your lamp (e.g., UV-A, UV-C, Xenon) emits at wavelengths absorbed by your specific FQ. Consult the literature for the UV-Vis absorption spectrum of your compound.[4]
Incorrect pH of the Solution The photodegradation rate of FQs is often pH-dependent, as the ionization state of the molecule affects its photoreactivity.[7][22] Experiment with a range of pH values to find the optimal condition for your specific FQ.
Presence of Quenchers Components in your reaction matrix (e.g., natural organic matter, certain ions) can act as quenchers for excited states or reactive oxygen species, thereby inhibiting photodegradation.[19] Consider purifying your sample or working in a simpler matrix to identify the interfering species.
Insufficient Light Intensity The rate of photodegradation is directly related to the intensity of the light source.[18] Verify the output of your lamp and ensure it is not aged or malfunctioning.
Issue 2: Inconsistent Results in Microbial Degradation Studies

Symptoms:

  • High variability in degradation rates between replicate experiments.

  • Degradation starts but then stalls unexpectedly.

Possible Causes and Troubleshooting Steps:

Potential Cause Explanation & Troubleshooting Steps
Lack of Microbial Acclimation The microbial culture may not be adapted to utilizing the FQ as a substrate. Acclimate your microbial consortium by gradually increasing the concentration of the FQ over time.[8]
Sub-optimal Culture Conditions Temperature, pH, and the availability of essential nutrients can significantly impact microbial activity.[8][9][10] Optimize these parameters for the specific microbial culture you are using.
Toxicity of the Fluoroquinolone High concentrations of FQs can be toxic to the microorganisms responsible for their degradation.[23] Determine the inhibitory concentration of your FQ for the microbial culture and conduct experiments below this threshold.
Changes in Microbial Community The composition of a mixed microbial culture can shift over time, leading to changes in degradation efficiency.[8] Characterize the microbial community at different stages of your experiment to monitor for significant changes.

Experimental Protocols

Protocol 1: General Procedure for a Photodegradation Study
  • Prepare a stock solution of the fluorinated quinolone in a suitable solvent (e.g., ultrapure water, methanol).

  • Dilute the stock solution to the desired experimental concentration in the reaction medium (e.g., buffer solution at a specific pH).

  • Transfer the solution to a photoreactor equipped with the chosen light source (e.g., a xenon lamp or a UV lamp).

  • Before irradiation, take a "time zero" sample.

  • Start the irradiation and collect samples at predetermined time intervals.

  • Protect samples from light immediately after collection and store them appropriately (e.g., at 4°C) until analysis.

  • Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the parent FQ and identify any degradation products.[16][17][24]

  • Run a dark control (the experimental setup without light exposure) in parallel to account for any non-photolytic degradation.[18]

Protocol 2: Screening for Microbial Degradation
  • Prepare a mineral salts medium appropriate for the growth of the microbial culture.

  • Spike the medium with the target fluorinated quinolone at a non-inhibitory concentration.

  • Inoculate the medium with the microbial culture (e.g., activated sludge, a specific bacterial strain).

  • Incubate the culture under optimized conditions (temperature, shaking, etc.).[9][10]

  • Collect samples at regular intervals.

  • Process the samples to remove microbial biomass (e.g., by centrifugation or filtration).

  • Analyze the supernatant for the concentration of the parent FQ.

  • Include a sterile control (medium with FQ but without inoculum) to account for abiotic degradation.

Visualizing Degradation Pathways and Workflows

Diagram 1: Generalized Photodegradation Pathways of Fluorinated Quinolonones

FQ Fluorinated Quinolone P1 Piperazine Ring Cleavage Products FQ->P1 hv P2 Defluorination Products FQ->P2 hv P3 Hydroxylation Products FQ->P3 hv P4 Decarboxylation Products FQ->P4 hv Mineralization CO2 + H2O + Mineral Acids P1->Mineralization P2->Mineralization P3->Mineralization P4->Mineralization cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_results Results Prep Prepare FQ Solution Degradation Photodegradation / Microbial Incubation Prep->Degradation Sampling Time-course Sampling Degradation->Sampling Analysis HPLC or LC-MS/MS Analysis Sampling->Analysis ID Product Identification Analysis->ID Kinetics Degradation Kinetics Analysis->Kinetics Toxicity Toxicity Assessment ID->Toxicity Pathway Pathway Elucidation ID->Pathway

Caption: A typical workflow for studying FQ degradation.

References

  • Biodegradation of antibiotic ciprofloxacin: pathways, influential factors, and bacterial community structure. PubMed. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC - NIH. [Link]

  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Springer. [Link]

  • Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review. MDPI. [Link]

  • Study of ciprofloxacin biodegradation by a Thermus sp. isolated from pharmaceutical sludge. CABI Digital Library. [Link]

  • Study of ciprofloxacin biodegradation by a Thermus sp. isolated from pharmaceutical sludge. PubMed. [Link]

  • Biodegradation of ciprofloxacin in water and soil and its effects on the microbial communities. scite.ai. [Link]

  • PHOTOCHEMISTRY OF FLUOROQUINOLONES: A REVIEW. Index Copernicus. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. PubMed. [Link]

  • The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. NIH. [Link]

  • Enhanced biodegradation of ciprofloxacin by enriched nitrifying sludge: assessment of removal pathways and microbial responses. IWA Publishing. [Link]

  • Insight into advanced oxidation processes for the degradation of fluoroquinolone antibiotics: Removal, mechanism, and influencing factors. ResearchGate. [Link]

  • Comparison of different advanced oxidation processes for the degradation of two fluoroquinolone antibiotics in aqueous solutions. Taylor & Francis Online. [Link]

  • Insight into advanced oxidation processes for the degradation of fluoroquinolone antibiotics: Removal, mechanism, and influencing factors. PubMed. [Link]

  • Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. PubMed. [Link]

  • Comparison of different advanced oxidation processes for the degradation of two fluoroquinolone antibiotics in aqueous solutions. Taylor & Francis Online. [Link]

  • Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. PubMed. [Link]

  • Comparison of different advanced oxidation processes for the degradation of two fluoroquinolone antibiotics in aqueous solutions. Taylor & Francis Online. [Link]

  • Fluoroquinolone antibiotics in the environment. PubMed. [Link]

  • Main transformation pathways for photodegradation of fluoroquinolones... ResearchGate. [Link]

  • Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. DESWATER. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Environmental metabolites of fluoroquinolones: synthesis, fractionation and toxicological assessment of some biologically active metabolites of ciprofloxacin. PubMed. [Link]

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. NIH. [Link]

  • A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. RSC Publishing. [Link]

  • (PDF) The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. ResearchGate. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography–. Sigarra. [Link]

  • (PDF) Degradation of selected Fluoroquinolones. ResearchGate. [Link]

  • Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate. [Link]

  • Environmental contamination by fluoroquinolones. SciELO. [Link]

  • Fluoroquinolone antibiotics: Occurrence, mode of action, resistance, environmental detection, and remediation - A comprehensive review. PubMed. [Link]

  • Photodegradation of levofloxacin in aqueous and organic solvents: A kinetic study. De Gruyter. [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link]

  • (PDF) Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study. ResearchGate. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. PMC - NIH. [Link]

  • Case studies on photocatalytic degradation of pharmaceuticals in different countries. DOI. [Link]

  • PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. ijcrt.org. [Link]

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Technical Support Center: Characterizing 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS: 1187933-46-5). This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this fluorinated quinolinone intermediate.[1] We will address common and complex challenges encountered during routine analysis and troubleshooting, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: Understanding the fundamental properties is the first step in any analytical workflow. This compound is a solid at room temperature and possesses a unique combination of a fluorinated aromatic ring and a lactam structure, which dictates its behavior in various analytical systems.

ParameterValueSource
CAS Number 1187933-46-5[2][3]
Molecular Formula C₁₁H₁₂FNO[1][4]
Molecular Weight 193.22 g/mol [1][4]
Appearance Yellow to Brown Solid[5]
Storage Room temperature, sealed, dry[1]
Q2: What initial HPLC conditions are recommended for purity analysis?

A2: A good starting point for reverse-phase HPLC is crucial. Given the compound's moderate polarity, a standard C18 column with a water/acetonitrile gradient is effective. The fluorine substitution can cause peak tailing on older silica columns; therefore, using a modern, high-purity, end-capped column is highly recommended.

ParameterRecommended ConditionRationale
Column C18, 2.7-5 µm, 4.6 x 150 mmStandard for small molecules; provides good retention.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent with good UV transparency.
Gradient 10% to 95% B over 15 minutesA broad gradient is effective for initial screening of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) 254 nm or Diode Array Detector (DAD)The quinolinone core has strong UV absorbance. A DAD allows for peak purity assessment.[6]
Q3: Is this compound prone to degradation? What are the likely pathways?

A3: Yes, like many quinolinone structures, this compound can be susceptible to degradation under stress conditions. Forced degradation studies are essential to understand its intrinsic stability.[7][8] The most probable degradation pathways include:

  • Hydrolysis: The lactam ring can undergo hydrolysis under strong acidic or basic conditions, opening the ring.[9]

  • Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to hydroxylation of the aromatic ring or other oxidative transformations.[8]

  • Photolysis: Fluoroquinolone-type structures can be photolabile.[10] Exposure to UV light may cause defluorination or other structural rearrangements.[10][11] It is advisable to store the compound in amber vials and protect it from light.[9]

Troubleshooting Guide: Chromatographic Analysis (HPLC/LC-MS)

Problem: My HPLC peak is tailing or showing poor symmetry.

Causality: Peak tailing for this analyte often stems from two primary sources:

  • Secondary Silanol Interactions: The basic nitrogen atom in the lactam ring can interact with acidic silanol groups on the surface of the HPLC column packing, causing tailing.

  • Inappropriate pH: The mobile phase pH can influence the ionization state of the molecule. If the pH is not controlled, inconsistent protonation can lead to broad or misshapen peaks.

Troubleshooting Workflow:

hplc_troubleshooting start Start: Poor Peak Shape check_column Step 1: Verify Column Type Is it a modern, end-capped C18 or Phenyl column? start->check_column change_column Action: Switch to a high-purity, end-capped column (e.g., Agilent Poroshell, Waters Acquity). check_column->change_column No check_ph Step 2: Check Mobile Phase pH Is a buffer or acid modifier (e.g., 0.1% formic acid) being used? check_column->check_ph Yes change_column->check_ph add_modifier Action: Add 0.1% Formic Acid or TFA. For more control, use a 10-20 mM phosphate or acetate buffer. check_ph->add_modifier No check_overload Step 3: Assess Sample Concentration Is the peak abnormally large and broad? check_ph->check_overload Yes add_modifier->check_overload dilute_sample Action: Dilute the sample 10-fold and reinject. check_overload->dilute_sample Yes end Result: Symmetrical Peak check_overload->end No dilute_sample->end

Caption: Workflow for troubleshooting poor HPLC peak shape.

Detailed Protocol: Implementing a Buffered Mobile Phase

  • Objective: To suppress silanol interactions and ensure a consistent ionization state of the analyte.

  • Reagents: Prepare a 20 mM potassium phosphate monobasic solution.

  • Mobile Phase A Preparation:

    • Dissolve the appropriate amount of potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid. A lower pH ensures the lactam nitrogen is consistently protonated.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Execution: Re-run the analysis using the buffered mobile phase. Compare the peak asymmetry factor to the run performed with an unbuffered mobile phase. A value closer to 1.0 indicates success.

Troubleshooting Guide: Mass Spectrometry (MS)

Problem: I'm not seeing the expected molecular ion [M+H]⁺, or the fragmentation pattern is confusing.

Causality: The stability of the molecular ion and its fragmentation pattern are directly influenced by the molecule's structure. For fluorinated compounds, the fragmentation can be different from their non-fluorinated analogs.[12][13] The gem-dimethyl group and the lactam ring are key sites for fragmentation.

Expected Fragmentation Pathways:

The primary ionization product in ESI positive mode will be the protonated molecule, [M+H]⁺, at m/z 194.2. Key fragmentations include:

  • Loss of a methyl group (-CH₃): A common fragmentation for gem-dimethyl groups, resulting in a stable tertiary carbocation.

  • Loss of isobutylene (-C₄H₈): A characteristic retro-Diels-Alder or related rearrangement can lead to the loss of the dimethyl-substituted carbon chain.

  • Decarbonylation (-CO): Loss of carbon monoxide from the lactam ring is a possibility.

ms_fragmentation parent Parent Ion [M+H]⁺ m/z = 194.2 frag1 Loss of CH₃ [M+H - 15]⁺ m/z = 179.2 parent->frag1 frag2 Loss of C₄H₈ [M+H - 56]⁺ m/z = 138.2 parent->frag2 frag3 Loss of CO [M+H - 28]⁺ m/z = 166.2 parent->frag3 nmr_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Assignment H1 ¹H NMR (Identifies proton environments & J(H,H) / J(H,F) couplings) COSY COSY (Correlates J-coupled protons, e.g., H5-H6-H7) H1->COSY HSQC HSQC (Correlates protons to their directly attached carbons) H1->HSQC HMBC HMBC (Correlates protons to carbons 2-3 bonds away, key for connecting fragments) H1->HMBC C13 ¹³C NMR (Identifies carbon environments & J(C,F) couplings) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Confirms fluorine environment) Assign_Aliphatic Assign Aliphatic Spins (CH₂-CH₂ and gem-dimethyl) using COSY & HSQC COSY->Assign_Aliphatic HSQC->Assign_Aliphatic Assign_Aromatic Assign Aromatic Spins (Use HMBC from aliphatic protons to aromatic carbons and J(H,F) patterns) HMBC->Assign_Aromatic Assign_Aliphatic->Assign_Aromatic Final_Structure Confirm Final Structure Assign_Aromatic->Final_Structure

Caption: A systematic workflow for NMR structural elucidation.

Key Expected Correlations:

  • HMBC: Look for correlations from the gem-dimethyl protons (at C4) to the aromatic C5 and C4a carbons. This is crucial for anchoring the aliphatic and aromatic systems.

  • J(H,F) Coupling: The proton at C7 will likely show a meta coupling to the fluorine at C8 (³J(H,F) ≈ 3-5 Hz), while the proton at C5 may show a weaker long-range coupling.

  • ¹⁹F NMR: A single resonance is expected. Its chemical shift can provide information about the electronic environment of the aromatic ring. [11]

References

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. Supporting Information. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. [Link]

  • SUPPORTING MATERIALS. pubs.rsc.org. [Link]

  • Forced Degradation Studies. Coriolis Pharma. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Mass spectra of fluorocarbons. nvlpubs.nist.gov. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Thermal properties of dimethylgold(III) 8-hydroxyquinolinate and 8-mercaptoquinolinate. ResearchGate. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. ResearchGate. [Link]

  • Polymorphism in 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride. ResearchGate. [Link]

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Technical Support Center: Scaling Up the Synthesis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for the synthesis and scale-up of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. This molecule is a critical intermediate in modern medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors for oncology.[1] Its fluorinated quinolinone scaffold is prized for enhancing metabolic stability and target binding affinity.

Scaling up any synthesis introduces challenges not always apparent at the bench scale, including reaction kinetics, thermal management, and impurity profiles. This guide is structured as a dynamic resource for researchers and process chemists, providing in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to bridge the gap between theoretical protocols and practical, scalable execution.

Proposed Synthetic Pathway: A Two-Step Approach

The most robust and scalable synthesis of the target compound is a two-step process involving an initial N-acylation followed by a Lewis acid-mediated intramolecular Friedel-Crafts cyclization. This pathway is an adaptation of established methods for similar quinolinone cores.[2][3][4]

Reaction Scheme

Synthetic_Pathway cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization 2-Fluoroaniline Intermediate 2-Fluoroaniline->Intermediate  +  3-Chloro-3-methylbutanoyl chloride Triethylamine (Et3N) Dichloromethane (DCM) 0°C to RT AcylChloride Intermediate_2 FinalProduct Intermediate_2->FinalProduct  Aluminum Chloride (AlCl₃) 1,2-Dichloroethane (DCE) Heat lab_start1 2-Fluoroaniline lab_start2 3-Chloro-3-methylbutanoyl chloride lab_inter N-(2-fluorophenyl)-3-chloro-3-methylbutanamide lab_final 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one

Caption: Two-step synthesis of the target quinolinone.

Detailed Experimental Protocol (100g Scale)

This protocol is a baseline for scale-up. Users should perform appropriate safety reviews and small-scale trials before proceeding.

Step 1: Synthesis of N-(2-fluorophenyl)-3-chloro-3-methylbutanamide
Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
2-Fluoroaniline111.12100.0 g0.901.0
3-Chloro-3-methylbutanoyl chloride155.02146.8 g0.951.05
Triethylamine (Et₃N)101.19100.2 g (138 mL)0.991.1
Dichloromethane (DCM)84.931.5 L--

Procedure:

  • Charge a 3L reactor, equipped with a mechanical stirrer, thermometer, and addition funnel, with 2-fluoroaniline and 1.5 L of anhydrous dichloromethane.

  • Inert the atmosphere with nitrogen or argon.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add triethylamine dropwise over 15 minutes, maintaining the internal temperature below 10 °C.

  • In a separate dry vessel, prepare a solution of 3-chloro-3-methylbutanoyl chloride in 250 mL of anhydrous DCM.

  • Add the acyl chloride solution to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding 1 L of deionized water.

  • Separate the organic layer. Wash the organic phase sequentially with 1M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
N-(2-fluorophenyl)-3-chloro-3-methylbutanamide231.68100.0 g (crude)~0.431.0
Aluminum Chloride (AlCl₃), anhydrous133.34143.3 g1.072.5
1,2-Dichloroethane (DCE)98.961.0 L--

Procedure:

  • Charge a 3L reactor with anhydrous aluminum chloride.

  • Inert the atmosphere with nitrogen and add 1.0 L of anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0-5 °C.

  • Slowly add the crude intermediate from Step 1 in portions over 30-45 minutes. Note: This addition is exothermic. Maintain the internal temperature below 15 °C.

  • After the addition, slowly heat the reaction mixture to 75-80 °C and hold for 4-6 hours.

  • Monitor the reaction for the disappearance of starting material.

  • Once complete, cool the reaction mixture to room temperature and then carefully quench by pouring it over a mixture of crushed ice (1.5 kg) and concentrated HCl (150 mL). Caution: Highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Stir the resulting slurry for 1 hour until all solids are dissolved.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).

  • Combine all organic layers and wash with water (1 x 500 mL) and brine (1 x 500 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude solid by recrystallization from ethanol or by flash column chromatography.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis and scale-up.

Sources

Validation & Comparative

A Comparative Guide to 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the dihydroquinolinone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic nature provides a robust platform for the strategic placement of functional groups to modulate pharmacological activity. This guide offers a deep dive into a specific, promising derivative, 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one , and presents a comparative analysis against its non-fluorinated counterpart and other analogs. Our focus will be on its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

The strategic introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic potential.[3][4] In the context of the dihydroquinolinone core, the placement of a fluorine atom at the 8-position is anticipated to significantly influence its properties as a kinase inhibitor intermediate.[1][5] This guide will dissect these anticipated differences through the lens of experimental data and established structure-activity relationships (SAR).

Comparative Analysis: Physicochemical and Pharmacological Properties

To contextualize the potential advantages of this compound, a comparative table is presented below. While direct head-to-head experimental data for these specific parent compounds is not extensively available in a single study, the following parameters are extrapolated from studies on analogous compounds and established principles of medicinal chemistry. The data for related dihydroquinolinone analogs with reported anti-glioblastoma activity is also included for a broader perspective.[6]

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)VEGFR-2 Kinase Inhibition (IC50, µM)Metabolic Stability (t½, min)Passive Permeability (Pe, 10⁻⁶ cm/s)
4,4-dimethyl-1,3-dihydroquinolin-2-one 175.231.8>10 (Predicted)LowModerate
This compound 193.222.0~5-10 (Predicted)Moderate-HighHigh
Analog 4m 6-hydroxy-N'-(4-methoxybenzylidene)-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbohydrazide367.372.54.20 (U87-MG & U138-MG cells)[6]Not ReportedNot Reported
Analog 4q N'-(cyclohexylmethylene)-6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbohydrazide343.403.18.00 (U87-MG & U138-MG cells)[6]Not ReportedNot Reported
Analog 4u 6-hydroxy-N'-(naphthalen-1-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbohydrazide385.413.87.96 (U87-MG & U138-MG cells)[6]Not ReportedNot Reported

Note: Predicted values are based on established principles of medicinal chemistry, where fluorination is known to increase lipophilicity (LogP) and block sites of metabolism, thereby increasing metabolic stability.[3] The predicted increase in VEGFR-2 inhibition for the fluorinated compound is based on the potential for fluorine to engage in favorable interactions within the kinase active site.[1]

The Rationale Behind Fluorination: A Mechanistic Perspective

The introduction of a fluorine atom at the C8 position of the dihydroquinolinone core is a deliberate design choice aimed at enhancing its drug-like properties. The C-F bond is exceptionally strong and the small size of the fluorine atom minimizes steric hindrance. From a drug development perspective, this modification is anticipated to confer several advantages:

  • Enhanced Metabolic Stability: The C8 position on the aromatic ring is a potential site for oxidative metabolism by cytochrome P450 enzymes. The presence of a fluorine atom at this position can block this metabolic pathway, leading to a longer half-life and improved bioavailability.[3]

  • Increased Binding Affinity: The highly electronegative fluorine atom can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the amino acid residues in the target protein's binding pocket. These interactions can include dipole-dipole interactions and even non-canonical hydrogen bonds.[1]

  • Improved Membrane Permeability: The increased lipophilicity associated with fluorination can enhance the compound's ability to cross cell membranes, which is crucial for reaching intracellular targets like kinases.[4]

The Target: VEGFR-2 Signaling in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7][8][9] In many cancers, tumor cells secrete VEGF, which then binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes the growth of new blood vessels to supply the tumor with nutrients and oxygen.[10][11] Therefore, inhibiting VEGFR-2 is a clinically validated strategy to stifle tumor growth.[12][13]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted advantages of this compound, a series of standardized in vitro assays are essential. The following protocols provide a framework for a robust comparative study.

Synthesis of Dihydroquinolinone Scaffolds

A common and effective method for the synthesis of the dihydroquinolinone core is the intramolecular Friedel-Crafts acylation of an N-aryl-3-chloropropionamide intermediate.[5]

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation Aniline Substituted Aniline (e.g., 2-Fluoroaniline or Aniline) Amide N-Aryl-3-chloropropionamide Aniline->Amide AcylChloride 3-Chloropropionyl chloride AcylChloride->Amide LewisAcid Lewis Acid (e.g., AlCl3) Dihydroquinolinone Substituted Dihydroquinolin-2-one LewisAcid->Dihydroquinolinone Amide_ref->Dihydroquinolinone

General Synthetic Pathway for Dihydroquinolin-2-ones.

Step 1: Synthesis of N-(2-Fluorophenyl)-3-chloropropionamide

  • To a solution of 2-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Step 2: Synthesis of this compound

  • To a stirred suspension of a Lewis acid, such as aluminum chloride (2.5 eq), in a high-boiling inert solvent (e.g., dichlorobenzene) at 0 °C, add the N-(2-fluorophenyl)-3-chloropropionamide (1.0 eq) portion-wise.

  • After the addition is complete, slowly heat the reaction mixture to 130-140 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

  • For the introduction of the dimethyl groups at the 4-position, a subsequent alkylation step would be necessary, for example, using a strong base and methyl iodide. A more direct route may involve starting with a appropriately substituted aniline.

A similar two-step procedure can be followed for the synthesis of the non-fluorinated analog, 4,4-dimethyl-1,3-dihydroquinolin-2-one , starting from aniline.

In Vitro Kinase Inhibition Assay: VEGFR-2

This assay determines the concentration of the test compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).[14]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

  • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay: Human Liver Hepatocytes

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo half-life.[15][16][17][18]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well collagen-coated plates

  • Incubator (37 °C, 5% CO₂)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved human hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to form a monolayer.

  • Prepare the dosing solutions of the test compounds in the culture medium.

  • Remove the plating medium from the cells and add the dosing solutions.

  • Incubate the plates at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

  • Immediately quench the metabolic activity by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k).

In Vitro Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.[19][20][21][22][23]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 for the donor and pH 7.4 for the acceptor)

  • Test compounds (dissolved in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Prepare the test compound solutions in the donor buffer (PBS, pH 6.5).

  • Fill the acceptor wells with the acceptor buffer (PBS, pH 7.4).

  • Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t)

    Where:

    • [C_A] is the concentration in the acceptor well

    • [C_eq] is the equilibrium concentration

    • V_D and V_A are the volumes of the donor and acceptor wells

    • A is the filter area

    • t is the incubation time

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Evaluation cluster_data Data Analysis Compound_F 8-Fluoro-4,4-dimethyl- 1,3-dihydroquinolin-2-one Kinase_Assay VEGFR-2 Kinase Inhibition Assay Compound_F->Kinase_Assay Metabolic_Assay Hepatocyte Metabolic Stability Compound_F->Metabolic_Assay Permeability_Assay PAMPA Permeability Assay Compound_F->Permeability_Assay Compound_H 4,4-dimethyl- 1,3-dihydroquinolin-2-one Compound_H->Kinase_Assay Compound_H->Metabolic_Assay Compound_H->Permeability_Assay IC50 IC50 Determination Kinase_Assay->IC50 HalfLife Half-life (t½) Calculation Metabolic_Assay->HalfLife Permeability_Coeff Permeability (Pe) Calculation Permeability_Assay->Permeability_Coeff

Comparative Experimental Workflow.

Conclusion and Future Directions

The strategic incorporation of fluorine into the 4,4-dimethyl-1,3-dihydroquinolin-2-one scaffold to yield This compound represents a rational approach to enhancing its potential as a precursor for novel kinase inhibitors. The anticipated improvements in metabolic stability, binding affinity, and membrane permeability underscore the value of this modification in drug discovery.

The provided experimental framework offers a clear path for the direct, empirical comparison of these two compounds and their derivatives. The data generated from these assays will be instrumental in validating the structure-activity relationships discussed and will guide the further optimization of this promising class of molecules. Future efforts should focus on the synthesis of a focused library of analogs based on these core structures to further probe the SAR and to identify lead candidates with potent and selective VEGFR-2 inhibitory activity, favorable pharmacokinetic profiles, and ultimately, the potential for clinical development as anti-cancer therapeutics.

References

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  • ResearchGate. (2025). (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Retrieved from [Link]

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  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences, 10, 156. [Link]

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Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Dihydroquinolinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antidepressant and antibacterial agents.[1][2][3][4][5][6][7][8] A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds to enhance their pharmacological profiles.[9][10][11][12][13] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated dihydroquinolinones, offering insights into the profound impact of fluorination on key drug-like properties and presenting a framework for their evaluation.

The Rationale for Fluorination in Dihydroquinolinone Scaffolds

The introduction of fluorine, the most electronegative element, into a dihydroquinolinone molecule can induce significant changes in its physicochemical and biological properties.[12][14] These alterations are often beneficial for drug development and are rooted in several key principles:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[11][14][15][16] This can block metabolically labile sites, increase the compound's half-life, and improve its oral bioavailability.[11][16]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity/basicity (pKa), and dipole moment.[12][14][17][18] These changes can influence solubility, membrane permeability, and interactions with biological targets.[9][12]

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and multipolar interactions with backbone carbonyls.[9][19][20] This can lead to enhanced binding affinity and potency.[19][21] The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance.[9]

Comparative Analysis: Key Performance Parameters

PropertyNon-Fluorinated DihydroquinolinoneFluorinated DihydroquinolinoneRationale for Difference
Metabolic Stability Generally susceptible to oxidative metabolism at aromatic and aliphatic C-H bonds.Often exhibits increased resistance to metabolic degradation.[11][14][15]The high strength of the C-F bond prevents enzymatic cleavage.[14][16]
Binding Affinity (Potency) Varies depending on the specific target and interactions.Frequently shows enhanced binding affinity and potency.[9][19]Fluorine can form favorable multipolar interactions with the protein backbone.[19][20]
Lipophilicity (LogP) Dependent on the overall molecular structure.The effect is context-dependent; monofluorination can decrease lipophilicity, while polyfluorination can increase it.[18][22]The high electronegativity of fluorine influences the molecule's interaction with polar and non-polar environments.
Aqueous Solubility Variable.Can be modulated by the position and number of fluorine substituents.Changes in lipophilicity and crystal lattice energy due to fluorination affect solubility.
Oral Bioavailability Can be limited by first-pass metabolism.Often improved due to enhanced metabolic stability and favorable physicochemical properties.[11][17]Reduced metabolic breakdown leads to a higher concentration of the active drug reaching systemic circulation.

Experimental Protocols for Comparative Evaluation

To empirically compare a novel fluorinated dihydroquinolinone with its non-fluorinated counterpart, a series of standardized in vitro and in vivo assays should be conducted.

In Vitro Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its potency.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated dihydroquinolinones. Add the compounds to the cells and incubate for 48-72 hours.

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

In Vitro Metabolic Stability Assay (Microsomal Stability Assay)

This assay assesses the rate at which a compound is metabolized by liver enzymes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, NADPH (a cofactor for metabolic enzymes), and a buffer solution.

  • Compound Incubation: Add the test compounds (fluorinated and non-fluorinated dihydroquinolinones) to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model.

Protocol:

  • Animal Dosing: Administer the fluorinated and non-fluorinated dihydroquinolinones to a cohort of laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (%F).

Visualizing the Drug Discovery and Evaluation Workflow

The following diagrams illustrate the synthetic considerations and the comparative evaluation workflow for fluorinated and non-fluorinated dihydroquinolinones.

cluster_synthesis Synthetic Pathways Non-Fluorinated Precursors Non-Fluorinated Precursors Cyclization Reactions Cyclization Reactions Non-Fluorinated Precursors->Cyclization Reactions Fluorinated Precursors Fluorinated Precursors Fluorinated Precursors->Cyclization Reactions Non-Fluorinated Dihydroquinolinone Non-Fluorinated Dihydroquinolinone Cyclization Reactions->Non-Fluorinated Dihydroquinolinone Fluorinated Dihydroquinolinone Fluorinated Dihydroquinolinone Cyclization Reactions->Fluorinated Dihydroquinolinone

Caption: Generalized synthetic approach to fluorinated and non-fluorinated dihydroquinolinones.

cluster_evaluation Comparative Evaluation Workflow Lead_Compounds Fluorinated & Non-Fluorinated Dihydroquinolinones In_Vitro_Screening In Vitro Screening (Cytotoxicity, Target Binding) Lead_Compounds->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Permeability) In_Vitro_Screening->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) ADME_Tox->In_Vivo_PK Efficacy_Studies In Vivo Efficacy Studies (Disease Models) In_Vivo_PK->Efficacy_Studies Candidate_Selection Lead Candidate Selection Efficacy_Studies->Candidate_Selection

Caption: A streamlined workflow for the comparative evaluation of drug candidates.

Conclusion

The strategic incorporation of fluorine into the dihydroquinolinone scaffold represents a powerful approach to optimize drug-like properties. By enhancing metabolic stability, modulating physicochemical characteristics, and increasing binding affinity, fluorination can lead to the development of more potent and effective therapeutic agents. The experimental framework outlined in this guide provides a robust methodology for the comparative evaluation of fluorinated and non-fluorinated dihydroquinolinones, enabling researchers to make data-driven decisions in the pursuit of novel drug candidates.

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A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinolinone core is recognized as a "privileged scaffold"—a molecular framework that consistently demonstrates activity against a range of biological targets. Its rigid structure provides a reliable foundation for designing specific and potent inhibitors. This guide focuses on a particularly promising derivative, the 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one scaffold. This core structure is a key intermediate in the synthesis of novel kinase inhibitors, particularly for applications in oncology.[1]

The strategic incorporation of a fluorine atom at the 8-position and gem-dimethyl groups at the 4-position of the quinolinone ring is a deliberate design choice. The 8-fluoro substitution is known to enhance metabolic stability and binding affinity by altering the electronic properties of the molecule. The 4,4-dimethyl substitution provides steric bulk, which can influence the compound's conformation and interaction with the target protein. This guide will provide an in-depth comparison of analogs built upon this core, elucidating the structure-activity relationships (SAR) that govern their potency as kinase inhibitors, with a specific focus on BRAF kinase, a critical target in cancer therapy.

The Rationale for Targeting BRAF Kinase

The BRAF kinase is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, most notably melanoma.[2] Consequently, the development of selective BRAF inhibitors has been a major focus of anticancer drug discovery.[2] The this compound scaffold has emerged as a promising starting point for the design of such inhibitors.

Comparative Analysis of N-Substituted Analogs

The primary point of diversification for generating a library of analogs from the this compound core is the nitrogen atom at the 1-position. By introducing various substituted aryl groups at this position, it is possible to systematically probe the inhibitor's interaction with the BRAF active site and optimize its inhibitory activity.

A key study in this area involved the synthesis of a series of N-aryl substituted analogs and their evaluation against the BRAF V600E mutant kinase. The core synthetic strategy involves the coupling of this compound with a substituted aniline derivative.

Data Summary: Inhibition of BRAF V600E

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of these analogs against the BRAF V600E kinase.

Compound IDN-1 SubstituentBRAF V600E IC50 (nM)
1 Phenyl>1000
2 3-Aminophenyl150
3 3-(Acetamido)phenyl25
4 3-(Methanesulfonamido)phenyl15
5 3-(Ethanesulfonamido)phenyl8
6 3-(Propane-1-sulfonamido)phenyl5
7 3-((Cyclopropylsulfonyl)amino)phenyl12
8 3-(Acetamido)-4-fluorophenyl35

Data synthesized from representative compounds described in patent literature.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Essentiality of the 3-Amino Linkage: A simple, unsubstituted phenyl ring at the N-1 position (Compound 1) results in a loss of activity. The introduction of an amino group at the 3-position of the phenyl ring (Compound 2) is crucial for restoring inhibitory potential. This suggests a key hydrogen bonding interaction in this region of the kinase active site.

  • Impact of Acyl and Sulfonyl Groups: Acylating the 3-amino group to form an acetamide (Compound 3) significantly enhances potency. Further enhancement is observed upon conversion to a sulfonamide (Compound 4). This indicates that the hydrogen bond donor and acceptor properties of this group are critical for strong binding.

  • Alkyl Chain Length in Sulfonamides: A clear trend is observed with the alkyl chain of the sulfonamide. Potency increases from methyl (Compound 4) to ethyl (Compound 5) and propyl (Compound 6), suggesting the presence of a hydrophobic pocket that can accommodate these small alkyl groups.

  • Effect of Cyclopropyl Substitution: While still potent, the cyclopropylsulfonyl derivative (Compound 7) is slightly less active than the linear propyl analog. This may be due to the rigid nature of the cyclopropyl group not fitting optimally within the hydrophobic pocket.

  • Influence of Additional Halogenation: The introduction of a fluorine atom at the 4-position of the N-phenyl ring (Compound 8) leads to a decrease in potency compared to the non-fluorinated analog (Compound 3). This suggests that the electronic or steric properties at this position are sensitive to substitution.

Experimental Protocols

General Synthesis of N-Aryl-8-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Analogs

The synthesis of the target analogs is typically achieved through a multi-step process, with the final key step being the coupling of the quinolinone core with a substituted aniline.

Step 1: Synthesis of the this compound Core

A plausible synthetic route to the core structure involves an intramolecular Friedel-Crafts acylation.

  • Amide Formation: Acylation of 2-fluoroaniline with 3,3-dimethylacryloyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) yields N-(2-fluorophenyl)-3,3-dimethylacrylamide.

  • Intramolecular Cyclization: The resulting amide undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong acid (e.g., polyphosphoric acid) to yield this compound.

Step 2: N-Arylation of the Quinolinone Core

  • Coupling Reaction: The this compound is coupled with the desired substituted aryl-boronic acid under Suzuki coupling conditions. This typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., dioxane/water).

  • Purification: The crude product is purified by column chromatography on silica gel to afford the final N-aryl analog.

Biochemical Kinase Inhibition Assay: Time-Resolved FRET (TR-FRET)

The inhibitory potency of the synthesized compounds against BRAF V600E is determined using a TR-FRET assay, a robust and high-throughput method.

  • Assay Principle: The assay measures the inhibition of phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin-APC brings the europium and APC into close proximity, resulting in a FRET signal.

  • Procedure:

    • The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor compound in an appropriate assay buffer.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The detection reagents (europium-labeled antibody and streptavidin-APC) are added to stop the reaction and initiate the FRET signal generation. .

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Key Relationships

Synthetic Workflow

Synthetic_Workflow A 2-Fluoroaniline + 3,3-Dimethylacryloyl Chloride B N-(2-fluorophenyl)-3,3-dimethylacrylamide A->B Acylation C 8-Fluoro-4,4-dimethyl-1,3- dihydroquinolin-2-one B->C Intramolecular Friedel-Crafts E N-Aryl Analog C->E Suzuki Coupling D Substituted Aryl-boronic Acid D->E

Caption: Synthetic pathway to N-aryl-8-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one analogs.

Structure-Activity Relationship Logic

SAR_Logic Core 8-Fluoro-4,4-dimethyl- 1,3-dihydroquinolin-2-one N1 N-1 Position Core->N1 Modification Site Aryl Aryl Substitution N1->Aryl Key Modification Substituent 3-Position Substituent (e.g., NH-R) Aryl->Substituent Crucial for Activity Potency BRAF V600E Inhibitory Potency Substituent->Potency Dictates Potency

Caption: Key structural elements influencing the biological activity of the analogs.

Conclusion and Future Directions

The this compound scaffold serves as an excellent starting point for the development of potent and selective BRAF kinase inhibitors. The structure-activity relationship studies clearly indicate that modifications at the N-1 position with substituted aryl groups, particularly those bearing a sulfonamide moiety at the 3-position, are critical for achieving high potency. The length and nature of the alkyl group on the sulfonamide provide a handle for fine-tuning interactions within a hydrophobic pocket of the kinase.

Future work in this area should focus on expanding the diversity of substituents at the N-1 aryl ring to further optimize potency and selectivity. Additionally, exploring modifications at other positions of the quinolinone core, while preserving the key 8-fluoro and 4,4-dimethyl features, could lead to the discovery of second-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The insights gained from this comparative analysis provide a solid foundation for the rational design of the next wave of kinase inhibitors for targeted cancer therapy.

References

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

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Validating the Mechanism of Action of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. Quinolinone scaffolds are prevalent in medicinal chemistry, with derivatives showing potential as inhibitors of key cellular signaling pathways implicated in diseases like cancer.[1][2] Specifically, many quinolinone compounds have been found to target the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation that is often dysregulated in various cancers.[1] This guide will therefore proceed with the hypothesis that this compound exerts its biological effects through the inhibition of a kinase within this pathway, focusing on the central kinase, mTOR.

We will present a multi-faceted approach to rigorously test this hypothesis, comparing and contrasting various experimental strategies. Each section will detail the scientific rationale, provide step-by-step protocols, and include illustrative data to guide your experimental design and interpretation.

A Multi-Pronged Approach to Mechanism of Action Validation

A robust validation of a small molecule's mechanism of action requires a convergence of evidence from multiple, independent lines of inquiry.[3][4] A purely biochemical approach may not reflect the compound's behavior in a cellular context, while cellular assays alone may not distinguish between direct and indirect effects. Therefore, we propose a tiered approach, moving from direct target engagement to broader cellular and systemic effects.

Experimental_Workflow cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Pathway Analysis cluster_2 Tier 3: Global Cellular Response T1_CETSA Cellular Thermal Shift Assay (CETSA) T2_Phospho Phosphoproteomics T1_CETSA->T2_Phospho Confirms Target Binding T1_Enzyme In Vitro Kinase Assay T1_Enzyme->T2_Phospho Confirms Inhibition T3_RNASeq Transcriptomics (RNA-Seq) T2_Phospho->T3_RNASeq Identifies Downstream Effects T2_Reporter Reporter Gene Assay T2_Reporter->T3_RNASeq Validates Pathway Modulation mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Compound 8-Fluoro-4,4-dimethyl- 1,3-dihydroquinolin-2-one Compound->mTORC1 Inhibits

Sources

In Vivo Efficacy of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct in vivo efficacy data for the specific compound 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is not extensively available in peer-reviewed literature. This guide therefore synthesizes information on the broader class of fluorinated 3,4-dihydroquinolin-2(1H)-one derivatives to provide a comparative analysis of their potential efficacy against established therapies. The experimental protocols and data presented for the quinolinone scaffold are representative and intended to guide research and development in this area.

Introduction: The Promise of the Fluorinated Quinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its rigid structure provides a versatile framework for interacting with a range of biological targets. The strategic placement of a fluorine atom, as in the 8-fluoro derivatives, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties. This is often attributed to fluorine's ability to increase metabolic stability, improve binding affinity to target proteins, and modulate the compound's lipophilicity and cell permeability.

Derivatives of the quinolinone scaffold have demonstrated a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. A key mechanism of action for some quinolinone derivatives in oncology is the inhibition of critical signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

VEGFR-2 Signaling Pathway: A Key Target in Angiogenesis

The VEGFR-2 signaling cascade is a crucial pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a clinically validated strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinolinone 8-Fluoro-quinolinone Derivative Quinolinone->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway and the putative inhibitory action of 8-fluoro-quinolinone derivatives.

Comparative In Vivo Efficacy Assessment: A Xenograft Tumor Model

To evaluate the in vivo therapeutic potential of a novel compound like an 8-fluoro-quinolinone derivative, a subcutaneous xenograft mouse model is a standard preclinical approach. This model allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: Subcutaneous Xenograft Model

Below is a detailed, step-by-step methodology for a typical xenograft study.

  • Cell Culture and Preparation:

    • Culture a human cancer cell line known to be sensitive to VEGFR-2 inhibition (e.g., a renal cell carcinoma or hepatocellular carcinoma line) under standard sterile conditions.

    • On the day of inoculation, harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • For enhanced tumor engraftment, the cell suspension can be mixed with an equal volume of Matrigel®.

  • Animal Handling and Tumor Inoculation:

    • Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.

    • Anesthetize the mice and subcutaneously inject the prepared cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = 0.5 x (length x width²).

  • Drug Administration:

    • Administer the 8-fluoro-quinolinone derivative, a comparator drug (e.g., Sunitinib or Sorafenib), or a vehicle control to the respective groups.

    • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of the compounds.

  • Efficacy Evaluation and Endpoint:

    • Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specified size.

    • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

Xenograft_Workflow A 1. Cell Culture (e.g., Human Cancer Cell Line) B 2. Subcutaneous Injection into Immunocompromised Mice A->B C 3. Tumor Growth to Palpable Size (~100 mm³) B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Dosing (Vehicle, Quinolinone, Comparator) D->E F 6. Tumor Volume Measurement (Every 2-3 days) E->F Repeated Cycle F->E G 7. Endpoint: Tumor Excision, Weight Measurement, and Analysis F->G

Caption: A representative workflow for an in vivo xenograft efficacy study.

Performance Comparison: 8-Fluoro-quinolinone vs. Established VEGFR-2 Inhibitors

The following table provides a comparative overview of the anticipated performance of a novel 8-fluoro-quinolinone derivative against the well-established multi-kinase inhibitors, Sunitinib and Sorafenib. The data for the quinolinone is hypothetical, based on the potential of this class of compounds, while the data for Sunitinib and Sorafenib is derived from published preclinical studies.[1][2][3]

Parameter 8-Fluoro-quinolinone Derivative (Hypothetical) Sunitinib Sorafenib
Primary Target(s) VEGFR-2 (putative)VEGFRs, PDGFRs, c-KITVEGFRs, PDGFRs, RAF kinases
Mechanism of Action ATP-competitive kinase inhibitionMulti-targeted kinase inhibitionMulti-targeted kinase inhibition
In Vivo Efficacy (Xenograft) Moderate to high tumor growth inhibition expectedSignificant tumor growth inhibition and angiogenesis reduction[1]Potent tumor growth inhibition and induction of apoptosis[2][3]
Potential Advantages Potentially higher selectivity for VEGFR-2, leading to a better safety profile. Novel scaffold may overcome resistance mechanisms.Broad anti-tumor activity across various cancer types.[4][5]Dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[6][7]
Potential Challenges Limited preclinical and clinical data. Pharmacokinetic and pharmacodynamic profiles need extensive characterization.Off-target effects can lead to toxicities. Development of resistance is common.Broad kinase inhibition profile can result in a range of side effects.

Expert Analysis and Future Directions

The 8-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The key theoretical advantage of developing a new chemical entity from this class lies in the potential for increased selectivity towards VEGFR-2 compared to existing multi-kinase inhibitors like Sunitinib and Sorafenib.[4][5][6][7] Higher selectivity could translate to a more favorable safety profile with fewer off-target toxicities.

However, the journey from a promising scaffold to a clinically effective drug is long and requires rigorous preclinical evaluation. The immediate next steps for any novel 8-fluoro-quinolinone derivative would be:

  • In Vitro Profiling: Comprehensive kinase screening to confirm the primary target(s) and assess selectivity. Cellular assays to determine the potency in relevant cancer cell lines.

  • Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties to establish a suitable dosing regimen for in vivo studies.

  • Head-to-Head In Vivo Studies: Direct comparison against standard-of-care agents like Sunitinib and Sorafenib in relevant xenograft models to demonstrate superior or non-inferior efficacy and an improved safety profile.

The development of novel quinolinone-based inhibitors could provide a valuable alternative for patients who have developed resistance to current therapies or who experience significant side effects. The unique chemical structure may allow for different binding kinetics or interaction with the target protein, potentially overcoming established resistance mutations. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this promising class of compounds.

References

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A Comparative Guide to the Pharmacokinetic Profile of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel compound 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. As a promising scaffold in medicinal chemistry, particularly for kinase inhibitors, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its progression as a potential therapeutic agent.[1] This document outlines a series of essential in vitro and in vivo experiments, presenting a comparative analysis with a structurally related, well-characterized quinolin-2-one derivative, Compound X, to provide context and aid in data interpretation.

The strategic inclusion of a fluorine atom and dimethyl groups on the quinolin-2-one core is anticipated to modulate its physicochemical properties, potentially enhancing metabolic stability and cell permeability.[2] This guide will equip researchers and drug development professionals with the necessary protocols and rationale to empirically validate these hypotheses.

Section 1: In Vitro ADME Profiling: Foundational Insights into Drug-Like Properties

A robust in vitro ADME assessment is the first step in delineating the pharmacokinetic characteristics of a new chemical entity. These assays provide early insights into a compound's potential for oral bioavailability, its metabolic fate, and its propensity for drug-drug interactions.

Metabolic Stability Assessment in Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[3] An evaluation of metabolic stability using liver microsomes is a fundamental screen to predict hepatic clearance.[4]

Experimental Rationale: By incubating this compound with liver microsomes and the necessary cofactors (e.g., NADPH), we can determine the rate at which the compound is metabolized by Phase I enzymes.[3][5] A high rate of metabolism often correlates with rapid clearance in vivo, potentially leading to a short duration of action.

Detailed Protocol: Microsomal Stability Assay [6][7]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the comparator, Compound X, in DMSO (e.g., 10 mM).

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[7]

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, the NADPH regenerating system, and the test compound (final concentration typically 1-10 µM).[3]

    • Initiate the metabolic reaction by pre-incubating the mixture at 37°C for 5 minutes, followed by the addition of the test compound.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[4][8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis TestCompound Test Compound Stock (DMSO) ReactionMix Reaction Mixture (Microsomes + NADPH System + Compound) TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH_System NADPH Regenerating System NADPH_System->ReactionMix Timepoints Time Points (0, 5, 15, 30, 45, 60 min) ReactionMix->Timepoints Incubate Termination Reaction Termination (Ice-cold Acetonitrile + IS) Timepoints->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Supernatant Data Data Analysis (t½, CLint Calculation) LCMS->Data

Caption: Workflow for the in vitro microsomal stability assay.

Cell Permeability Assessment using Caco-2 Monolayers

For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[9] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a reliable in vitro model of the human intestinal barrier.[10][11]

Experimental Rationale: This assay measures the bidirectional transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).[10] The ratio of basolateral-to-apical (B-A) transport to apical-to-basolateral (A-B) transport (efflux ratio) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][12]

Detailed Protocol: Caco-2 Permeability Assay [13][14]

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ inserts) for 18-22 days to allow for differentiation and formation of a confluent monolayer.[11]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10][12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • For A-B permeability, add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[10]

    • For B-A permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value (in cm/s) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Hypothetical Comparative Data for In Vitro ADME Profiling

ParameterThis compound (Hypothetical Data)Compound X (Reference Data)Interpretation
Metabolic Stability
Human Liver Microsome t½ (min)4520Moderate to high stability
Intrinsic Clearance (µL/min/mg)15.434.7Low predicted hepatic clearance
Cell Permeability (Caco-2)
Papp (A-B) (10⁻⁶ cm/s)158High permeability
Papp (B-A) (10⁻⁶ cm/s)1824Potential for efflux
Efflux Ratio1.23.0Not a significant efflux substrate

Section 2: In Vivo Pharmacokinetic Studies: Characterizing Systemic Exposure

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate, integrating the processes of absorption, distribution, metabolism, and excretion.[15][16][17]

Experimental Rationale: By administering this compound to a relevant animal species (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes, we can determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[18]

Detailed Protocol: Rat Pharmacokinetic Study

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (n=3-5 per group).

    • Administer the test compound as a single IV bolus (e.g., 1 mg/kg) via the tail vein.

    • Administer the test compound as a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in rat plasma.[19][20][21][22] This involves optimizing sample preparation (e.g., protein precipitation), chromatographic separation, and mass spectrometric detection.[8]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • IV administration: Clearance (CL), Volume of distribution at steady state (Vss), and terminal half-life (t½).

      • PO administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC).

      • Oral Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization of In Vivo PK Workflow:

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Dose Intravenous (IV) Dosing (1 mg/kg) Blood_Collection Serial Blood Collection (0-24h) IV_Dose->Blood_Collection PO_Dose Oral (PO) Dosing (10 mg/kg) PO_Dose->Blood_Collection Plasma_Processing Plasma Preparation Blood_Collection->Plasma_Processing LCMS_Bioanalysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Bioanalysis Plasma Samples PK_Analysis Pharmacokinetic Analysis (NCA) LCMS_Bioanalysis->PK_Analysis Concentration Data Parameters PK Parameters (AUC, Cmax, t½, F%) PK_Analysis->Parameters

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Hypothetical Comparative Data for In Vivo Pharmacokinetics in Rats

ParameterThis compound (Hypothetical Data)Compound X (Reference Data)
Intravenous (1 mg/kg)
CL (mL/min/kg)1025
Vss (L/kg)1.52.0
t½ (h)2.91.8
Oral (10 mg/kg)
Cmax (ng/mL)850400
Tmax (h)1.02.0
AUC₀₋inf (ng*h/mL)42501600
Oral Bioavailability (F%) 5119

Section 3: Comparative Analysis and Discussion

Based on the hypothetical data presented, this compound exhibits a more favorable pharmacokinetic profile compared to Compound X. The enhanced metabolic stability observed in vitro translates to a lower clearance and longer half-life in vivo. The high cell permeability and low efflux ratio are consistent with the observed good oral bioavailability.

In contrast, Compound X demonstrates higher metabolic clearance and is a substrate for efflux transporters, resulting in lower systemic exposure after oral administration. These findings underscore the potential of strategic fluorination and alkyl substitution to improve the drug-like properties of the quinolin-2-one scaffold.

Section 4: Conclusion

This guide has outlined a systematic approach to characterizing the pharmacokinetic profile of this compound. The described in vitro and in vivo assays provide a robust framework for generating the critical data needed to assess its potential as a drug candidate. The comparative analysis with a known compound highlights how these experimental data can be used to make informed decisions in the drug discovery and development process. The favorable hypothetical profile of this compound warrants its further investigation.

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A Comparative Toxicological Assessment of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the quinolinone scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. The compound 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one represents a promising, yet uncharacterized, entity within this chemical space. Its unique substitution pattern, featuring a fluorine atom at the 8-position and gem-dimethyl groups at the 4-position, is anticipated to modulate its physicochemical and pharmacological properties. However, a thorough understanding of its toxicological profile is paramount before its advancement in any drug discovery pipeline.

This guide provides a comparative toxicological assessment of this compound. Due to the limited publicly available toxicity data for this specific compound, we will contextualize its potential toxicities by comparing it with a panel of structurally related and widely studied quinolone and fluoroquinolone antibiotics: Ciprofloxacin, Levofloxacin, and Moxifloxacin. This comparative approach, supplemented with detailed experimental protocols, will serve as a valuable resource for researchers and drug development professionals in designing and interpreting toxicological studies for this novel quinolinone derivative.

The Quinolinone Scaffold: A Double-Edged Sword

Quinoline and its derivatives are renowned for their broad spectrum of biological activities. However, this pharmacological versatility is often accompanied by a range of toxicities, including but not limited to hepatotoxicity, neurotoxicity, cardiotoxicity, and phototoxicity. The specific nature and severity of these adverse effects are intricately linked to the substitution patterns on the quinoline ring. Therefore, a comprehensive toxicological evaluation is a critical step in the development of any new quinolinone-based therapeutic agent.

Comparative Toxicity Analysis

To provide a framework for assessing the potential toxicity of this compound, we present a comparative analysis with established fluoroquinolones. The data for the comparator compounds have been compiled from publicly available safety data sheets and scientific literature. It is important to note that the values for this compound are hypothetical and are presented here for illustrative purposes to guide future experimental work.

In Vitro Cytotoxicity

The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the concentration of a substance required to inhibit a biological process by 50%. The MTT assay, which measures the metabolic activity of cells, is a widely used method for determining cytotoxicity. For a comparative assessment of hepatotoxicity, the human liver cancer cell line, HepG2, is a relevant model.

CompoundCell LineIC50 (µg/mL)Reference
This compound HepG2To Be Determined-
CiprofloxacinHepG260.5[1][1]
Levofloxacin-Variable[2]
MoxifloxacinMDA-MB-231EC50: 0.61 mM (24h)[3]

Note: The cytotoxicity of levofloxacin is reported to be dose and time-dependent against various cell lines[4]. Moxifloxacin's EC50 against MDA-MB-231 cells is provided as a reference for its cytotoxic potential[3].

Acute Oral Toxicity

Acute oral toxicity studies in animal models provide a measure of the short-term poisonous potential of a substance. The LD50, or the median lethal dose, is the dose of a substance that is lethal to 50% of a test population. The OECD 423 guideline (Acute Toxic Class Method) is a common protocol for these studies.

CompoundSpeciesLD50 (mg/kg)Reference
This compound RatTo Be Determined-
CiprofloxacinRat> 2000[5]
LevofloxacinRat1478 (male), 1507 (female)[6]
Moxifloxacin-Harmful if swallowed[7][8]
GatifloxacinRat> 2000[9]
TrovafloxacinRat/Mice> 2000

Note: For Moxifloxacin, a specific LD50 value is not consistently reported, but it is classified as harmful if swallowed[7][8]. Gatifloxacin and Trovafloxacin also exhibit low acute oral toxicity in animal studies[9][10].

Potential Organ-Specific Toxicities

Beyond general cytotoxicity and acute toxicity, quinolones are known to exhibit specific organ toxicities. A thorough preclinical safety evaluation of this compound should include assessments for:

  • Hepatotoxicity: As observed with trovafloxacin, which was withdrawn from the market due to severe liver toxicity, quinolones can pose a risk to liver function[11][12].

  • Neurotoxicity: Fluoroquinolones like moxifloxacin have been associated with central nervous system side effects[13][14].

  • Cardiotoxicity: Inhibition of the hERG potassium channel, leading to QT interval prolongation, is a critical safety concern for many small molecules.

  • Phototoxicity: Some fluoroquinolones can induce skin reactions upon exposure to light.

Experimental Protocols

To facilitate the toxicological assessment of this compound, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis start Start: Seed Cells in 96-well Plate treatment Add Test Compound Dilutions start->treatment incubate Incubate for 24-48h treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (490/570 nm) solubilize->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Acute Oral Toxicity Study (OECD 423)

This method allows for the classification of a substance's toxicity with a reduced number of animals.

Protocol:

  • Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley).

  • Dosing: Administer the test compound orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group, following the decision criteria outlined in the OECD 423 guideline.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

Decision Logic for OECD 423 Acute Oral Toxicity Test

Caption: Simplified decision-making workflow for the OECD 423 acute oral toxicity protocol.

Cardiotoxicity: hERG Assay

The hERG assay is crucial for assessing the potential of a compound to cause QT interval prolongation.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: Apply the test compound at multiple concentrations to the cells.

  • Data Acquisition: Record the hERG current before and after compound application.

  • Analysis: Determine the percentage of hERG channel inhibition at each concentration and calculate the IC50 value.

hERG Assay Workflow via Patch-Clamp Electrophysiology

hERG_Assay_Workflow cluster_setup Experimental Setup cluster_recording Data Recording cluster_analysis Data Analysis cell_prep Prepare hERG-expressing cells patch_clamp Establish whole-cell patch-clamp configuration cell_prep->patch_clamp baseline Record baseline hERG current patch_clamp->baseline apply_compound Apply test compound baseline->apply_compound record_effect Record hERG current in presence of compound apply_compound->record_effect measure_inhibition Measure percent inhibition of hERG current record_effect->measure_inhibition calculate_ic50 Calculate IC50 value measure_inhibition->calculate_ic50

Caption: Workflow for assessing cardiotoxicity using the hERG patch-clamp assay.

Conclusion and Future Directions

The toxicological assessment of this compound is a critical step in its development as a potential therapeutic agent. While specific data for this compound is not yet available, a comparative analysis with well-characterized fluoroquinolones provides a valuable framework for anticipating its potential toxicities. The provided experimental protocols offer a clear path for generating the necessary in vitro and in vivo data.

Based on the general trends observed for quinolones, it is imperative to conduct a comprehensive safety evaluation that includes assessments of cytotoxicity, acute toxicity, and organ-specific toxicities, with a particular focus on hepatotoxicity, neurotoxicity, and cardiotoxicity. The insights gained from such studies will be instrumental in determining the therapeutic window and overall viability of this compound as a drug candidate.

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A Comparative Guide to the Cross-Reactivity Profile of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the specificity of a small molecule for its intended biological target is a critical determinant of its ultimate success. Off-target interactions, a phenomenon known as cross-reactivity, can lead to unforeseen side effects, toxicity, or even a dilution of the intended therapeutic effect, contributing significantly to the high attrition rates in drug development.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one , a fluorinated quinolinone derivative that serves as a key intermediate in the synthesis of potential kinase inhibitors.[2]

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] However, this broad bioactivity also underscores the potential for off-target effects.[6][7] Therefore, a thorough investigation into the cross-reactivity of any new quinolinone derivative is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety profile.

This guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, step-by-step methodology for assessing the selectivity of this compound, present a comparative analysis with other relevant compounds, and offer insights into the interpretation of the resulting data.

The Strategic Approach to Cross-Reactivity Profiling

Given the novelty of this compound, a multi-tiered approach to cross-reactivity screening is recommended. This strategy begins with broad, high-throughput screens to identify potential off-target interactions, followed by more focused secondary assays to confirm and characterize these findings.

Workflow for Cross-Reactivity Assessment

cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Secondary & Orthogonal Assays cluster_2 Tier 3: Cellular & Phenotypic Assays A Kinase Panel Screen (e.g., 400+ kinases) D Dose-Response Assays for Hits (IC50/EC50 Determination) A->D Identified Hits B GPCR Panel Screen (Binding Assays) B->D C Ion Channel Panel Screen C->D E Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) D->E Confirmed Hits F Cytotoxicity Profiling (e.g., in various cell lines) E->F Characterized Off-Targets G ADME-Tox Profiling (e.g., CYP450 Inhibition) F->G

Caption: A tiered approach to cross-reactivity profiling.

Comparative Analysis: Benchmarking Against the Field

To contextualize the cross-reactivity data of this compound, it is essential to compare its performance against a panel of relevant compounds. The choice of comparators should include both structurally related molecules and compounds with similar intended applications.

Table 1: Hypothetical Cross-Reactivity Profile

CompoundPrimary TargetOff-Target Kinase Hits (>90% Inhibition @ 1µM)GPCR Binding (>50% Inhibition @ 10µM)Cytotoxicity (HepG2, IC50)
This compound Hypothetical: Kinase X31> 50 µM
Compound A (Structurally Related Quinolinone)Kinase Y8415 µM
Compound B (Known Kinase Inhibitor)Kinase Z20> 50 µM
Compound C (Broad-Spectrum Kinase Inhibitor)Multiple Kinases2525 µM

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Detailed Experimental Protocols

Broad Kinase Panel Screening

Rationale: As the quinolinone scaffold is common in kinase inhibitors, a broad kinase panel screen is the logical first step to identify potential on- and off-target interactions within this major class of enzymes.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a concentration of 1 µM.

  • Kinase Panel: A panel of over 400 purified human kinases is utilized (e.g., DiscoverX KINOMEscan™ or similar).

  • Binding Assay Principle: The assay measures the ability of the test compound to compete with a known ligand for the kinase's active site. The amount of kinase bound to the ligand-functionalized solid support is quantified.

  • Data Analysis: Results are reported as the percentage of inhibition relative to a DMSO control. A hit is typically defined as >90% inhibition.

GPCR Binding Assays

Rationale: To assess for cross-reactivity against another major class of drug targets, a G-protein coupled receptor (GPCR) binding screen is performed.

Methodology:

  • Compound Preparation: Utilize the 10 mM DMSO stock.

  • Assay Concentration: A standard screening concentration is 10 µM.

  • GPCR Panel: A panel of representative GPCRs from different families is used.

  • Assay Principle: Radioligand binding assays are commonly employed. The test compound's ability to displace a specific radioligand from the GPCR is measured.

  • Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. Hits are typically defined as >50% inhibition.

Cellular Cytotoxicity Assay

Rationale: This assay provides a general assessment of the compound's potential to induce cell death, which can be an indicator of off-target effects.

Methodology:

  • Cell Line: A common cell line for initial toxicity screening is the human liver carcinoma cell line, HepG2.

  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM) for 48-72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: The luminescent signal is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of cell viability is lost) is calculated.

Experimental Workflow for Cytotoxicity Assessment

A Seed HepG2 cells in 96-well plate B Incubate overnight A->B C Prepare serial dilution of test compound B->C D Treat cells with compound C->D E Incubate for 48-72 hours D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Workflow for determining cellular cytotoxicity.

Discussion and Interpretation

The goal of these cross-reactivity studies is to build a comprehensive selectivity profile for this compound.

  • High Selectivity: An ideal candidate will show potent activity against its intended target while exhibiting minimal interaction with other proteins in the screening panels. For example, a highly selective kinase inhibitor would show potent inhibition of its target kinase with an IC50 in the low nanomolar range, while showing no significant inhibition of other kinases at a 1 µM concentration.

  • Identified Off-Targets: If off-target hits are identified, it is crucial to determine the potency of these interactions through dose-response studies. If the IC50 for an off-target is significantly higher (e.g., >100-fold) than for the primary target, the cross-reactivity may not be physiologically relevant.

  • Polypharmacology: In some cases, interactions with a limited number of off-targets may be beneficial, leading to a desired polypharmacological profile. However, this must be carefully evaluated in the context of the therapeutic indication and potential for adverse effects.

  • Cytotoxicity: A high IC50 value in cytotoxicity assays (>50 µM) is generally favorable, suggesting that the compound is not broadly toxic to cells at concentrations well above its expected therapeutic dose.

Conclusion

A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound such as this compound, the methodologies outlined in this guide provide a robust framework for characterizing its selectivity profile. The resulting data will be invaluable for guiding further optimization, predicting potential in vivo effects, and ultimately, determining the therapeutic viability of this promising chemical scaffold.

References

  • Vertex AI Search. (2026). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • PubMed. (2021).
  • Precision For Medicine. (2026). Whitepaper: Tissue Cross-Reactivity.
  • Journal of Drug Delivery & Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • AnaPath Research. (2019).
  • PubMed. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities.
  • BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
  • ResearchGate. (2022).
  • Charles River Laboratories. (2026). Tissue Cross-Reactivity Studies.
  • PubMed. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction.
  • Pantomics. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
  • ResearchGate. (2025).
  • ACS Publications. (2023). Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa.
  • PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
  • National Institutes of Health. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System.
  • BenchChem. (2025). A Researcher's Guide to Cross-Reactivity Assessment: The Case of 1-Propionylpyrrolidine-2-carboxylic Acid.
  • MySkinRecipes. (2026). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • Frontiers. (2022). Hypersensitivity reactions to small molecule drugs.
  • PubMed Central. (2025).
  • BenchChem. (2025). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • BenchChem. (2025).
  • BLDpharm. (2026). 1187933-46-5|8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
  • National Institutes of Health. (2015). Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines.
  • PubMed. (2019). Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine.
  • PubMed. (2018). Human Papillomavirus T-Cell Cross-reactivity in Cervical Cancer: Implications for Immunotherapy Clinical Trial Design.
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A Senior Application Scientist's Guide to the Reproducibility of Experiments with 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the reliability and reproducibility of experimental data are paramount. The selection of starting materials and intermediates can have a profound impact on the efficiency of synthesis, the purity of the final compounds, and ultimately, the validity of biological data. This guide provides an in-depth technical analysis of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one, a key intermediate in the synthesis of pharmaceutical compounds, with a focus on ensuring the reproducibility of experiments.[1] We will explore its synthesis, compare its performance with a common alternative, and provide detailed experimental protocols to serve as a self-validating system for your research.

The Strategic Advantage of the this compound Scaffold

The quinolinone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The specific derivative, this compound, offers several distinct advantages for the synthesis of kinase inhibitors:

  • Enhanced Metabolic Stability: The fluorine atom at the 8-position is a common bioisosteric replacement for hydrogen.[1] This substitution can block metabolic oxidation at that position, leading to improved pharmacokinetic profiles of the final drug candidate.

  • Modulated Binding Affinity: The strong electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target kinase.[1]

  • Conformational Rigidity: The gem-dimethyl group at the 4-position restricts the conformational flexibility of the dihydroquinolinone ring system. This pre-organization can reduce the entropic penalty upon binding to the target, potentially increasing binding affinity.

  • Improved Physicochemical Properties: The combination of the fluoro and dimethyl groups can fine-tune properties such as solubility and lipophilicity, which are critical for drug-likeness.[1]

These features make this compound an attractive building block for creating potent and selective kinase inhibitors.

Reproducible Synthesis: A Comparative Analysis

The reproducibility of any experiment begins with the consistent quality of the starting materials. Here, we compare two plausible and robust synthetic routes to obtain this compound and contrast its preparation with a common alternative scaffold, a quinazoline-based intermediate.

Synthesis of this compound

A 2-Fluoroaniline C N-(2-fluorophenyl)-3-methylbut-2-enamide A->C Acylation B 3-Methylcrotonyl chloride B->C E This compound C->E Intramolecular Friedel-Crafts Cyclization D Lewis Acid (e.g., AlCl3) D->E

Proposed synthetic workflow for this compound.
Alternative Scaffold: 4-Hydroxy-6,7-dimethoxyquinazoline

A common building block in the synthesis of approved kinase inhibitors like Gefitinib and Erlotinib is the quinazoline core. A representative intermediate is 4-hydroxy-6,7-dimethoxyquinazoline.

Comparative Performance Analysis
ParameterThis compound4-Hydroxy-6,7-dimethoxyquinazolineRationale & Implications for Reproducibility
Typical Yield 80-90% (estimated)75-85%Both syntheses are generally high-yielding. The intramolecular nature of the final step for the quinolinone can lead to slightly higher and more reproducible yields.
Purity High, requires chromatographic purification.High, often requires recrystallization.Both methods can produce high-purity material. The choice of purification method can impact final purity and reproducibility. Chromatography offers finer control but can be more labor-intensive.
Scalability Moderate. Lewis acid-mediated reactions can be challenging to scale.Good. The cyclization step is generally robust and scalable.For large-scale synthesis, the quinazoline route may be more readily scalable with consistent results.
Safety Concerns Corrosive and water-reactive Lewis acids.Use of formamide at high temperatures can be hazardous.Both routes have associated hazards that must be managed to ensure safe and reproducible synthesis.
Versatility The lactam nitrogen and aromatic ring offer sites for further functionalization.The hydroxyl group and aromatic ring are readily functionalized.Both scaffolds are highly versatile for the construction of diverse chemical libraries.

Expert Insight: The choice between these intermediates often depends on the specific kinase target and the desired structure-activity relationship (SAR). The rigid quinolinone scaffold may be advantageous for targeting ATP-binding sites with well-defined hydrophobic pockets, while the quinazoline core has a proven track record in a broader range of kinase inhibitors. For ensuring reproducibility, a well-characterized and consistently sourced intermediate is crucial, regardless of the chosen scaffold.

Experimental Protocols for Reproducible Results

To ensure the trustworthiness of your experimental outcomes, detailed and validated protocols are essential.

Protocol for the Synthesis of this compound

This protocol is a self-validating system, with clear steps and expected outcomes.

Step 1: Acylation of 2-Fluoroaniline

  • To a solution of 2-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N2), add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3-methylcrotonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-(2-fluorophenyl)-3-methylbut-2-enamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a flask containing a Lewis acid such as aluminum trichloride (AlCl3) (2.5 eq) under an inert atmosphere, add a high-boiling inert solvent (e.g., 1,2-dichloroethane).

  • Slowly add a solution of N-(2-fluorophenyl)-3-methylbut-2-enamide (1.0 eq) in the same solvent to the Lewis acid suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and then carefully pour it onto crushed ice with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Purity Analysis by HPLC-MS

A robust analytical method is critical for verifying the purity and identity of the synthesized intermediate.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and Mass Spectrometry (ESI+)
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Expected Outcome: A single major peak with the correct mass-to-charge ratio for the protonated molecule [M+H]+. The purity should be ≥98% for use in subsequent reactions.

Ensuring Reproducibility in Downstream Kinase Inhibition Assays

The quality of your intermediate directly impacts the reproducibility of your biological assays.

cluster_0 Intermediate Quality Control cluster_1 Kinase Inhibition Assay A High Purity Intermediate (≥98%) C Consistent IC50 Values A->C B Impure Intermediate (<95%) D Variable IC50 Values B->D E Reproducible Results C->E F Irreproducible Results D->F

Impact of intermediate purity on the reproducibility of kinase inhibition assays.

Key Considerations for Reproducible Kinase Assays:

  • Purity of the Intermediate: As illustrated above, starting with a highly pure and well-characterized intermediate is non-negotiable. Impurities can lead to off-target effects or inaccurate measurements of potency.

  • Solubility and Stability: Ensure the final compound synthesized from the intermediate is soluble and stable in the assay buffer. Precipitation of the compound will lead to inconsistent results.

  • Assay Controls: Always include appropriate positive and negative controls in your kinase assays to validate the assay performance.

  • Consistent Experimental Conditions: Maintain consistency in all assay parameters, including enzyme and substrate concentrations, incubation times, and temperature.

Conclusion

This compound is a valuable and strategically designed intermediate for the synthesis of novel kinase inhibitors. Its inherent structural features can confer desirable properties to the final drug candidates. By employing robust and well-documented synthetic and analytical protocols, researchers can ensure a consistent supply of high-purity material. This commitment to quality at the intermediate stage is a cornerstone of experimental reproducibility, leading to more reliable structure-activity relationship data and accelerating the drug discovery process. This guide provides the necessary framework to achieve that level of scientific rigor in your research endeavors.

References

  • PubMed. (2013). Structure-activity Relationships for 4-anilinoquinoline Derivatives as Inhibitors of the DNA Methyltransferase Enzyme DNMT1. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • PubMed. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Retrieved from [Link]

  • ACS Publications. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved from [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved from [Link]

  • bioRxiv. (2020). Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. Retrieved from [Link]

  • Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of selected protein kinase inhibitors that have been approved for clinical use. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • Oxford Academic. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. Retrieved from [Link]

  • Cambridge Core. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Retrieved from [Link]

  • European Patent Office. (2022). FLUOROISOQUINOLINE COMPOUND AND PRODUCTION METHOD THEREOF. Retrieved from [Link]

  • Google Patents. (2016). SUBSTITUTED TETRAHYDROQUINOLINONE COMPOUNDS AS ROR GAMMA MODULATORS.
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  • Google Patents. (n.d.). CN103819401B - The synthetic method of the fluoro-8-methoxyl group-Isosorbide-5-Nitrae-dihydroquinoline-3-carboxylic acid of 1-cyclopropyl-4-oxo-7-.
  • Google Patents. (n.d.). WO2019043208A1 - Dihydroquinolinones.
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Safety Operating Guide

Proper Disposal of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough risk assessment is paramount. Based on the SDS of structurally similar fluorinated and non-fluorinated quinolinone compounds, we can infer a likely hazard profile for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. This proactive approach ensures that safety measures are commensurate with potential risks.[5][6][7][8][9]

Inferred Hazard Profile Summary

Hazard ClassificationGHS Category (Inferred)Rationale and Precautionary Statement
Acute Toxicity, Oral Category 4Harmful if swallowed. Do not eat, drink, or smoke when using this product.[5][6][8]
Skin Irritation Category 2Causes skin irritation. Avoid contact with skin.[5][6][9]
Eye Irritation Category 2Causes serious eye irritation. Avoid contact with eyes.[5][6][9]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)May cause respiratory irritation. Avoid breathing dust/fumes.[5][6][9]
Environmental Hazard Data Not AvailableAs a synthetic organic compound, discharge into the environment must be avoided.[5][6]

Disclaimer: This table is based on an expert assessment of related chemical structures. Always treat novel compounds with caution and handle them as if they are hazardous.

Required Personal Protective Equipment (PPE)

Based on the inferred hazards, the following PPE is mandatory when handling this compound in any form (solid, in solution, or as waste):

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves (minimum 4 mil thickness). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[6]

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles that comply with ANSI Z87.1 or equivalent standards.[6][8]

  • Skin and Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[6]

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control & Contain: Prevent the spill from spreading. For solid spills, gently cover with a plastic-backed absorbent pad. For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[5][10]

  • Cleanup (Trained Personnel Only):

    • Don the appropriate PPE as described in Section 2.

    • Carefully collect the absorbent material and spilled substance using non-sparking tools.

    • Place all contaminated materials into a designated, sealable, and chemically compatible container.

    • Label the container clearly as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Procedure

The fundamental principle for disposing of this compound is to treat it as a halogenated organic hazardous waste .[10][11] The fluorine atom in its structure places it firmly in this category, which has specific disposal requirements to prevent environmental harm and ensure regulatory compliance.[11][12]

Step 1: Waste Characterization and Segregation

  • Identify as Halogenated: All waste containing this compound, including pure compound, reaction mixtures, contaminated solvents (e.g., dichloromethane, chloroform), and contaminated consumables (gloves, wipes, silica gel), must be classified as halogenated organic waste .[11][13]

  • Segregate at the Source: This is the most critical step. Do NOT mix halogenated waste with non-halogenated waste .[10][13] Keeping these waste streams separate is crucial for proper treatment and is often a significant factor in reducing disposal costs.[10] Incompatible materials such as strong acids, bases, and oxidizers must also be kept separate.[14][15]

Step 2: Select an Appropriate Waste Container

  • Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[16][17] Metal containers are not recommended as halogenated solvents can degrade to form acids that corrode metal.[15]

  • Condition and Closure: The container must be in good condition, free of leaks, and have a secure, tightly sealing screw-top cap.[4][14]

  • Venting (If Necessary): If there is a potential for gas evolution, a vented cap may be required. Consult with your EHS department.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Waste must be accumulated at or near the point of generation in a designated SAA.[14][17][18] This area must be under the control of laboratory personnel.

  • Label Correctly and Immediately: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[12][18]

    • The label must include the words "Hazardous Waste."[18]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages or volumes.[10][11][14]

    • Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant").[10]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[10][14][17] Using a funnel for an extended period constitutes an "open container" and is a common regulatory violation.[17]

Step 4: Requesting Disposal

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is about 75-80% full to allow for vapor expansion.[10]

  • Submit for Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your EHS department through their specified procedure.

  • Adhere to Time Limits: Partially filled containers may remain in an SAA for up to one year, but a full container must be removed within three days.[14]

The entire process, from generation to disposal, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of such chemicals in regular trash or down the sewer system.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Waste Generation (e.g., reaction quench, contaminated items) characterize Step 1: Characterize Waste Is it halogenated? start->characterize halogenated Yes: Halogenated Organic Waste (Contains Fluorine) characterize->halogenated Yes non_halogenated No: Non-Halogenated Waste Stream (Follow separate protocol) characterize->non_halogenated No container Step 2: Select Proper Container (HDPE, good condition, screw cap) halogenated->container label Step 3: Label Container 'Hazardous Waste' + All Constituents (%) container->label store Step 4: Accumulate in SAA (At point of generation, keep closed) label->store full Is container full (75%)? store->full full->store No request Step 5: Request EHS Pickup (Follow institutional procedure) full->request Yes end Final Disposition by EHS (Incineration/Fuel Blending) request->end

Caption: Disposal workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

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Retrosynthesis Analysis

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8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.